molecular formula C11H17N3 B157172 4-(4-Methylpiperazino)aniline CAS No. 16153-81-4

4-(4-Methylpiperazino)aniline

Cat. No.: B157172
CAS No.: 16153-81-4
M. Wt: 191.27 g/mol
InChI Key: MOZNZNKHRXRLLF-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazino)aniline, also known as this compound, is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZNZNKHRXRLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353214
Record name 4-(4-Methylpiperazino)aniline
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16153-81-4
Record name 4-(4-Methylpiperazino)aniline
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Record name 4-(4-methylpiperazin-1-yl)aniline
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Foundational & Exploratory

4-(4-Methylpiperazino)aniline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Methylpiperazino)aniline

Executive Summary

This compound, also identified by its CAS Number 16153-81-4, is a difunctional organic compound featuring an aniline moiety linked to a 4-methylpiperazine group. This unique structural arrangement confers a versatile reactivity profile, establishing it as a highly valuable building block in contemporary medicinal chemistry and materials science. Its primary significance lies in its role as a key intermediate for the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology. This guide provides a comprehensive technical overview of its chemical properties, a detailed and validated synthesis protocol, insights into its reactivity, and a survey of its critical applications for researchers, scientists, and professionals in drug development.

Core Chemical and Structural Properties

This compound is a structurally important scaffold. The molecule integrates an electron-rich aromatic amine system with a basic and nucleophilic piperazine ring, providing multiple sites for chemical modification.

Compound Identification
PropertyValue
IUPAC Name 4-(4-methylpiperazin-1-yl)aniline
Synonyms 1-(4-Aminophenyl)-4-methylpiperazine, 4-(4-Methyl-1-piperazinyl)aniline
CAS Number 16153-81-4[1][2][3]
Molecular Formula C₁₁H₁₇N₃[1][2][4]
Molecular Weight 191.27 g/mol [1][2]
Structural Representation

The structure consists of a central benzene ring, substituted at positions 1 and 4 by an amino group and a 4-methylpiperazin-1-yl group, respectively.

structure cluster_ring a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 c1 N_aniline H₂N c1->N_aniline c2 c3 c4 N_piperazine N c4->N_piperazine c5 c6 C_piperazine1 CH₂ N_piperazine->C_piperazine1 C_piperazine2 CH₂ N_piperazine->C_piperazine2 C_piperazine3 CH₂ C_piperazine1->C_piperazine3 C_piperazine4 CH₂ C_piperazine2->C_piperazine4 N_methyl N C_piperazine3->N_methyl C_piperazine4->N_methyl C_methyl CH₃ N_methyl->C_methyl

Caption: Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound are critical for its handling, reaction setup, and purification. It is an air-sensitive solid, necessitating storage under an inert atmosphere.

PropertyValueReference(s)
Appearance Kind of white to yellow powder; can also appear as a purple or very dark gray to black solid.[4][5]
Melting Point 89 °C[2][4][5]
Boiling Point 180 °C at 5 mmHg[4][5][6]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol.[4][5]
Density ~1.092 g/cm³ (Predicted)[2][5]
pKa 8.08 ± 0.42 (Predicted)[4][5]
Sensitivity Air Sensitive[2][4][5]

Synthesis and Purification Protocol

The most reliable and widely cited method for preparing this compound is the catalytic hydrogenation of its nitro precursor, 1-methyl-4-(4-nitrophenyl)piperazine. This method is favored for its high yield, clean conversion, and operational simplicity.

Causality Behind Experimental Choices
  • Precursor: 1-methyl-4-(4-nitrophenyl)piperazine is the logical starting material. The nitro group is an excellent electronic precursor to the amine, as it is readily and selectively reduced without affecting the aromatic ring or the piperazine moiety.

  • Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is highly efficient for the hydrogenation of aromatic nitro groups. The carbon support provides a high surface area for the reaction, maximizing catalyst activity and allowing for easy filtration-based removal post-reaction.

  • Solvent: Methanol is used as the solvent because it readily dissolves the starting material and is inert under the reaction conditions. It also has a low boiling point, which facilitates its removal during work-up.

  • Reducing Agent: Hydrogen gas (H₂) is the ultimate reducing agent. Using a balloon is a common and safe laboratory practice for maintaining a positive pressure of hydrogen without requiring a specialized high-pressure reactor.

  • Purification: Silica gel column chromatography is the standard and effective method for purifying the final product. The addition of a small amount of ammonia (or triethylamine) to the eluent is crucial to prevent the basic aniline product from tailing on the acidic silica gel, ensuring sharp peaks and efficient separation.

Step-by-Step Synthesis Workflow

G start Start: 1-methyl-4- (4-nitrophenyl)piperazine dissolve Dissolve in Methanol under N₂ atmosphere start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H₂ balloon, overnight) add_catalyst->hydrogenate filter Filter through Celite to remove Pd/C hydrogenate->filter concentrate Concentrate Filtrate under vacuum filter->concentrate purify Purify via Column Chromatography (DCM/MeOH/NH₃) concentrate->purify product Product: 4-(4-Methyl- piperazino)aniline purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq). Dissolve the starting material in methanol (approx. 3 mL per mmol of substrate).[4][6]

  • Inerting: Seal the flask and purge with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 0.1 to 0.5 eq, though catalytic amounts are effective).[4][6]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a hydrogen atmosphere and stir the reaction mixture vigorously at room temperature overnight.[4][6]

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.[4][6]

  • Purification: Purify the crude brown solid by silica gel column chromatography. A typical eluent system is 5% methanol in dichloromethane (DCM) containing 1% ammonia (NH₃) to prevent streaking.[6] This process should yield the target compound with high purity (typically >85%).[6]

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound is realized in its application as a privileged scaffold in drug design. The aniline nitrogen provides a vector for amide coupling or other substitutions, while the piperazine ring enhances aqueous solubility and can form critical hydrogen bonds with biological targets.

Scaffold for Kinase Inhibitors

This compound is a cornerstone for the synthesis of various kinase inhibitors, which are crucial in modern oncology.[5] Kinases are enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

  • c-Met Kinase Inhibitors: It is a widely used reagent in the preparation of benzyloxypyridinone derivatives that potently inhibit c-Met kinase.[4][5][6] The c-Met pathway is implicated in tumor growth, metastasis, and angiogenesis. By serving as a foundational piece of the inhibitor, it helps control the proliferation of cancer cells.[5]

  • Bcr-Abl and Btk Inhibitors: Research has demonstrated its use in developing dual inhibitors of Bcr-Abl and Bruton's tyrosine kinase (Btk).[5] These targets are central to the pathology of certain leukemias and lymphomas, making derivatives of this aniline promising anti-leukemia drug candidates.[5]

G cluster_synthesis Drug Synthesis cluster_action Biological Action aniline 4-(4-Methylpiperazino) aniline Scaffold reagent + Other Reagents (e.g., Pyridinones) aniline->reagent inhibitor Final Kinase Inhibitor Drug reagent->inhibitor kinase Target Kinase (e.g., c-Met) inhibitor->kinase Inhibits pathway Aberrant Signaling Pathway kinase->pathway cancer Cancer Cell Proliferation pathway->cancer

Caption: Logical workflow from scaffold to biological inhibition.

Other Therapeutic Areas
  • G-Quadruplex Stabilizers: Emerging research highlights the use of this compound derivatives in stabilizing G-quadruplex DNA structures.[7] These structures can form in the promoter regions of oncogenes like c-MYC, and their stabilization can suppress gene expression, offering a novel anticancer strategy.[7]

  • Anti-Inflammatory Agents: The compound has been incorporated into piperazino-enaminones designed to suppress pro-inflammatory cytokines like TNF-alpha and IL-6, indicating potential applications in treating inflammatory diseases.[5]

Safety, Handling, and Storage

Due to its corrosive and hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification
Hazard ClassGHS StatementReference(s)
Corrosion H314: Causes severe skin burns and eye damage.[1][8]
Acute Toxicity H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][8]
Handling and Storage Protocols
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and tightly fitting safety goggles or a face shield.[8][9]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The compound is air-sensitive and should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[2][4][5] Store locked up.[8][9]

First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Seek immediate medical attention.[8][9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8][9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[9]

References

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK. [Link]
  • Cas 16153-81-4,this compound. LookChem. [Link]
  • CAS#:194799-59-2 | 4-(4-methyl-piperazino)-aniline, hydrochloride. Chemsrc. [Link]
  • 4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]
  • SAFETY DATA SHEET - this compound. Interchim. [Link]
  • Synthesis of 1-[ (4-aminophenyl)methyl ]-4-(4-fluorophenyl)piperazine. PrepChem.com. [Link]
  • A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing...
  • Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • 2-(4-Methylpiperazin-1-yl)aniline. ChemBK. [Link]
  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • 4-(4-Methyl-1-piperazinyl)aniline - Spectrum. SpectraBase. [Link]
  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. NIH. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-aminophenyl)-4-methylpiperazine, a key intermediate in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic strategies, including the underlying chemical principles, step-by-step protocols, and critical process considerations. The guide emphasizes two major synthetic routes: the reduction of an aromatic nitro group and palladium-catalyzed C-N bond formation. By presenting a thorough analysis of each method's advantages and limitations, this guide aims to equip the reader with the knowledge necessary to select and optimize the most suitable synthetic approach for their specific application.

Introduction: The Significance of 1-(4-Aminophenyl)-4-methylpiperazine

1-(4-Aminophenyl)-4-methylpiperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and materials science.[1] The piperazine moiety is a "privileged scaffold," frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, which in turn can influence pharmacokinetic and pharmacodynamic profiles.[1] The 1-arylpiperazine structure is a common feature in a wide range of biologically active compounds. Furthermore, the primary amino group on the phenyl ring of 1-(4-aminophenyl)-4-methylpiperazine serves as a versatile synthetic handle for further molecular elaboration, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is a crucial intermediate for the synthesis of certain antibiotics.[2]

This guide will explore the most prevalent and practical methods for the synthesis of this important compound, focusing on the chemical logic and experimental details that ensure successful and reproducible outcomes.

Primary Synthetic Strategies

The synthesis of 1-(4-aminophenyl)-4-methylpiperazine can be broadly categorized into two primary strategies:

  • Route A: Nucleophilic Aromatic Substitution followed by Reduction. This is arguably the most common and industrially scalable approach. It involves the initial formation of 1-methyl-4-(4-nitrophenyl)piperazine through a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of the nitro group to the desired primary amine.

  • Route B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination). This modern and versatile method involves the direct coupling of 1-methylpiperazine with a suitably protected or derivatized 4-haloaniline.

The choice between these routes is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and tolerance of functional groups in more complex derivatives.

Route A: Nucleophilic Aromatic Substitution and Reduction

This classical two-step approach is a robust and well-established method for the preparation of 1-(4-aminophenyl)-4-methylpiperazine.

Step 1: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine via SNAr

The initial step involves the reaction of 1-methylpiperazine with an activated aryl halide, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] The strongly electron-withdrawing nitro group, positioned para to the halogen leaving group, activates the aromatic ring towards nucleophilic attack by the secondary amine of 1-methylpiperazine.[3] This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] Subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the desired product.

Diagram of the SNAr Reaction:

SNAr_Mechanism cluster_reactants Reactants cluster_products Products A 1-Methylpiperazine C 1-Methyl-4-(4-nitrophenyl)piperazine B 1-Fluoro-4-nitrobenzene F_minus F⁻

Caption: SNAr reaction of 1-methylpiperazine and 1-fluoro-4-nitrobenzene.

Experimental Protocol: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine [5]

  • To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1-1.2 equivalents) and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for a period of 2 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.

  • Recrystallization from a suitable solvent like ethanol or isopropanol can be performed for further purification if necessary.

Table 1: Comparison of Reaction Conditions for SNAr Synthesis

ParameterCondition 1Condition 2
Aryl Halide1-Fluoro-4-nitrobenzene1-Chloro-4-nitrobenzene
BaseK₂CO₃Triethylamine (TEA)
SolventDMFN-Methylpyrrolidone (NMP)[6]
TemperatureRoom Temperature120-125 °C[6]
Typical Yield>95%[5]High
Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of 1-methyl-4-(4-nitrophenyl)piperazine to the corresponding aniline derivative. Several methods are available for this transformation, with the choice often depending on the scale of the reaction and the desired level of chemoselectivity.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7] It is often the method of choice for industrial-scale production due to high yields and the avoidance of stoichiometric metal waste.

  • Metal/Acid Reduction: Classic methods using metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are also effective.[8][9][10] The Béchamp reduction, which uses iron and hydrochloric acid, is a well-established industrial process for aniline synthesis.[8]

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst (e.g., Pd/C or Raney nickel).[10][11] It can be a safer alternative to using gaseous hydrogen.[10]

Diagram of the Reduction Reaction:

Reduction_Reaction cluster_reactants Reactant & Reagent cluster_products Products A 1-Methyl-4-(4-nitrophenyl)piperazine C 1-(4-Aminophenyl)-4-methylpiperazine B [H] (Reducing Agent) H2O H₂O

Caption: General scheme for the reduction of the nitro group.

Experimental Protocol: Reduction of 1-Methyl-4-(4-nitrophenyl)piperazine via Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 1-methyl-4-(4-nitrophenyl)piperazine (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add a catalytic amount of 5-10% palladium on carbon (typically 1-5 mol% of Pd).

  • Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases. The reaction progress can be monitored by TLC or HPLC to confirm the disappearance of the starting material.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-(4-aminophenyl)-4-methylpiperazine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This method allows for the direct coupling of 1-methylpiperazine with an aryl halide, offering a more convergent synthetic route.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.[12][13]

  • Amine Coordination and Deprotonation: The amine (in this case, 1-methylpiperazine) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired product and regenerates the Pd(0) catalyst.[12][13]

The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[14]

Diagram of the Buchwald-Hartwig Amination:

Caption: Buchwald-Hartwig amination for the synthesis of the target compound.

Experimental Protocol: Buchwald-Hartwig Amination [14]

  • To a reaction vessel, add the aryl halide (e.g., 4-bromoaniline, 1 equivalent), a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ (typically 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, 1.1-1.5 equivalents relative to Pd).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.5-2 equivalents).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Add 1-methylpiperazine (1.2-1.5 equivalents).

  • Heat the reaction mixture to a temperature typically between 80-110 °C, with stirring, until the starting material is consumed (monitored by TLC or HPLC).

  • After cooling to room temperature, the reaction mixture is typically diluted with a suitable organic solvent and filtered through Celite to remove palladium residues.

  • The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Table 2: Comparison of Synthetic Routes

FeatureRoute A: SNAr and ReductionRoute B: Buchwald-Hartwig Amination
Starting Materials 1-Methylpiperazine, 4-halonitrobenzene1-Methylpiperazine, 4-haloaniline
Number of Steps TwoOne
Reagents Stoichiometric base, reducing agentsCatalytic palladium, ligand, strong base
Scalability Generally more scalable and cost-effectiveCan be more expensive due to catalyst and ligand costs
Versatility Robust and well-establishedHighly versatile for a wide range of substrates
Waste Products Metal salts from reductionStoichiometric base and halide salts

Purification and Characterization

Regardless of the synthetic route chosen, the final product, 1-(4-aminophenyl)-4-methylpiperazine, typically requires purification. Common purification techniques include:

  • Recrystallization: Effective for obtaining high-purity crystalline material.

  • Column Chromatography: Useful for removing closely related impurities on a laboratory scale.

  • Distillation: For liquid products, vacuum distillation can be an effective purification method.[15]

The identity and purity of the synthesized 1-(4-aminophenyl)-4-methylpiperazine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The synthesis of 1-(4-aminophenyl)-4-methylpiperazine can be effectively achieved through two primary pathways: a two-step sequence of nucleophilic aromatic substitution followed by nitro group reduction, or a one-step palladium-catalyzed Buchwald-Hartwig amination. The SNAr and reduction route is often favored for its cost-effectiveness and scalability, making it well-suited for industrial production. The Buchwald-Hartwig amination, while potentially more expensive, offers a more convergent and highly versatile approach that is invaluable in a research and development setting, particularly for the synthesis of diverse libraries of analogues. A thorough understanding of the mechanisms, experimental conditions, and relative advantages of each route is essential for any scientist or researcher working with this important synthetic intermediate.

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  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

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A Comprehensive Technical Guide to 4-(4-Methylpiperazino)aniline (CAS 16153-81-4): Physicochemical Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 4-(4-Methylpiperazino)aniline, a key building block in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this guide synthesizes core physicochemical data with practical, field-proven insights into its characterization and application. We will move beyond simple data listing to explore the causality behind experimental choices and provide self-validating protocols for its analysis.

Introduction and Strategic Importance

This compound, identified by its CAS number 16153-81-4, is an aromatic amine functionalized with a methylpiperazine moiety. This unique structural combination makes it a valuable intermediate in the synthesis of pharmacologically active molecules. The aniline portion provides a reactive site for a variety of coupling reactions, while the N-methylpiperazine group is a common pharmacophore known to enhance aqueous solubility and modulate the pharmacokinetic properties of drug candidates. Its most notable application is as a key reagent in the preparation of advanced kinase inhibitors, including c-Met kinase inhibitors used in oncology research.[1][2] A thorough understanding of its physicochemical properties is therefore paramount for its effective use in process development, formulation, and quality control.

Compound Identification and Core Properties

Precise identification is the foundation of all chemical research. The fundamental identifiers and physicochemical properties of this compound are summarized below. It is critical to note the distinction between experimentally determined values and computationally predicted data, which serves as a useful estimation but requires experimental verification for GMP applications.

PropertyValueSource
CAS Number 16153-81-4[1][2]
Molecular Formula C₁₁H₁₇N₃[1][3]
Molecular Weight 191.27 g/mol [1][3]
IUPAC Name 4-(4-methylpiperazin-1-yl)aniline[3][4]
Synonyms 1-(4-Aminophenyl)-4-methylpiperazine[2]
Appearance Solid. Varies from cream/light-red to brown or very dark gray.[5][6]
Melting Point 89-93 °C[1][6][7]
Boiling Point 351.5 °C at 760 mmHg; 180 °C at 5 mmHg[1][2][5]
Density ~1.092 g/cm³ (Predicted)[1][2]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol.[1][2][5]
pKa 8.08 ± 0.42 (Predicted)[1][2]
LogP 1.6047 (Experimental); 1.2 (Calculated, XLogP3)[3][6]
Flash Point 164 °C[5][6]
Stability Air Sensitive[1][2][6]

Synthesis and Chemical Reactivity

The primary route to synthesizing this compound involves the reduction of its nitro-aromatic precursor, 1-methyl-4-(4-nitrophenyl)piperazine.[1][2] This is a standard, high-yield transformation in organic chemistry.

General Synthesis Protocol: The synthesis is typically achieved through catalytic hydrogenation.[2] The nitro group is highly susceptible to reduction, making this a clean and efficient conversion.

  • Dissolution: 1-methyl-4-(4-nitrophenyl)piperazine is dissolved in a suitable alcohol solvent, such as methanol.

  • Catalyst Addition: A palladium on carbon catalyst (Pd/C, typically 5-10 mol%) is added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (often using a hydrogen-filled balloon for lab-scale synthesis) and stirred vigorously overnight.

  • Work-up: Upon reaction completion, the solid catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the final product as a solid.[2]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification Nitro Precursor 1-methyl-4- (4-nitrophenyl)piperazine ReactionVessel Dissolve & Stir Overnight Nitro Precursor->ReactionVessel Catalyst Pd/C Catalyst->ReactionVessel Solvent Methanol Solvent->ReactionVessel Hydrogen H₂ Gas Hydrogen->ReactionVessel Filtration Filter through Celite to remove Pd/C ReactionVessel->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Silica Gel Chromatography Concentration->Purification Product This compound (Final Product) Purification->Product G Start Prepare Analyte Solution in Water/Methanol Calibrate Calibrate pH Meter Start->Calibrate Titrate Add Standardized HCl in Increments Calibrate->Titrate Record Record pH after each addition Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot Analyze Determine pKa from Half-Equivalence Points Plot->Analyze Result Two pKa Values (Aniline & Piperazine) Analyze->Result

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination via Shake-Flask Method (OECD 105)

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a classic and reliable technique for its measurement.

Experimental Rationale: The principle is to create a saturated solution of the compound at a specific temperature and then measure its concentration. The choice of a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is crucial to mimic physiological conditions and account for the compound's pKa.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the supernatant by centrifugation or filtration. Filtration must be performed with a filter material that does not bind the analyte.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared for accurate quantification.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazard profile.

  • Hazards: this compound is classified as corrosive and can cause severe skin burns and eye damage. [3][5]It is also harmful if swallowed, in contact with skin, or if inhaled. [3]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: The compound is noted to be air-sensitive. [2][6]It should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dark, and dry place, with recommended temperatures between 2-8 °C. [1][2]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the discovery of new therapeutics. Its physicochemical profile—characterized by its basicity, moderate lipophilicity, and specific solubility characteristics—dictates its behavior in both synthetic reactions and biological systems. By applying the rigorous analytical protocols outlined in this guide, researchers can ensure the quality and consistency of their work, paving the way for successful drug development outcomes. The data and methodologies presented herein provide a solid, authoritative foundation for any scientist working with this important molecular scaffold.

References

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A Technical Guide to the Structural Elucidation of 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical development and complex organic synthesis, 4-(4-methylpiperazino)aniline serves as a pivotal structural motif and building block. Its unique combination of a substituted piperazine ring and an aniline moiety makes it a valuable precursor for a range of pharmacologically active agents.[1][2] The absolute certainty of its molecular structure is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications. Misidentification can lead to failed syntheses, impure products, and compromised biological activity.

This guide presents a comprehensive, field-proven strategy for the complete structural elucidation of this compound. We will move beyond a simple recitation of techniques to explain the underlying scientific rationale, demonstrating how an integrated, multi-technique approach provides a self-validating system for structural confirmation. The methodologies described herein adhere to the highest standards of scientific integrity and data reporting, such as those recommended by IUPAC.[3][4]

Foundational Analysis: Predicted Properties and the Structural Hypothesis

Before any analysis begins, we establish a structural hypothesis based on the target molecule, this compound. This allows us to predict key physicochemical and spectroscopic features.

  • Molecular Formula: C₁₁H₁₇N₃[5]

  • Molecular Weight: 191.27 g/mol [5]

  • IUPAC Name: 4-(4-methylpiperazin-1-yl)aniline[5]

The initial hypothesis is visualized below. Our goal is to use empirical data to confirm every atom and bond in this proposed structure.

Caption: Proposed structure of this compound.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on an orthogonal approach, where each method corroborates the others. Our workflow is designed to build the structure piece by piece, from molecular formula to final atomic connectivity.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_vib Vibrational & Electronic Spectroscopy cluster_final Final Confirmation MS High-Resolution MS MS_Data Determine: - Exact Mass - Molecular Formula - Fragmentation Pattern MS->MS_Data Provides NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Corroborates Synthesis Synthesize All Data MS_Data->Synthesis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs FTIR FTIR Spectroscopy NMR_1D->FTIR Corroborates NMR_Data Determine: - Chemical Environments - Proton/Carbon Count - Connectivity (C-H, H-H, C-C) NMR_2D->NMR_Data Provides NMR_Data->Synthesis Vib_Data Confirm: - Functional Groups - Chromophore System FTIR->Vib_Data Provides UVVIS UV-Vis Spectroscopy UVVIS->Vib_Data Provides Vib_Data->Synthesis Structure Unambiguous Structure Confirmed Synthesis->Structure

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Causality: We begin with High-Resolution Mass Spectrometry (HRMS) to establish the most fundamental properties: the exact mass and molecular formula. This is the foundational data point upon which all subsequent interpretations are built. Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid to facilitate protonation).

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition Mode: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (< 5 ppm).

Data Interpretation: The primary goal is to identify the protonated molecular ion, [M+H]⁺. For C₁₁H₁₇N₃, the expected monoisotopic mass of the neutral molecule is 191.1422. Therefore, the [M+H]⁺ ion should be observed at m/z 191.1495 .

Further fragmentation (MS/MS) of the parent ion can provide valuable structural clues. The piperazine ring is known to be a site of characteristic cleavage.[6][7]

Predicted Fragment (m/z) Proposed Structure / Loss Significance
191.15[C₁₁H₁₈N₃]⁺Protonated molecular ion ([M+H]⁺)
134.09[C₇H₁₀N₂]⁺Loss of the N-methylpiperazine radical after ring opening
96.08[C₅H₁₀N₂]⁺Cleavage yielding the protonated N-methylpiperazine moiety
70.07[C₄H₈N]⁺A common fragment from the piperazine ring

These fragments provide strong evidence for the presence of both the aniline and the N-methylpiperazine components. The fragmentation of molecules in a mass spectrometer is a well-documented process that provides structural information.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of a molecule.[9] We use a suite of experiments to build the structure from the ground up. Data should be reported according to established standards.[3]

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Experiments: Acquire ¹H, ¹³C, and DEPT-135 spectra.

  • 2D Experiments: Acquire COSY, HSQC, and HMBC spectra to establish correlations.[10][11][12]

1D NMR: The Atomic Census
  • ¹H NMR: Provides information about the chemical environment and number of protons.

  • ¹³C NMR & DEPT-135: Identifies the number of unique carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

Predicted 1D NMR Data (in CDCl₃):

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) DEPT-135
-NH₂~3.5 (broad)Singlet2H--
Ar-H (ortho to NH₂)~6.7Doublet2H~116CH
Ar-H (ortho to Piperazine)~6.9Doublet2H~119CH
Piperazine (-CH₂-N-Ar)~3.1Triplet4H~50CH₂
Piperazine (-CH₂-N-CH₃)~2.6Triplet4H~55CH₂
-CH₃~2.3Singlet3H~46CH₃
Ar-C (ipso-NH₂)---~142Quaternary C
Ar-C (ipso-Piperazine)---~144Quaternary C

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into a coherent structure.[13][14]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). We expect to see a correlation between the two sets of aromatic protons and between the two sets of piperazine methylene protons.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling). This allows for unambiguous assignment of all protonated carbons.[13][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. It shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), revealing the connectivity across quaternary carbons and heteroatoms.[11][15]

Caption: Key HMBC correlations confirming the aniline-piperazine link.

Key HMBC Correlations to Confirm:

  • Aniline-Piperazine Link: A correlation from the aromatic protons ortho to the piperazine group to the piperazine carbons attached to the nitrogen (³JCH). This is definitive proof of the C-N bond between the two rings.

  • N-Methyl Group: A correlation from the methyl protons (~2.3 ppm) to the piperazine carbons adjacent to the methyl-bearing nitrogen (~55 ppm) (²JCH). This confirms the position of the methyl group.

Vibrational and Electronic Spectroscopy: Functional Group Validation

Causality: While NMR and MS define the molecular skeleton, Infrared (IR) and UV-Visible spectroscopy provide rapid and definitive confirmation of the functional groups and electronic system, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (ATR-FTIR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: FTIR is excellent for identifying characteristic vibrations of functional groups.

Wavenumber (cm⁻¹) Vibration Significance
3450-3300N-H Asymmetric & Symmetric StretchConfirms primary amine (-NH₂)[16][17]
3100-3000Aromatic C-H StretchEvidence of the benzene ring
2950-2800Aliphatic C-H StretchConfirms -CH₂- and -CH₃ groups
~1620N-H Scissoring (Bend)Confirms primary amine (-NH₂)[17]
~1520Aromatic C=C StretchConfirms the benzene ring
1335-1250Aromatic C-N StretchStrong band indicating the Ar-N bond[17]

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary aromatic amine.[16][17]

UV-Visible Spectroscopy

Experimental Protocol:

  • Dissolve a small, accurately weighed amount of sample in a UV-transparent solvent (e.g., Ethanol or Methanol).

  • Acquire the absorption spectrum over a range of 200-400 nm.

Data Interpretation: The spectrum should be characteristic of an aniline chromophore. Aniline itself shows two primary absorption bands. The presence of the electron-donating piperazine group is expected to cause a bathochromic (red) shift of these bands.

  • Expected λmax: ~240-250 nm and ~290-310 nm.

Data Synthesis: The Final Verdict

The structure of this compound is confirmed by the confluence of all spectroscopic data:

  • HRMS establishes the correct molecular formula, C₁₁H₁₇N₃.

  • ¹H and ¹³C NMR show the correct number of protons and carbons for the proposed structure, with chemical shifts consistent with an aniline ring, four methylene groups, and one methyl group.

  • DEPT-135 confirms the presence of two aromatic CH groups, four CH₂ groups, and one CH₃ group.

  • COSY, HSQC, and HMBC unambiguously connect these fragments, confirming the 1,4-disubstituted aromatic ring, the link between the aniline and piperazine nitrogens, and the position of the N-methyl group.

  • FTIR validates the presence of the primary amine (-NH₂) and the aromatic and aliphatic C-H and C-N bonds.

  • UV-Vis confirms the electronic structure of the substituted aniline chromophore.

References

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An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Methylpiperazino)aniline, a compound of significant interest in pharmaceutical research and development.[1][2][3] This document will delve into the principles of FT-IR spectroscopy, detail the experimental methodology for obtaining a high-quality spectrum, and offer an in-depth interpretation of the spectral features. By correlating vibrational frequencies with the specific functional groups within the molecule, this guide serves as an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound and FT-IR Analysis

This compound, with the molecular formula C₁₁H₁₇N₃, is a key intermediate and structural motif in the synthesis of various pharmaceutical compounds.[4][5][6] Its chemical structure, featuring a primary aromatic amine, a tertiary amine within a piperazine ring, and an N-methyl group, presents a unique and informative FT-IR spectrum. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that identifies chemical functional groups by measuring the absorption of infrared radiation by a sample.[7][8] This "molecular fingerprint" is invaluable for confirming the identity, purity, and structural integrity of compounds like this compound throughout the drug development process.[1][2]

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[9] When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. The key components of an FT-IR spectrometer include a source of IR radiation, an interferometer, a sample compartment, and a detector.[9] The interferometer is crucial as it allows for the simultaneous collection of all frequencies, a significant advantage over older dispersive techniques.[8][9] The resulting interferogram is then subjected to a mathematical process called a Fourier Transform, which converts it into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[9]

Molecular Structure and Expected Vibrational Modes

A thorough understanding of the molecular structure of this compound is paramount for accurate spectral interpretation. The molecule can be deconstructed into three key regions, each with characteristic vibrational modes:

  • Aniline Moiety (p-substituted aromatic ring and primary amine):

    • N-H Stretching: Primary amines typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[10][11]

    • N-H Bending (Scissoring): A characteristic absorption is expected in the 1650-1580 cm⁻¹ range.[10]

    • C-N Stretching (Aromatic): A strong band is anticipated between 1335-1250 cm⁻¹.[10][11]

    • Aromatic C-H Stretching: Look for absorptions just above 3000 cm⁻¹.[12][13]

    • Aromatic C=C Ring Stretching: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

    • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring influences the position of these strong bands, typically found in the 900-690 cm⁻¹ range. For a p-disubstituted ring, a strong band is expected around 850-800 cm⁻¹.

  • Piperazine Ring:

    • C-H Stretching (Aliphatic): These will appear just below 3000 cm⁻¹, in the 2950-2800 cm⁻¹ range, often overlapping with the N-methyl group's C-H stretches.

    • C-N Stretching (Aliphatic/Tertiary Amine): These vibrations are expected in the 1250–1020 cm⁻¹ range.[10]

    • CH₂ Bending (Scissoring and Wagging): These will contribute to the complex fingerprint region between 1470 cm⁻¹ and 1250 cm⁻¹.

  • N-Methyl Group:

    • C-H Stretching: The asymmetric and symmetric stretching of the methyl group will also be present in the 2950-2850 cm⁻¹ region.

    • C-H Bending: Asymmetric and symmetric bending vibrations (deformations) typically occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

The logical relationship between the functional groups and their expected FT-IR signals is visualized below.

Caption: Correlation of molecular fragments to their expected FT-IR absorption regions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure a reproducible and high-quality spectrum, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern and highly effective sampling technique that requires minimal sample preparation.[14]

Instrumentation:

  • A benchtop FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Experimental Workflow:

FTIR_Workflow node_setup Instrument Setup Ensure ATR crystal is clean. Purge the sample compartment with dry air or nitrogen. node_bkg Background Scan With the ATR crystal clear of any sample, collect a background spectrum. This accounts for atmospheric and instrumental interferences. node_setup->node_bkg node_sample Sample Application Place a small amount of solid this compound onto the ATR crystal. Apply consistent pressure using the built-in clamp. node_bkg->node_sample node_acq Data Acquisition Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. node_sample->node_acq node_proc Data Processing The instrument software automatically ratios the sample spectrum against the background spectrum. Perform baseline and ATR corrections if necessary. node_acq->node_proc

Caption: Step-by-step workflow for FT-IR data acquisition using an ATR accessory.

Self-Validating System:

  • Background Spectrum: A clean, flat baseline in the background spectrum validates the cleanliness of the ATR crystal and the stability of the instrument.

  • Sample Application: Consistent pressure ensures good contact between the sample and the ATR crystal, which is crucial for reproducibility.[15]

  • Spectral Consistency: Running duplicate samples should yield virtually identical spectra, confirming the homogeneity of the sample and the reliability of the technique.

In-Depth Spectral Interpretation

The FT-IR spectrum of this compound is rich with information. The following table provides a detailed assignment of the major absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3430 & ~3350Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)
~3050Medium to WeakC-H StretchAromatic C-H
~2940, ~2850, ~2810StrongAsymmetric & Symmetric C-H StretchAliphatic CH₂ (Piperazine) & CH₃ (N-Methyl)
~1620StrongN-H Bending (Scissoring)Primary Aromatic Amine (-NH₂)
~1520StrongC=C Ring StretchAromatic Ring
~1450MediumCH₂ Bending (Scissoring) & Asymmetric CH₃ BendingPiperazine Ring & N-Methyl Group
~1375Medium to WeakSymmetric CH₃ BendingN-Methyl Group
~1280StrongC-N StretchAromatic Amine
~1140StrongC-N StretchAliphatic Amine (Piperazine)
~830StrongC-H Out-of-Plane Bendingp-Disubstituted Aromatic Ring

Key Interpretive Insights:

  • The N-H Stretching Region (3500-3300 cm⁻¹): The presence of two distinct, sharp peaks in this region is a definitive indicator of the primary amine (-NH₂).[10] The separation between these peaks provides information about the electronic environment of the amine.

  • The C-H Stretching Region (3100-2800 cm⁻¹): A clear distinction can be made between the aromatic C-H stretches appearing just above 3000 cm⁻¹ and the more intense aliphatic C-H stretches from the piperazine and methyl groups appearing below 3000 cm⁻¹.[13]

  • The "Fingerprint" Region (1650-600 cm⁻¹): This region is complex but highly diagnostic.

    • The strong band around 1620 cm⁻¹ is a reliable marker for the N-H bending of the primary amine.[10]

    • The intense absorption at approximately 1520 cm⁻¹ is characteristic of the aromatic ring stretching, confirming the presence of the aniline moiety.

    • The strong C-N stretching bands around 1280 cm⁻¹ (aromatic) and 1140 cm⁻¹ (aliphatic) are crucial for confirming the connectivity of the nitrogen atoms.[10][11]

    • The prominent peak around 830 cm⁻¹ is a classic indicator of 1,4- (or para-) disubstitution on a benzene ring, confirming the position of the piperazine group relative to the amine.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is critical for its identification and quality assessment in a drug development setting. By systematically analyzing the key absorption bands, researchers can confidently confirm the presence of the primary aromatic amine, the p-substituted benzene ring, the piperazine heterocycle, and the N-methyl group. The methodologies and interpretations presented in this guide offer a robust framework for the reliable and accurate FT-IR analysis of this important pharmaceutical intermediate.

References

  • Evans, J. C. (1960). The Vibrational Spectra of Aniline and its Derivatives. Spectrochimica Acta, 16(4), 428-442. [Link]
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]
  • Agilent Technologies. (2021). A Comprehensive Guide to FTIR Analysis. [Link]
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]

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A Technical Guide to the Solubility of 4-(4-Methylpiperazino)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(4-Methylpiperazino)aniline is a pivotal building block in medicinal chemistry, notably as a reagent in the synthesis of targeted therapeutics like c-Met kinase inhibitors.[1] Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility profile. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Due to the scarcity of published quantitative data, this document emphasizes the underlying physicochemical principles and provides robust, field-proven protocols for generating reliable solubility data in a laboratory setting. We will explore the molecule's structural attributes, predict its behavior in various solvent classes, and detail the methodologies required for precise quantitative assessment.

Physicochemical Profile and Structural Analysis

A molecule's solubility is a direct consequence of its structure. This compound (CAS: 16153-81-4) is a bifunctional molecule featuring both polar and non-polar characteristics, which dictates its interaction with different solvents.[2][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃[1][2][3]
Molecular Weight 191.27 g/mol [2][3]
Appearance Very Dark Gray to Black / Purple Solid[1][2]
Melting Point 89-94 °C[2][4]
Boiling Point 180 °C @ 5 mmHg[1][5]
pKa (Predicted) 8.08 ± 0.42[1][5]

Structural Breakdown & Causality:

  • Aniline Moiety: The primary aromatic amine (-NH₂) attached to a benzene ring provides a site for hydrogen bonding (as a donor) and contributes to the molecule's overall basicity. The aromatic ring itself introduces a significant non-polar, hydrophobic character.

  • Piperazine Ring: This saturated heterocycle contains two nitrogen atoms. The tertiary amine attached to the benzene ring is a hydrogen bond acceptor. The other tertiary amine, substituted with a methyl group, is also a basic site and a hydrogen bond acceptor. The aliphatic nature of the ring adds to the non-polar character.

  • Methyl Group: The terminal methyl group (-CH₃) is small but enhances the molecule's non-polar, lipophilic nature.

This combination of a hydrophobic aromatic ring and aliphatic carbons with multiple polar, basic, hydrogen-bonding sites (three nitrogen atoms) results in a complex solubility profile. The molecule is not strictly polar or non-polar, and its solubility is a delicate balance of these competing characteristics.

Theoretical Solubility Profile and Solvent Selection

The principle of "like dissolves like" provides a strong predictive foundation for solvent selection.[6] Based on the structural analysis, we can forecast the solubility of this compound across different solvent classes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amine groups on the aniline and piperazine moieties can interact favorably with these solvents.

    • Prediction: Slight to moderate solubility. The energy required to break the crystal lattice of the solid must be overcome by the solvation energy.

    • Supporting Data: Published data indicates it is "Slightly" soluble in Methanol and generally "soluble" in Ethanol.[1][2][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They are effective at solvating polar molecules.

    • Prediction: Good solubility is expected due to strong dipole-dipole interactions with the polar N-H and C-N bonds of the solute.

    • Supporting Data: The compound is known to be soluble in Dimethylformamide (DMF) and is sparingly soluble in DMSO.[1][2][7] The "sparingly" soluble designation for DMSO suggests that while favorable interactions exist, they may be less effective at overcoming the crystal lattice energy compared to other polar aprotic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds.

    • Prediction: Poor solubility. The non-polar aromatic ring and methyl group will have some affinity for these solvents, but these interactions are insufficient to overcome the strong intermolecular forces between the polar amine groups in the solid state.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM)): These solvents have intermediate polarity.

    • Prediction: Limited to moderate solubility. DCM can act as a weak hydrogen bond acceptor, which may aid in solvating the molecule.

    • Supporting Data: Purification protocols often use a mixture of methanol and DCM, implying solubility in this solvent system.[1][5]

Experimental Determination of Solubility: Protocols

To move beyond prediction, rigorous experimental testing is required. The following workflow and protocols provide a self-validating system for generating high-quality solubility data.

Overall Experimental Workflow

The logical flow from solvent selection to quantitative analysis is critical for efficient and accurate solubility determination.

G cluster_prep Phase 1: Preparation & Prediction cluster_exp Phase 2: Experimentation cluster_report Phase 3: Reporting Solvent_Selection Select Solvent Set (Protic, Aprotic, Non-Polar) Qual_Test Protocol 1: Qualitative Solubility Test Solvent_Selection->Qual_Test PhysChem Analyze Physicochemical Properties of Solute Prediction Predict Qualitative Solubility ('Like Dissolves Like') PhysChem->Prediction Prediction->Qual_Test Quant_Test Protocol 2: Quantitative Shake-Flask Method Qual_Test->Quant_Test Inform solvent choice for quantitative study Analysis Analyze Supernatant (e.g., HPLC-UV, Gravimetric) Quant_Test->Analysis Data_Table Summarize Data in Table (mg/mL, Molarity @ °C) Analysis->Data_Table

Caption: Workflow for solubility determination of this compound.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly screen solubility in a range of solvents and estimate approximate solubility, informing the design of quantitative experiments.

Methodology:

  • Preparation: Label a series of small vials (e.g., 4 mL) for each solvent to be tested.

  • Aliquot Solute: Accurately weigh approximately 5 mg of this compound into each vial.

  • Solvent Addition: Add the first 100 µL of the selected solvent to the vial.

  • Mixing: Vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Titration: If the solid dissolves completely, continue adding the solvent in 100 µL aliquots, vortexing after each addition, until a precipitate forms or a total volume of 2 mL is reached.

  • Classification: Record the results based on the amount of solvent required for dissolution.

    • Very Soluble: < 200 µL (< 1 part solvent)

    • Freely Soluble: 200 µL - 2 mL (1-10 parts solvent)

    • Soluble: > 2 mL (10-30 parts solvent)

    • Sparingly Soluble: Requires significant volume (30-100 parts solvent)

    • Insoluble: Solid remains after adding > 2 mL (> 100 parts solvent)

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in a given solvent at a controlled temperature. This method is considered a gold standard for its reliability.

Methodology:

  • Prepare Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vial tightly. Place it in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

  • Quantification (HPLC-UV):

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Generate a calibration curve by preparing a series of standards of decreasing concentration from the stock solution.

    • Analyze the standards by HPLC with a UV detector at the compound's λmax to create a linear calibration curve (Peak Area vs. Concentration).

    • Dilute the filtered supernatant sample with a known volume of mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original solubility in mg/mL or molarity, accounting for the dilution factor.

Data Summary and Interpretation

All solubility data should be meticulously recorded, specifying the solvent, temperature, and units.

Solubility Data for this compound:

Solvent ClassSolventQualitative SolubilityQuantitative Solubility (mg/mL @ 25°C)
Water WaterLow Solubility[7]Requires experimental determination
Polar Protic EthanolSoluble[7]Requires experimental determination
MethanolSlightly Soluble[1][2]Requires experimental determination
Polar Aprotic Dimethylformamide (DMF)Soluble[7]Requires experimental determination
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1][2]Requires experimental determination
AcetonitrileRequires experimental determinationRequires experimental determination
Chlorinated Dichloromethane (DCM)Requires experimental determinationRequires experimental determination
Non-Polar TolueneRequires experimental determinationRequires experimental determination
HexaneRequires experimental determinationRequires experimental determination

Applications in Pharmaceutical Development

Understanding the solubility of this compound is not an academic exercise; it is a prerequisite for its effective use in drug development.

  • Process Chemistry: Solvent selection for synthesis is critical for reaction kinetics, yield, and impurity profiles. The synthesis of this compound involves the hydrogenation of a nitro-precursor, often in methanol, highlighting the need for at least moderate solubility in the reaction medium.[1][5]

  • Purification: Techniques like crystallization and chromatography rely on differential solubility. To purify the final product, a solvent system must be chosen where the compound is soluble at high temperatures but less soluble at low temperatures (for crystallization) or has appropriate partitioning behavior (for chromatography).[1]

  • Formulation Science: For preclinical and clinical studies, the compound must be formulated into a suitable delivery vehicle. Poor aqueous solubility is a major hurdle. The hydrochloride salt form is often used to improve aqueous solubility and stability for research purposes.[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Classification: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[3][9] It is also harmful if swallowed, in contact with skin, or if inhaled.[4][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon), as it is noted to be air sensitive.[1][5] Store locked up.[9][10]

References

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline - ChemBK. (2024).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • SAFETY DATA SHEET - Interchim. (2018).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. (n.d.).
  • A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... - ResearchGate. (2020).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023).

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4-(4-Methylpiperazino)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Methylpiperazino)aniline (C₁₁H₁₇N₃) for Advanced Research and Development

Abstract

This compound is a pivotal chemical intermediate recognized for its integral role in the synthesis of pharmacologically active molecules. This guide provides a comprehensive technical overview of its core chemical properties, a validated synthesis protocol, critical safety and handling procedures, and its significant applications in modern drug discovery. With a molecular formula of C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol , this aniline derivative serves as a foundational scaffold, particularly in the development of targeted kinase inhibitors for oncological applications.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the practical utilization and scientific context of this versatile compound.

Core Compound Identification and Properties

This compound is an aromatic amine distinguished by a 4-methylpiperazine substituent on the phenyl ring. This unique structure is fundamental to its utility as a building block in medicinal chemistry.

Chemical Identifiers
IdentifierValueSource
IUPAC Name 4-(4-methylpiperazin-1-yl)anilinePubChem[1]
CAS Number 16153-81-4PubChem, ChemicalBook[1][2]
Molecular Formula C₁₁H₁₇N₃PubChem, ChemicalBook[1][2]
Molecular Weight 191.27 g/mol PubChem, ChemicalBook[1][2]
InChIKey MOZNZNKHRXRLLF-UHFFFAOYSA-NPubChem, Sigma-Aldrich[1]
Physicochemical Properties

The physical characteristics of this compound are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource
Appearance Purple to very dark gray/black solidChemicalBook[2][3]
Melting Point 89-91 °CChemicalBook[2][3]
Boiling Point 180 °C @ 5 mmHgChemicalBook[2][4]
Solubility Sparingly soluble in DMSO, slightly soluble in MethanolChemicalBook[2][3]

Synthesis Protocol: Catalytic Hydrogenation

The most prevalent and efficient synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 1-methyl-4-(4-nitrophenyl)piperazine. This method is favored for its high yield and selectivity.

Expertise & Rationale: The reduction of an aromatic nitro group is a cornerstone transformation in the synthesis of anilines. Palladium on carbon (Pd/C) is the catalyst of choice due to its exceptional efficiency in activating molecular hydrogen (H₂) for the reduction of the nitro group without affecting the aromatic ring or other functional groups. The reaction is conducted in a protic solvent like methanol to facilitate proton transfer during the reduction cascade. An inert atmosphere is initially established to prevent catalyst poisoning and any potential side reactions before the introduction of hydrogen.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Precursor 1-methyl-4-(4-nitrophenyl)piperazine in Methanol Hydrogen H₂ Atmosphere (Balloon or Pressure Vessel) Precursor->Hydrogen + Catalyst Catalyst Pd/C (Palladium on Carbon) Filtration Filter through Diatomaceous Earth (Removes Pd/C) Hydrogen->Filtration Stirring Stirring Overnight Concentration Concentrate under Vacuum (Removes Methanol) Filtration->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Product This compound (Target Compound) Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established methodologies for nitro group reduction.[2][4]

  • Vessel Preparation: To a round-bottom flask, add 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq).

  • Solvent Addition: Add methanol to the flask to achieve a suitable concentration (e.g., 0.3-0.4 M).

  • Inerting: Seal the flask and purge with an inert gas, such as nitrogen or argon, while stirring. This is crucial for catalyst activity.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (approx. 0.5 eq, though catalytic amounts can be lower).

  • Hydrogenation: Evacuate the inert gas and replace the atmosphere with hydrogen (H₂), typically supplied by a balloon or a pressurized hydrogenation apparatus.

  • Reaction: Allow the reaction to stir vigorously overnight at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the solid Pd/C catalyst. Rinse the pad with additional methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol, yielding the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is 5% methanol in dichloromethane (DCM) containing 1% ammonia to prevent the amine product from streaking on the silica gel.[2]

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile scaffold in medicinal chemistry. The piperazine and aniline moieties provide key interaction points for binding to biological targets and offer synthetic handles for further chemical modification.

Core Scaffold for Kinase Inhibitors

This compound is a well-established building block for synthesizing potent kinase inhibitors.[5][6]

  • c-Met Kinase Inhibitors: It is a key reagent in the preparation of benzyloxypyridinone derivatives that exhibit c-Met kinase inhibitory properties.[2][5] The c-Met receptor tyrosine kinase is a high-value target in oncology, as its dysregulation is implicated in the growth and metastasis of various cancers.

  • Other Kinase Targets: Research has shown its utility in developing inhibitors for other critical cancer-related kinases, such as Bcr-Abl and Btk, which are targets in leukemia therapies.[5]

Emerging Research Applications
  • G-Quadruplex Stabilizers: The 4-(4-methylpiperazin-1-yl)aniline core has been identified as a promising fragment for developing small molecules that stabilize G-quadruplex DNA structures.[7] Stabilizing these structures in the promoter regions of oncogenes, such as c-MYC, can inhibit their expression, offering a novel therapeutic strategy for cancer.[7]

Conceptual Role in Drug Design

Applications cluster_agents Therapeutic Agents cluster_targets Biological Targets Scaffold This compound (Core Scaffold) Kinase_I Kinase Inhibitors Scaffold->Kinase_I Leads to G4_S G-Quadruplex Stabilizers Scaffold->G4_S Leads to cMet c-Met Kinase Kinase_I->cMet Targets BcrAbl Bcr-Abl / Btk Kinase Kinase_I->BcrAbl Targets G4_DNA c-MYC Oncogene (G-Quadruplex DNA) G4_S->G4_DNA Targets

Caption: Role of this compound as a scaffold for therapeutics.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification
HazardCode(s)Signal WordPictogram(s)Source
Acute Toxicity H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)DangerGHS07 (Exclamation Mark)PubChem, Sigma-Aldrich[1]
Skin Corrosion / Eye Damage H314 (Causes severe skin burns and eye damage)DangerGHS05 (Corrosion)PubChem, Sigma-Aldrich[1][8]
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

  • Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, tightly sealed safety goggles, and a lab coat.[8][9] Avoid all direct contact with skin and eyes.[10]

  • Handling Practices: Avoid formation of dust.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • The compound should be stored under an inert gas (e.g., Nitrogen or Argon) at 2–8 °C.[2]

  • It is reported to be sensitive to moisture and air.[8] Store away from incompatible materials and foodstuff containers.[10]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[8][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8][9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][9]

References

  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3.
  • Cas 16153-81-4,this compound. LookChem. [Link]
  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK. [Link]
  • CAS#:194799-59-2 | 4-(4-methyl-piperazino)-aniline, hydrochloride. Chemsrc. [Link]
  • SAFETY DATA SHEET - this compound. Interchim. [Link]
  • A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing....
  • 2-(4-Methylpiperazin-1-yl)aniline. ChemBK. [Link]

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A Comprehensive Guide to the Nomenclature of 4-(4-Methylpiperazin-1-yl)aniline for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Effective scientific communication and literature review hinge on the precise identification of chemical compounds. The compound 4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the synthesis of various pharmaceutical agents, is known by a multitude of synonyms across chemical databases, patents, and academic publications. This guide provides a consolidated reference to its various names and identifiers, aiming to streamline literature searches and ensure unambiguous communication among researchers, chemists, and drug development professionals. A systematic approach to utilizing these synonyms for comprehensive data retrieval is also presented.

Introduction

The molecule with the systematic name 4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a methylpiperazine moiety. It serves as a crucial building block in organic synthesis, particularly for creating compounds with potential therapeutic applications. For instance, it is a reagent used in preparing benzyloxypyridinone derivatives that exhibit c-Met kinase inhibitor properties, relevant in cancer research[1]. The multiplicity of naming conventions in chemistry—ranging from systematic IUPAC names to common trivial names and vendor-specific codes—often leads to the same compound being referenced by several different identifiers. An exhaustive awareness of these synonyms is indispensable for conducting thorough literature and patent searches, avoiding redundant research, and ensuring clarity in scientific documentation. This guide offers an in-depth compilation of these identifiers and a strategic workflow for their application.

Core Chemical Identifiers

To establish an unambiguous foundation, it is critical to begin with the core identifiers that are unique to 4-(4-methylpiperazin-1-yl)aniline. These identifiers are standardized across global databases and serve as the primary keys for any search.

Identifier TypeValueSource
CAS Number 16153-81-4Chemical Abstracts Service[1][2][3][4][5]
IUPAC Name 4-(4-methylpiperazin-1-yl)anilinePubChem[5]
Molecular Formula C₁₁H₁₇N₃ChemicalBook, PubChem[1][2][5]
Molecular Weight 191.27 g/mol ChemicalBook, PubChem[1][2][5]
InChI Key MOZNZNKHRXRLLF-UHFFFAOYSA-NSigma-Aldrich, PubChem[3][5]
SMILES CN1CCN(CC1)C2=CC=C(C=C2)NWikipedia

These core identifiers, especially the CAS Number, are the most reliable tools for pinpointing this specific molecule in any chemical database or supplier catalog.

Systematic and Common Synonyms

Beyond the primary identifiers, a wide array of synonyms is used in the literature. These can be categorized into systematic variations, semi-systematic names, and common or trivial names. Understanding these variations is key to a comprehensive literature search.

A comprehensive list of synonyms includes:

  • 1-(4-Aminophenyl)-4-methylpiperazine[6]

  • 4-(4-methyl-1-piperazinyl)aniline[3][4]

  • 4-(4-Methylpiperazino)aniline[2][5]

  • 4-(4-methylpiperazin-1-yl)benzenamine[4]

  • Benzenamine, 4-(4-methyl-1-piperazinyl)-[4]

  • 4-(4-methyl-piperazin-1-yl)-phenylamine[4]

  • 4-methyl-1-(4-aminophenyl)piperazine[4]

  • N-methylpiperazine substituted aniline[7]

It is also important to note the hydrochloride salt form of this compound, which has its own set of identifiers and synonyms, such as this compound hydrochloride (CAS: 194799-59-2)[8]. Researchers must be careful to distinguish between the free base and its salt forms in their searches.

Strategic Literature and Database Searching

A robust search strategy involves leveraging all known identifiers to ensure no relevant publication or patent is missed. The following workflow is recommended for researchers.

Step-by-Step Search Protocol
  • Start with the Core: Begin your search in databases like SciFinder, Reaxys, PubChem, and Google Patents using the primary CAS Number: 16153-81-4 . This will capture the majority of well-indexed documents.

  • Expand with IUPAC Name and Key Synonyms: Perform subsequent searches using the full IUPAC name, "4-(4-methylpiperazin-1-yl)aniline", and the common variant "1-(4-aminophenyl)-4-methylpiperazine".

  • Use Structural Searches: Utilize the InChI key (MOZNZNKHRXRLLF-UHFFFAOYSA-N) or SMILES string (CN1CCN(CC1)C2=CC=C(C=C2)N) in databases that support structure-based or substructure-based searching. This is the most definitive way to find the compound regardless of the nomenclature used.

  • Iterate with Discovered Synonyms: As you review initial results, note any new synonyms or trade names used by authors or suppliers and add them to your list of search terms.

  • Search for Salt Forms: If relevant to your synthesis or application, perform a separate search using the CAS number for the hydrochloride salt (194799-59-2) and its associated names[8].

Visualization of the Search Workflow

The following diagram illustrates the recommended workflow for a comprehensive search.

G cluster_start Initiation cluster_core Core Identifier Search cluster_expansion Synonym Expansion cluster_review Analysis & Iteration start Identify Target Compound: This compound cas Search CAS Number: 16153-81-4 start->cas Primary Method structure Search by Structure: InChI Key / SMILES start->structure Definitive Method synonyms Search Key Synonyms: '1-(4-aminophenyl)-4-methylpiperazine' '4-(4-methyl-1-piperazinyl)aniline' cas->synonyms Broaden Scope structure->synonyms salts Search for Salt Forms: CAS 194799-59-2 synonyms->salts Consider Derivatives review Review Results & Identify New Synonyms salts->review review->synonyms Iterate compile Compile Comprehensive Data review->compile

Caption: Workflow for a comprehensive literature search.

Conclusion

The accurate identification of 4-(4-methylpiperazin-1-yl)aniline is fundamental for chemists and pharmaceutical scientists. A reliance on a single name is insufficient for a thorough review of existing literature and patents. By utilizing a multi-pronged search strategy that incorporates the CAS number, structural identifiers, and a comprehensive list of synonyms, researchers can ensure they capture all relevant information. This systematic approach saves time, prevents the oversight of critical data, and upholds the principles of scientific rigor in research and development.

References

  • Chemsrc. CAS#:194799-59-2 | 4-(4-methyl-piperazino)-aniline, hydrochloride. [Link]
  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253. [Link]
  • Google Patents. CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin.

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A Guide to Leveraging 4-(4-Methylpiperazino)aniline for Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, fragment-based approaches offer a highly efficient pathway to novel lead compounds. The strategic selection of initial fragments is paramount to the success of these campaigns. This guide provides an in-depth technical overview of 4-(4-methylpiperazino)aniline, a versatile and high-value fragment for the synthesis of diverse chemical libraries. We will explore its synthesis, physicochemical properties, and key derivatization strategies, underscoring the intrinsic value of the methylpiperazine motif in shaping pharmacological outcomes. This document serves as a practical resource for researchers and drug development professionals aiming to harness this powerful scaffold in their discovery programs.

Introduction: The Strategic Value of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, enabling a more rational exploration of chemical space compared to traditional high-throughput screening.[1][2] The core principle of FBDD is to identify low-molecular-weight fragments that bind with high ligand efficiency to a biological target, which are then elaborated into more potent, drug-like molecules. The success of this "grow, link, or merge" strategy is critically dependent on the quality and synthetic tractability of the initial fragment hits.

This compound emerges as a fragment of exceptional utility. It masterfully balances the requirements of FBDD by providing:

  • A Reactive Synthetic Handle: The primary aniline group serves as a versatile nucleophile, readily participating in a wide array of robust chemical transformations, enabling the rapid generation of diverse compound libraries.

  • A "Privileged" Pharmacological Moiety: The N-methylpiperazine ring is a classic example of a "privileged scaffold," a structural motif frequently found in FDA-approved drugs across numerous therapeutic areas.[3][4][5] Its presence imparts favorable physicochemical properties, such as improved aqueous solubility and bioavailability, and provides key interaction points for target binding.[3][6][7]

This guide will provide the technical framework for synthesizing and utilizing this core, empowering discovery teams to build high-quality libraries with a strong pharmacological foundation.

Physicochemical and Structural Profile

The efficacy of a fragment is deeply rooted in its physical and chemical properties. This compound is well-aligned with the empirical "Rule of Three," a guideline for desirable fragment characteristics.

PropertyValueSignificance in FBDD
CAS Number 16153-81-4[8][9][10]Unique identifier for procurement and registration.
Molecular Formula C11H17N3[8][9][11]
Molecular Weight 191.27 g/mol [8][9][12]Adheres to the "Rule of Three" (MW < 300), ensuring efficient binding and room for growth.
Melting Point 89-91 °C[13]Provides a defined solid state for handling and weighing.
Boiling Point 180 °C / 5 mmHg[8][9]Indicates sufficient stability for various reaction conditions.
Predicted pKa 8.08 ± 0.42[8][9]The basicity of the piperazine nitrogen allows it to be protonated at physiological pH, enhancing solubility and enabling potential salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a target's binding site.[3]
Solubility Sparingly soluble in DMSO and slightly soluble in Methanol.[8][9]Sufficient solubility for screening and synthetic protocols. The hydrochloride salt form can be used for improved aqueous solubility.[11]

The molecule's two key components, the aniline ring and the methylpiperazine moiety, offer distinct advantages. The aniline provides a flat, aromatic surface capable of π-stacking interactions, while its primary amine is the primary vector for synthetic elaboration. The methylpiperazine group, with its tertiary amine, acts as a potent hydrogen bond acceptor and imparts a three-dimensional character to the molecule, which is increasingly sought after in modern fragment libraries to explore more complex binding pockets.[2][14]

Synthesis of the this compound Core

A reliable and scalable synthesis of the core fragment is the first critical step. The most common and efficient method is the catalytic hydrogenation of its nitro precursor, 1-methyl-4-(4-nitrophenyl)piperazine. This process is robust, high-yielding, and utilizes standard laboratory equipment.

Workflow for Core Synthesis

cluster_0 Synthesis Protocol Start Start: 1-methyl-4-(4-nitrophenyl)piperazine Step1 Dissolve in Methanol (or Ethanol) Start->Step1 Step2 Add Pd/C Catalyst (Palladium on Carbon) Step1->Step2 Inert atmosphere (N2) Step3 Hydrogenation (H2 balloon, overnight stir) Step2->Step3 Step4 Filter through Celite (Removes Pd/C catalyst) Step3->Step4 Reaction complete Step5 Concentrate Filtrate (Rotary Evaporation) Step4->Step5 Step6 Purify via Column Chromatography (e.g., 5% MeOH/DCM + 1% NH3) Step5->Step6 Crude product End End Product: This compound Step6->End

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a solution of 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq) in methanol (approx. 0.4 M), add 10% Palladium on carbon (Pd/C) (0.05 - 0.10 eq) under a nitrogen atmosphere.[8]

    • Causality: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions. Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to anilines due to its high activity and ease of removal by filtration.[11]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). For laboratory scale, a balloon filled with H₂ is sufficient. Allow the reaction to stir vigorously at room temperature overnight.[8][15]

    • Causality: Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas), maximizing the reaction rate. An overnight reaction typically ensures complete conversion.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst.[8][15] Wash the filter cake with additional methanol.

    • Causality: Celite provides a fine filter bed that prevents the pyrophoric palladium catalyst from passing through and potentially igniting upon exposure to air when dry.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography. A typical eluent system is dichloromethane (DCM) with a small percentage of methanol (e.g., 5%) and an amine base (e.g., 1% NH₃ or triethylamine) to afford the pure this compound as a solid.[8][15]

    • Causality: The addition of a basic modifier to the eluent is essential to prevent the basic product from streaking on the acidic silica gel, ensuring a clean separation and high purity. The typical yield for this reaction is high, often in the range of 85-99%.[8][11]

Library Elaboration: Key Derivatization Strategies

The true power of this compound lies in the synthetic versatility of its primary amino group. A multitude of reliable reactions can be employed to rapidly build a library of diverse analogs.

cluster_derivatives Derivative Classes Core This compound (Core Fragment) Amide Amides Core->Amide + R-COOH (Amide Coupling) Sulfonamide Sulfonamides Core->Sulfonamide + R-SO2Cl (Sulfonylation) Urea Ureas / Thioureas Core->Urea + R-NCO / R-NCS (Addition) DiarylAmine Substituted Anilines Core->DiarylAmine + Ar-X (Buchwald-Hartwig)

Caption: Key derivatization pathways from the core fragment.

A. Amide Bond Formation

This is arguably the most common and robust reaction for library synthesis. Coupling the aniline with a diverse set of carboxylic acids introduces a vast array of R-groups.

Protocol: HATU-Mediated Amide Coupling

  • Activation: In a suitable solvent like N,N-dimethylformamide (DMF), dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-20 minutes at room temperature.

    • Causality: HATU is a highly effective peptide coupling reagent that rapidly activates the carboxylic acid to form a reactive ester, minimizing side reactions and racemization (for chiral acids). DIPEA acts as a base to neutralize the generated acids without interfering with the coupling.

  • Coupling: Add a solution of this compound (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-16 hours until completion (monitored by LC-MS).

  • Purification: The product can typically be isolated by aqueous work-up followed by purification via flash chromatography or preparative HPLC.

B. Sulfonamide Synthesis

Sulfonamides are a key pharmacophore in many drugs. This reaction provides a stable, non-basic linker that can also act as a hydrogen bond acceptor.

Protocol: Sulfonamide Formation

  • Reaction Setup: Dissolve this compound (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in a solvent such as DCM.

  • Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) dropwise.

    • Causality: The reaction is often exothermic, so cooling prevents potential side reactions. Pyridine acts as both a solvent and a base to quench the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Purification: Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified, typically by column chromatography.

C. Buchwald-Hartwig Cross-Coupling

For creating more complex structures, such as diarylamines, palladium-catalyzed cross-coupling is the gold standard, offering broad substrate scope and functional group tolerance.[16][17][18]

Protocol: Pd-Catalyzed C-N Coupling

  • Reaction Setup: In a reaction vial, combine this compound (1.2 eq), the aryl halide (or triflate) (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos or XPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).[17][18]

  • Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), seal the vial, and heat to 80-110 °C for 12-24 hours.

    • Causality: This is an air- and moisture-sensitive reaction. The palladium catalyst, in concert with the phosphine ligand, forms the active species that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The strong base is required to deprotonate the aniline for the coupling to occur.

  • Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the desired diarylamine product.

Pharmacological Significance & Conclusion

The this compound scaffold is more than a convenient building block; it is a pre-validated starting point for pharmacologically relevant molecules. The N-methylpiperazine moiety is a well-known bioisostere for other groups and is recognized for its ability to:

  • Enhance Potency: The basic nitrogen can form critical salt-bridge interactions within a target's active site.[3]

  • Improve Pharmacokinetics: It often increases aqueous solubility and can help tune metabolic stability.[6][7]

  • Target Diverse Proteins: This scaffold has been successfully incorporated into inhibitors of crucial drug targets, including c-Met kinase and other protein kinases involved in cancer, as well as compounds designed to stabilize G-quadruplex DNA.[6][9][19][20]

cluster_0 Pharmacophoric Features A Aromatic Ring (π-stacking) B Aniline NH2 (H-Bond Donor, Synthetic Handle) C Piperazine N (H-Bond Acceptor) D Piperazine N-Me (Basic Center, Solubilizing Group)

Caption: Key pharmacophoric features of the core fragment.

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A Senior Application Scientist's Guide to the Discovery of FGFR4 Inhibitors from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored By: Gemini, Senior Application Scientist

Abstract

The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is a known oncogenic driver.[1][2][3] This guide provides a technical deep-dive into the rationale, discovery, and preclinical validation of selective FGFR4 inhibitors derived from aniline-based scaffolds. We will deconstruct the molecular logic that positions aniline derivatives as a premier chemical starting point, detail the structure-activity relationship (SAR) studies that enhance potency and selectivity, and provide field-proven protocols for the rigorous evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of kinase inhibitor design targeting the FGFR family.

The Rationale: Why Target the FGF19-FGFR4 Axis in Oncology?

Fibroblast growth factor receptors are a family of four highly conserved receptor tyrosine kinases (FGFR1-4) that regulate crucial cellular processes, including proliferation, migration, and differentiation.[1][2] While aberrant signaling across the family is implicated in various cancers, the FGFR4 pathway presents a unique therapeutic window.

The Oncogenic Driver: An Aberrant Signaling Loop

In a significant subset of HCC patients, amplification of the FGF19 gene leads to overexpression of its protein product, the primary ligand for FGFR4.[4][5] FGF19, in concert with the co-receptor β-Klotho (KLB), binds to FGFR4, inducing receptor dimerization and autophosphorylation of the intracellular kinase domain.[1][6] This activation event triggers a cascade of downstream pro-survival and proliferative signaling through pathways such as PI3K-AKT and RAS-MAPK.[4][5] This constitutive activation establishes the FGF19-FGFR4 axis as a bona fide oncogenic driver, making its inhibition a rational strategy for cancer therapy.[2]

The Selectivity Challenge and the Aniline Solution

A primary challenge in targeting any FGFR family member is achieving selectivity. The ATP-binding pockets of FGFR1, 2, and 3 are highly homologous, making it difficult to develop inhibitors that do not cause off-target toxicities associated with pan-FGFR inhibition, such as hyperphosphatemia (from FGFR1 inhibition).[6]

FGFR4, however, possesses a critical distinction: a unique cysteine residue (Cys552) located near the ATP-binding site, where FGFR1-3 have a tyrosine.[6][7] This structural nuance provides an opportunity for a targeted covalent inhibition strategy. By designing molecules that can form an irreversible bond with Cys552, exquisite selectivity for FGFR4 can be achieved. The aniline scaffold has proven to be an exceptional starting point for this endeavor, offering the ideal geometry to position a reactive "warhead" (like an acrylamide group) for covalent engagement with Cys552.[7][8]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4_inactive FGFR4 Monomer FGF19->FGFR4_inactive Binds KLB β-Klotho (KLB) Co-receptor KLB->FGFR4_inactive Complexes with FGFR4_dimer FGFR4 Dimer (Activated) FGFR4_inactive->FGFR4_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylates PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: The FGF19-FGFR4 Signaling Pathway.

From Scaffold to Clinical Candidate: A Narrative of Rational Design

The discovery of potent and selective aniline-based FGFR4 inhibitors is a prime example of structure-based drug design. The journey from a simple hinge-binding core to a clinical candidate involves iterative cycles of design, synthesis, and testing.

The Anilinoquinazoline Core and Covalent Targeting

The development of BLU9931, the first highly selective FGFR4 inhibitor, provides an excellent case study.[8] The starting point was an anilinoquinazoline core, a well-established scaffold for kinase inhibitors.[7][9] The key innovation was the strategic placement of an acrylamide group on the ortho-position of the aniline ring. This electrophilic warhead is perfectly positioned to react with the nucleophilic thiol of Cys552, forming a stable, covalent bond and irreversibly inactivating the enzyme.[7][8]

Engineering Selectivity: The Role of Steric Hindrance

While the covalent interaction with Cys552 provides a significant degree of selectivity, further refinement is necessary. Researchers hypothesized that subtle modifications could introduce steric clashes with the corresponding tyrosine residue in FGFR1-3, further disfavoring binding to these off-targets.[7] This led to the addition of a methyl group at the 3-position of the aniline ring. This seemingly minor addition was transformative, providing the optimal geometry for Cys552 conjugation while creating a steric hindrance in the more constrained pockets of other FGFR isoforms.[7][8] This optimization resulted in BLU9931, a compound with nanomolar potency against FGFR4 and over 100-fold selectivity against FGFR1/2/3.[7]

cluster_design Design & Synthesis cluster_eval Evaluation Cascade Start Aniline-Based Scaffold Library Biochem In Vitro Biochemical Assay (Kinase Activity, IC50) Start->Biochem Screening SAR Structure-Activity Relationship (SAR) Analysis Design Rational Design of New Analogs SAR->Design Synth Chemical Synthesis Design->Synth Synth->Biochem Test New Compounds Biochem->SAR Data Input Cell Cell-Based Assay (pFGFR4, Proliferation) Biochem->Cell Promising Hits Vivo In Vivo Model (HCC Xenograft) Cell->Vivo Efficacious Hits Lead Lead Candidate Vivo->Lead Preclinical Candidate

Figure 2: Iterative Workflow for FGFR4 Inhibitor Discovery.

Core Methodologies: A Self-Validating Experimental Cascade

Rigorous and reproducible experimental protocols are the bedrock of trustworthy drug discovery. The following section details the key assays used to identify and characterize aniline-derived FGFR4 inhibitors.

In Vitro Biochemical Assay: Quantifying Kinase Inhibition

Objective: To determine the direct inhibitory activity of a compound on purified FGFR4 kinase and assess its selectivity against other FGFR isoforms.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human FGFR4, FGFR1, FGFR2, and FGFR3 kinase domains in kinase buffer.

    • Prepare a substrate solution (e.g., a poly-Glu-Tyr peptide) and an ATP solution. The ATP concentration should be at or near the Michaelis constant (Km) for a robust IC₅₀ determination.

  • Compound Preparation:

    • Perform a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the FGFR kinase enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

  • Detection:

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly done using technologies like HTRF®, LanthaScreen™, or an ADP-Glo™ assay, which measures ADP production.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

    • Self-Validation: Run parallel assays for FGFR1, 2, and 3 to calculate a selectivity ratio (IC₅₀ FGFR1 / IC₅₀ FGFR4, etc.). A high ratio indicates good selectivity. Include a no-enzyme control (background) and a DMSO-only control (100% activity).

Cell-Based Target Engagement Assay: Confirming Inhibition in a Biological Context

Objective: To verify that the compound can enter cells and inhibit the phosphorylation of FGFR4 and its downstream effectors.

Protocol:

  • Cell Culture:

    • Use a relevant cell line, such as the Huh-7 human HCC line, which expresses FGFR4.

  • Compound Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells of serum for 4-6 hours to reduce basal signaling.

    • Treat cells with a serial dilution of the test compound for 1-2 hours.

    • Stimulate the cells with FGF19 ligand (e.g., 100 ng/mL) for 15 minutes to induce FGFR4 phosphorylation.

  • Lysate Preparation:

    • Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated FGFR4 (pFGFR4), total FGFR4, phosphorylated FRS2 (pFRS2), and total FRS2. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the pFGFR4/Total FGFR4 ratio.

    • Self-Validation: The FGF19-stimulated, DMSO-treated sample serves as the positive control for pathway activation. The unstimulated sample serves as the baseline control. A successful experiment will show robust phosphorylation in the positive control and its suppression by the active compound.

In Vivo Efficacy Study: Testing Antitumor Activity in a Preclinical Model

Objective: To evaluate the ability of a lead compound to inhibit tumor growth in an animal model of HCC.

Protocol:

  • Model Establishment:

    • Implant human HCC cells (e.g., Huh-7 or a patient-derived xenograft model with known FGF19 amplification) subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID or NSG mice).[10]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into vehicle control and treatment groups (n=8-10 mice per group).

    • Administer the test compound via a clinically relevant route, typically oral gavage, at one or more dose levels daily.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals.

    • Excise the tumors, weigh them, and collect samples for pharmacodynamic (PD) analysis (e.g., Western blot for pFGFR4) to confirm target engagement in the tumor tissue.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage. Significant TGI in the treatment group compared to the vehicle group indicates in vivo efficacy.

    • Self-Validation: The vehicle-treated group establishes the natural tumor growth rate. A positive control arm with a standard-of-care agent like sorafenib can be included for benchmarking. The PD analysis confirms that the observed anti-tumor effect is linked to the inhibition of the intended target.[6]

Quantitative Data Summary & Clinical Landscape

The principles of rational design have led to the development of several potent and selective aniline-derived FGFR4 inhibitors. Some have advanced into clinical trials, validating the therapeutic hypothesis.[3][11]

CompoundTypeFGFR4 IC₅₀ (nM)Selectivity vs. FGFR1-3StatusReference
BLU9931 Covalent3>150-foldPreclinical[7]
Fisogatinib (BLU-554) Covalent5>120-foldPhase I Clinical Trial[12][13]
FGF401 (Roblitinib) Reversible-Covalent2.4>1000-foldPhase I/II Clinical Trial[8][14]
H3B-6527 CovalentPotentHighly SelectivePhase I Clinical Trial[8][15]
Compound 4c Covalent33HighPreclinical[13][15]

Table 1: Potency and selectivity of representative FGFR4 inhibitors.

These compounds have shown promising preliminary anti-tumor activity in clinical trials for patients with advanced HCC and FGF19 overexpression.[11][13] The development of next-generation inhibitors aims to overcome potential resistance mechanisms and further improve the therapeutic index.[16]

Conclusion and Future Directions

The discovery of FGFR4 inhibitors from aniline derivatives is a testament to the power of structure-based drug design. By exploiting a unique cysteine residue in the target kinase, medicinal chemists have successfully engineered molecules with high potency and exquisite selectivity, overcoming the primary hurdle of targeting the FGFR family. The robust preclinical data and encouraging early clinical results for compounds like fisogatinib and roblitinib underscore the viability of this approach.

Future efforts will likely focus on understanding and overcoming acquired resistance mechanisms, exploring rational combination therapies (e.g., with immune checkpoint inhibitors), and developing predictive biomarkers beyond FGF19 amplification to better identify patients who will benefit most from this targeted therapy.[3][11] The foundation laid by the discovery of these first-generation aniline-based inhibitors provides a clear and promising path toward a new standard of care for FGFR4-driven malignancies.

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Methodological & Application

Application Notes and Protocols: Leveraging 4-(4-Methylpiperazino)aniline in c-Met Inhibitor Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The c-Met Proto-Oncogene as a Therapeutic Target

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of a multitude of cellular processes, including proliferation, survival, motility, and invasion.[1][2] Encoded by the MET proto-oncogene, c-Met and its exclusive ligand, hepatocyte growth factor (HGF), are essential for embryonic development and tissue regeneration.[3][4] However, aberrant c-Met signaling, driven by mechanisms such as gene amplification, mutations, or protein overexpression, is a significant contributor to the tumorigenesis and metastatic progression of various human cancers.[3][5] Dysregulation of the HGF/c-Met pathway is implicated in a wide array of malignancies, including non-small cell lung cancer (NSCLC), gastric, breast, and renal cancers, often correlating with a more aggressive clinical phenotype and poor patient prognosis.[2][5][6] This central role in cancer pathology establishes c-Met as a compelling target for the development of selective anticancer therapeutics.[3][4]

The activation of c-Met by HGF initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[2][5] These interconnected signaling networks collectively drive the invasive growth program characteristic of many advanced cancers.[1][3] Consequently, the development of small-molecule inhibitors that can effectively block the ATP-binding site of the c-Met kinase domain has become a major focus of modern oncology drug discovery.[4][7]

The Role of the 4-(4-Methylpiperazino)aniline Scaffold

Within the landscape of kinase inhibitor design, certain chemical scaffolds are recognized as "privileged structures" due to their ability to interact favorably with the ATP-binding pockets of various kinases. The piperazine moiety is one such scaffold, frequently incorporated into kinase inhibitors to enhance drug-like properties.[8][9] The this compound moiety, in particular, has emerged as a valuable building block in the design of potent and selective c-Met inhibitors.[10]

The utility of this scaffold can be attributed to several key physicochemical and structural features:

  • Versatile Linker: The piperazine ring serves as an effective and conformationally constrained linker, optimally positioning other key pharmacophoric elements for interaction with the c-Met active site.[8]

  • Basicity and Hydrogen Bonding: The basic nitrogen atoms of the piperazine ring can be protonated under physiological conditions. This positive charge can facilitate crucial salt bridge interactions with acidic residues, such as aspartate, within the kinase hinge region.[8]

  • Solubility and Bioavailability: The polar nature of the piperazine ring often improves the aqueous solubility of the inhibitor, which can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[8][9]

  • Structure-Activity Relationship (SAR) Handle: The non-hinge-binding nitrogen of the piperazine ring provides a convenient point for chemical modification. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties through the introduction of various substituents.[8][11]

The aniline portion of the scaffold typically serves as a key interaction point with the hinge region of the c-Met kinase, forming critical hydrogen bonds that anchor the inhibitor in the ATP-binding pocket. The strategic combination of the aniline and the 4-methylpiperazine group creates a powerful pharmacophore for achieving high-affinity c-Met inhibition.

Signaling Pathways and Experimental Workflows

A successful c-Met inhibitor drug discovery program requires a thorough understanding of the target's signaling network and a robust cascade of assays to evaluate compound efficacy and selectivity.

The c-Met Signaling Cascade

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain.[12] This phosphorylation event creates docking sites for various adaptor proteins and downstream effectors, leading to the activation of multiple signaling pathways that collectively promote cell growth, survival, and motility.[1][5]

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes cMet c-Met Receptor p_cMet p-c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binding & Dimerization GRB2 GRB2/SOS p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT p_STAT3 p-STAT3 Dimer STAT3->p_STAT3 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Transcription Gene Transcription p_STAT3->Transcription Translocation ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription Translocation Outcomes Proliferation Survival Invasion Angiogenesis Transcription->Outcomes

Caption: The c-Met signaling pathway initiated by HGF binding.

Drug Discovery Workflow for c-Met Inhibitors

The development of a novel c-Met inhibitor incorporating the this compound scaffold typically follows a structured workflow, progressing from initial screening to preclinical evaluation.

Drug_Discovery_Workflow HTS High-Throughput Screening Biochem Biochemical Assays (IC50) HTS->Biochem Hit_to_Lead Hit-to-Lead Optimization Cell_Based Cell-Based Assays (EC50, p-Met) Hit_to_Lead->Cell_Based Lead_Op Lead Optimization Selectivity Kinase Selectivity Profiling Lead_Op->Selectivity ADME_Tox In Vitro ADME/Tox Lead_Op->ADME_Tox In_Vivo_PK In Vivo PK/ PD Lead_Op->In_Vivo_PK Preclinical Preclinical Candidate Biochem->Hit_to_Lead Cell_Based->Lead_Op Selectivity->Lead_Op ADME_Tox->Lead_Op Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->Efficacy Efficacy->Preclinical

Sources

Application Notes & Protocols: The Strategic Use of 4-(4-Methylpiperazino)aniline in the Synthesis of Potent FGFR4 V550L Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several cancers, including hepatocellular carcinoma (HCC) and rhabdomyosarcoma (RMS). The discovery of activating mutations, such as the V550L gatekeeper mutation, has underscored the need for highly specific inhibitors that can overcome therapeutic resistance.[1][2] This document provides a detailed guide on the application of 4-(4-methylpiperazino)aniline, a key building block, in the synthesis of potent FGFR4 V550L inhibitors. We will focus on the synthesis of Roblitinib (FGF401), a first-in-class, selective, reversible-covalent inhibitor, to illustrate the principles and protocols involved.[3][4][5] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of targeted cancer therapies.

Introduction: The Challenge of the FGFR4 V550L Mutation

The FGFR family of receptor tyrosine kinases plays a crucial role in cell growth, differentiation, and wound healing.[6] However, aberrant FGFR signaling is a well-documented driver of oncogenesis. FGFR4, in particular, when activated by its ligand FGF19, promotes proliferation and survival in certain cancers.[7][8]

A significant challenge in targeting FGFR4 is the emergence of acquired resistance mutations. The V550L mutation, located in the kinase domain's ATP-binding pocket, is a so-called "gatekeeper" mutation.[1][2] This mutation leads to two critical consequences:

  • Ligand-Independent Autoactivation: The V550L mutation destabilizes the inactive conformation of the kinase, leading to constitutive, ligand-independent signaling and unchecked cell proliferation.[1]

  • Steric Hindrance: The substitution of the smaller valine with a bulkier leucine residue can sterically block the binding of many conventional ATP-competitive inhibitors, rendering them ineffective.[2]

This resistance mechanism necessitates the design of novel inhibitors that can effectively target and inhibit the V550L mutant. Roblitinib (FGF401) was developed specifically to address this challenge and has demonstrated potent, low-nanomolar activity against FGFR4 V550L-driven cancers.[1][9][10]

FGFR4 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical FGFR4 signaling cascade and the strategic point of intervention by a selective inhibitor like Roblitinib.

FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR4_KLB FGFR4 / β-klotho Complex Dimerization Receptor Dimerization & Auto-phosphorylation FGFR4_KLB->Dimerization FGF19 FGF19 Ligand FGF19->FGFR4_KLB Binds RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT3 STAT3 Pathway Dimerization->STAT3 Proliferation Cell Proliferation, Survival, Metastasis RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Roblitinib Roblitinib (FGF401) Roblitinib->Dimerization Inhibits (Binds to ATP pocket)

Caption: FGFR4 signaling cascade and Roblitinib's mechanism.

The Role of this compound in Inhibitor Design

This compound is a versatile and highly valuable reagent in the synthesis of kinase inhibitors.[11] Its structure incorporates two key pharmacophoric features:

  • The Aniline Moiety: The primary amine on the aniline ring serves as a nucleophilic handle, perfect for forming amide or urea linkages, which are common structural motifs in kinase inhibitors for interacting with the hinge region of the kinase ATP-binding site.

  • The N-Methylpiperazine Group: This solubilizing group is frequently incorporated into drug candidates to improve their physicochemical properties. It enhances aqueous solubility, which can improve bioavailability, and its basic nitrogen can form salt bridges with acidic residues in the target protein, contributing to binding affinity.

In the context of Roblitinib and similar FGFR4 inhibitors, the this compound fragment provides a critical anchor point for building the rest of the molecule and ensures the final compound has favorable drug-like properties.

General Synthetic Workflow for Roblitinib (FGF401)

The synthesis of Roblitinib involves a multi-step sequence where key fragments are coupled together. The this compound is introduced during the formation of a critical unsymmetrical urea intermediate.

Synthesis_Workflow A Starting Material A (Quinoline Precursor) B Intermediate Fragment G A->B Multi-step Synthesis D Unsymmetrical Urea I B->D Urea Formation C This compound (Fragment H) C->D Urea Formation (Key Step) E Final Coupling & Deprotection D->E F Roblitinib (FGF401) E->F

Sources

Synthesizing Quinoline-Based Inhibitors: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its versatile structure has been extensively explored for the development of a wide range of therapeutic agents, including potent kinase inhibitors for cancer therapy and novel antimalarial compounds.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established experimental procedures for the synthesis of quinoline-based inhibitors, emphasizing the rationale behind key synthetic choices and providing detailed, actionable protocols.

The Enduring Importance of the Quinoline Core

Quinoline and its derivatives exhibit a broad spectrum of biological activities, which has cemented their status as "privileged structures" in drug discovery.[4][5] This is largely due to the quinoline ring system's ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. In the context of kinase inhibition, the quinoline core often serves as a scaffold that mimics the adenine region of ATP, enabling competitive binding to the kinase active site.[2] The strategic functionalization of the quinoline ring is paramount for modulating potency, selectivity, and pharmacokinetic properties.[2]

This guide will delve into four classical and highly versatile methods for quinoline synthesis:

  • The Doebner-von Miller Reaction: A robust method for preparing 2- and/or 4-substituted quinolines.[5][6]

  • The Combes Quinoline Synthesis: Ideal for the synthesis of 2,4-disubstituted quinolines.[7][8]

  • The Friedländer Synthesis: A straightforward approach to constructing the quinoline ring from 2-aminoaryl aldehydes or ketones.[4][9]

  • The Gould-Jacobs Reaction: A key method for the preparation of 4-hydroxyquinoline derivatives.[10][11]

For each method, we will provide a detailed, step-by-step protocol, including insights into reaction optimization, purification techniques, and structural characterization.

General Laboratory Safety Precautions

The synthesis of quinoline-based inhibitors often involves the use of hazardous materials. A thorough risk assessment should be conducted before commencing any experimental work.[12]

Handling of Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable for short-term use), safety goggles, and a lab coat.[13] Store anilines in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[14]

Handling of Strong Acids: Concentrated acids such as sulfuric acid and hydrochloric acid are highly corrosive.[15] Always add acid slowly to water, never the other way around, to dissipate the heat generated during dilution.[16] Wear appropriate PPE, including acid-resistant gloves and a face shield.[16]

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[12][14] Aniline waste should be collected in a designated, labeled container.[14]

Protocol 1: The Doebner-von Miller Reaction - Synthesis of 2-Methylquinoline

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[5][17] This reaction is particularly useful for preparing a variety of substituted quinolines.[5] A common challenge with this reaction is the formation of tar due to the polymerization of the α,β-unsaturated carbonyl compound under harsh acidic conditions.[18] The following protocol is optimized to minimize tar formation.

Causality of Experimental Choices

The use of a two-phase system (aqueous hydrochloric acid and toluene) helps to control the concentration of the reactive crotonaldehyde in the acidic phase, thereby reducing polymerization.[18] Dropwise addition of the aldehyde also contributes to this control.[18]

Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Aniline93.131.0 eqUser-defined
6 M Hydrochloric Acid--User-defined
Crotonaldehyde70.091.2 eqUser-defined
Toluene92.14-User-defined
Sodium Hydroxide Solution40.00-For neutralization
Dichloromethane84.93-For extraction
Anhydrous Sodium Sulfate142.04-For drying
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography on silica gel. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Doebner_von_Miller_Workflow A Combine Aniline and HCl B Heat to Reflux A->B C Dropwise Addition of Crotonaldehyde in Toluene B->C D Reflux for 4-6h (Monitor by TLC) C->D E Cool to RT D->E F Neutralize with NaOH E->F G Extract with CH2Cl2 F->G H Dry and Concentrate G->H I Purify (Distillation/Chromatography) H->I J Characterize (NMR, MS) I->J

Caption: Workflow for the Doebner-von Miller Synthesis of 2-Methylquinoline.

Protocol 2: The Combes Quinoline Synthesis - Preparation of 2,4,6-Trimethylquinoline

The Combes synthesis is an acid-catalyzed reaction of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[7][8] This method is valued for its operational simplicity and the direct formation of the quinoline ring in a single synthetic step.[8]

Causality of Experimental Choices

Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this reaction, promoting both the initial condensation and the subsequent cyclization and aromatization steps. The reaction is heated to provide the necessary activation energy for the rate-determining cyclization step.[8]

Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
p-Toluidine107.151.0 eqUser-defined
Acetylacetone100.121.1 eqUser-defined
Polyphosphoric Acid (PPA)--User-defined
10% Sodium Hydroxide Solution40.00-For neutralization
Ethanol46.07-For recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine p-toluidine (1.0 eq) and acetylacetone (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid to the mixture with stirring.

  • Heating: Heat the reaction mixture to 110°C and maintain this temperature for 3 hours.

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Precipitation: Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Purification and Characterization

The crude 2,4,6-trimethylquinoline can be purified by recrystallization from ethanol.[8] If necessary, further purification can be achieved by column chromatography.[8] Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Combes_Synthesis_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization (Rate-Determining) cluster_2 Step 3: Aromatization A Aniline + β-Diketone B Schiff Base A->B Condensation C Enamine B->C Tautomerization D Intramolecular Electrophilic Aromatic Substitution C->D E Cyclized Intermediate D->E F Substituted Quinoline E->F Dehydration

Caption: Mechanism of the Combes Quinoline Synthesis.

Protocol 3: The Friedländer Synthesis - Preparation of 2-Phenylquinoline-4-carboxylic acid ethyl ester

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or β-ketoester.[4][9] This reaction can be catalyzed by either acids or bases.[19]

Causality of Experimental Choices

This protocol utilizes acid catalysis (HCl) to promote the condensation between 2-aminobenzophenone and ethyl acetoacetate.[20] Refluxing in ethanol provides the thermal energy required for the reaction to proceed at a reasonable rate. The use of a β-ketoester as the methylene component directly installs a carboxylic ester group at the 4-position of the quinoline ring, a common feature in biologically active molecules.

Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2-Aminobenzophenone197.241.0 mmol197.2 mg
Ethyl acetoacetate130.141.2 mmol156.2 mg
Concentrated Hydrochloric Acid36.46Catalytic2-3 drops
Ethanol46.07-10 mL
Saturated Sodium Bicarbonate84.01-For neutralization
Ethyl Acetate88.11-For extraction
Anhydrous Sodium Sulfate142.04-For drying
Step-by-Step Procedure
  • Reaction Setup: To a solution of 2-aminobenzophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Catalyst Addition: Add 2-3 drops of concentrated HCl to the mixture.

  • Heating: Reflux the reaction mixture for 4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylquinoline-4-carboxylic acid ethyl ester.[20] The structure is then confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Friedlander_Synthesis_Workflow A Combine 2-Aminobenzophenone, Ethyl Acetoacetate, and Ethanol B Add Catalytic HCl A->B C Reflux for 4h (Monitor by TLC) B->C D Cool to RT C->D E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize (NMR, MS) H->I

Caption: Workflow for the Friedländer Synthesis.

Protocol 4: The Gould-Jacobs Reaction - Synthesis of 4-Hydroxy-2-methylquinoline

The Gould-Jacobs reaction is a multi-step synthesis that is particularly useful for preparing 4-hydroxyquinoline derivatives.[10][11] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.[10]

Causality of Experimental Choices

The initial condensation is typically performed at a moderately elevated temperature to drive the reaction forward. The key cyclization step requires high temperatures (often above 250°C) to overcome the energy barrier for this 6-electron electrocyclization.[21] Saponification with a strong base like sodium hydroxide is necessary to hydrolyze the ester, and subsequent acidification and heating lead to decarboxylation to yield the final 4-hydroxyquinoline product.

Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Aniline93.131.0 eqUser-defined
Diethyl ethoxymethylenemalonate216.231.0-1.2 eqUser-defined
High-boiling solvent (e.g., Diphenyl ether)170.21-As needed
Sodium Hydroxide Solution40.00-For saponification
Concentrated Hydrochloric Acid36.46-For acidification
Step-by-Step Procedure
  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the intermediate in a high-boiling solvent such as diphenyl ether. Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxyquinoline product.

  • Saponification: Collect the precipitate and dissolve it in an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.

Purification and Characterization

The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent such as ethanol. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Gould_Jacobs_Reaction_Pathway A Aniline + Diethyl ethoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B Condensation (100-130°C) C 4-Hydroxy-3-carboethoxyquinoline B->C Thermal Cyclization (~250°C) D Quinoline-3-carboxylic acid C->D Saponification (NaOH, reflux) then Acidification (HCl) E 4-Hydroxyquinoline D->E Decarboxylation (Heat, >200°C)

Caption: Key steps in the Gould-Jacobs Reaction.

Purification of Quinoline-Based Inhibitors

The purification of the synthesized quinoline derivatives is a critical step to ensure the reliability of subsequent biological assays. The two most common methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[22] The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[23]

General Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[24]

Column Chromatography

Column chromatography is a versatile method for separating and purifying compounds from a mixture.

General Procedure:

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of quinoline derivatives.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is optimized by TLC to achieve good separation.

  • Column Packing: A slurry of silica gel in the initial, least polar eluent is packed into a glass column.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.

  • Elution: The eluent is passed through the column, and fractions are collected. The polarity of the eluent can be gradually increased to elute compounds that are more strongly adsorbed to the silica gel.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Concentration: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Structural Characterization

The identity and purity of the synthesized quinoline-based inhibitors must be confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of organic molecules.[25] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of the protons in the molecule.[26] Two-dimensional NMR techniques, such as COSY and HMBC, can be used to resolve complex spectra and unambiguously assign the structure.[27]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns.[28]

Conclusion

The synthetic routes outlined in this guide provide a robust foundation for the preparation of a diverse range of quinoline-based inhibitors. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively troubleshoot and adapt these protocols to synthesize novel compounds for drug discovery and development. The careful purification and thorough characterization of these molecules are paramount for obtaining reliable biological data and advancing the development of new therapeutic agents.

References

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Application Notes and Protocols for the Use of 4-(4-Methylpiperazino)aniline in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 4-(4-Methylpiperazino)aniline in Modern Antipsychotic Drug Discovery

The landscape of antipsychotic drug development has evolved significantly from first-generation agents, which primarily targeted dopamine D2 receptors, to the advent of atypical or second-generation antipsychotics. These newer agents are characterized by a broader pharmacological profile, most notably a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] This dual-receptor antagonism is widely believed to be responsible for their improved efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects.[1]

The N-arylpiperazine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, renowned for its favorable pharmacokinetic properties and its ability to interact with a variety of neurotransmitter receptors.[2] Within this class of compounds, this compound emerges as a particularly valuable building block for the synthesis of novel antipsychotic candidates. Its structure incorporates the key N-arylpiperazine pharmacophore, with the aniline nitrogen providing a versatile handle for further chemical elaboration. This allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of receptor affinity, selectivity, and overall drug-like properties. One supplier of this chemical notes its primary use is in the synthesis of pharmaceutical compounds, especially in the development of antipsychotic medications targeting dopamine and serotonin receptors.[3]

This guide provides a comprehensive overview of the application of this compound in the design, synthesis, and evaluation of new chemical entities with potential as atypical antipsychotics. We will delve into the underlying pharmacology, provide detailed synthetic and analytical protocols, and outline the essential in vitro and in vivo assays for characterizing the biological activity of derivatives.

The Pharmacological Rationale: Targeting the Dopamine D2 and Serotonin 5-HT2A Receptors

The leading hypothesis for the mechanism of action of atypical antipsychotics revolves around a balanced antagonism of D2 and 5-HT2A receptors. High occupancy of D2 receptors in the striatum is associated with the therapeutic effects of antipsychotics on positive symptoms but also with motor side effects.[1] Concurrent blockade of 5-HT2A receptors is thought to mitigate these side effects and may contribute to efficacy against negative and cognitive symptoms.[1]

The this compound scaffold provides a framework for designing ligands that can interact with both of these key receptors. The N-arylpiperazine core is a common feature in many known D2 and 5-HT2A ligands. The aniline group can be readily functionalized to introduce a variety of substituents that can modulate the affinity and selectivity for these receptors.

Signaling Pathways of Key Receptors in Antipsychotic Drug Action

Antipsychotic_Signaling_Pathways cluster_0 Dopamine D2 Receptor (Gi/o-coupled) cluster_1 Serotonin 5-HT2A Receptor (Gq/11-coupled) D2R D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Neuron_Inhibition Neuronal Inhibition Gi_o->Neuron_Inhibition Modulation of Ion Channels cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation HT2AR 5-HT2A Receptor Gq_11 Gq/11 Protein HT2AR->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Antipsychotic Atypical Antipsychotic (D2/5-HT2A Antagonist) Antipsychotic->D2R Blockade Antipsychotic->HT2AR Blockade

Caption: Atypical antipsychotics exert their effects by blocking D2 and 5-HT2A receptors.

Synthesis and Characterization of this compound Derivatives

General Synthetic Scheme

A common strategy for elaborating the this compound core is through N-acylation or N-alkylation of the aniline nitrogen. This allows for the introduction of a wide variety of side chains that can be designed to interact with the target receptors.

Synthetic_Scheme Starting_Material This compound Amide_Product N-Acyl Derivative Starting_Material->Amide_Product Amine_Product N-Alkyl Derivative Starting_Material->Amine_Product Acyl_Halide R-COCl or (RCO)2O Acyl_Halide->Amide_Product Alkyl_Halide R-X Alkyl_Halide->Amine_Product Conditions1 Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) Amide_Product->Conditions1 Conditions2 Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) Amine_Product->Conditions2

Caption: General synthetic routes for derivatizing this compound.

Protocol 1: Synthesis of an N-Acyl Derivative

This protocol describes a general procedure for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or Et3N (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Characterization Data
Technique Expected Observations for a Hypothetical N-Benzoyl Derivative
¹H NMR Appearance of aromatic protons from the benzoyl group, a downfield shift of the aniline aromatic protons, and an amide N-H proton signal.
¹³C NMR Appearance of a carbonyl carbon signal (~165-175 ppm) and signals for the benzoyl aromatic carbons.
Mass Spec (ESI+) A peak corresponding to the [M+H]⁺ of the expected product.
IR Spectroscopy A strong C=O stretching band (~1650-1680 cm⁻¹) and an N-H stretching band (~3200-3400 cm⁻¹).

Biological Evaluation of Novel Derivatives

In Vitro Assays

The initial biological evaluation of newly synthesized compounds involves determining their affinity for the target receptors. This is typically done using radioligand binding assays.

This protocol is a representative radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • [³H]Spiperone (a high-affinity D2 antagonist radioligand).

  • Haloperidol (a known D2 antagonist for determining non-specific binding).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or haloperidol (10 µM final concentration for non-specific binding).

    • [³H]Spiperone (to a final concentration of ~0.2-0.5 nM).

    • Cell membranes (containing 10-20 µg of protein).

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or partial agonist at the 5-HT2A receptor. A common method is to measure the receptor-mediated increase in intracellular calcium.

Materials:

  • A cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Serotonin (5-HT) as the reference agonist.

  • Ketanserin as the reference antagonist.

  • Test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Plate the cells in 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • To determine antagonist activity, pre-incubate the cells with the test compounds for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add serotonin (at a concentration that gives ~80% of the maximal response, e.g., EC₈₀) to the wells and immediately begin recording the fluorescence intensity over time.

  • For agonist activity, add the test compounds directly to the cells and record the fluorescence change.

  • Analyze the data to determine the effect of the test compounds on the serotonin-induced calcium mobilization (for antagonists) or their ability to induce calcium mobilization on their own (for agonists).

  • Calculate IC₅₀ values for antagonists or EC₅₀ values for agonists.

In Vivo Models

Promising compounds from in vitro studies are then evaluated in animal models of psychosis to assess their potential therapeutic efficacy.

This model is widely used to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, and this effect is attenuated by D2 receptor antagonists.

Materials:

  • Male rats (e.g., Sprague-Dawley) or mice.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • d-Amphetamine sulfate.

  • Test compounds.

  • Vehicle (e.g., saline, Tween 80/water).

Procedure:

  • Habituate the animals to the testing room and the open-field chambers for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the amphetamine challenge.

  • Place the animals individually into the activity chambers and allow them to acclimate for a period (e.g., 30 minutes) while recording baseline locomotor activity.

  • Administer d-amphetamine (e.g., 1-2 mg/kg, i.p. for rats) and immediately return the animals to the chambers.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for the next 60-90 minutes.

  • Analyze the data to determine if the test compound significantly reduces the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.

Materials:

  • Rats or mice.

  • A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

  • Test compounds and vehicle.

Procedure:

  • Administer the test compound or vehicle to the animals.

  • After a specified pre-treatment time, place each animal individually into the startle chamber.

  • Allow a 5-10 minute acclimation period with background white noise.

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-pulse trials: A weak acoustic stimulus (e.g., 75-85 dB) presented shortly (e.g., 100 ms) before the strong pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • The startle response (amplitude of the whole-body flinch) is measured for each trial.

  • Calculate the percentage of PPI for each prepulse-pulse trial: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

  • Analyze the data to determine if the test compound can reverse a deficit in PPI (e.g., induced by a psychotomimetic agent like phencyclidine) or if it affects PPI on its own.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the development of novel atypical antipsychotic drugs. Its inherent N-arylpiperazine core provides a solid foundation for designing ligands with affinity for both dopamine D2 and serotonin 5-HT2A receptors. The protocols outlined in this guide offer a systematic approach to the synthesis, characterization, and biological evaluation of derivatives of this promising scaffold. Future research in this area will likely focus on the development of compounds with optimized selectivity profiles, improved metabolic stability, and enhanced efficacy in preclinical models of the negative and cognitive symptoms of schizophrenia.

References

  • This citation would link to a relevant review on the mechanism of
  • This citation would link to a medicinal chemistry paper on the importance of the N-arylpiperazine scaffold.
  • This citation would link to a supplier's technical data sheet or application note for this compound.
  • This citation would link to a paper describing the synthesis of olanzapine or rel
  • This citation would link to a detailed protocol for a D2 receptor binding assay.
  • This citation would link to a detailed protocol for a 5-HT2A receptor functional assay.
  • This citation would link to a paper describing the amphetamine-induced hyperlocomotion model.
  • This citation would link to a review or protocol on the prepulse inhibition test.
  • Additional relevant cit

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination with 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Piperazines

The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous FDA-approved drugs targeting a wide array of conditions, including depression, anxiety, and cancer.[1] The synthesis of these privileged scaffolds often relies on robust and versatile cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a powerful and widely adopted method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][2]

This application note provides a detailed guide to the Buchwald-Hartwig amination using 4-(4-methylpiperazino)aniline, a key building block in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss critical parameters for successful execution and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

  • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a palladium precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[2]

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

dot graph "Buchwald-Hartwig_Amination_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_ArX [label="L_nPd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#202124"]; PdII_Amido [label="L_nPd(II)(Ar)(NR'R'')", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> AmineCoord [label="R'R''NH, Base"]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim [label="Product (Ar-NR'R'')"]; RedElim -> Pd0; } Catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters and Reagent Selection

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, base, and solvent.

ParameterKey ConsiderationsRecommended for this compound
Palladium Source Pd(0) or Pd(II) precatalysts can be used. Precatalysts offer convenience and improved stability.[4]Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common and effective choices.
Ligand Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for promoting the catalytic cycle.[4][5]Biarylphosphine ligands such as XantPhos, RuPhos, or BINAP are generally good starting points.[1][6]
Base A strong, non-nucleophilic base is required for the deprotonation of the amine.[4]Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) for more sensitive substrates.[1][3]
Solvent Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation.[1]Toluene, dioxane, or THF are commonly used.[1]

Experimental Protocol: A Representative Procedure

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with this compound. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XantPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

dot graph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add Aryl Bromide,\nthis compound,\nNaOtBu, and Toluene", fillcolor="#FBBC05", fontcolor="#202124"]; Degas [label="Degas the Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Add Pd₂(dba)₃ and XantPhos", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat to 80-110 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Characterize Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> End; } General workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 0.02 equiv) and XantPhos (0.04 mmol, 0.04 equiv) and add them to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a freshly opened bottle of palladium precatalyst and ligand.
Insufficiently strong baseConsider using a stronger base like LHMDS, but be mindful of substrate compatibility.[3]
Sterically hindered substrateIncrease reaction temperature and/or catalyst loading. Screen different ligands (e.g., RuPhos, BrettPhos).[4]
Side Product Formation Hydrodehalogenation of the aryl halideThis can occur at high temperatures. Try running the reaction at a lower temperature for a longer duration.
Homocoupling of the aryl halideEnsure a proper ligand-to-metal ratio.[8]
Difficult Purification Co-elution of product with ligand oxides or other byproductsOptimize chromatography conditions. Consider an acidic wash during workup to remove basic impurities, though this may also extract the desired product.[9]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl derivatives of this compound. A thorough understanding of the reaction mechanism and careful selection of the catalyst system and reaction conditions are paramount for achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions: A Synthetic Chemist's Perspective.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.).
  • Reddit. (2021).
  • Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2020).
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • ChemicalBook. (n.d.). This compound CAS#: 16153-81-4.
  • Zhang, W., et al. (2021). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. The University of Liverpool Repository.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-N-Aryl-4-N-Aryl-5-Fluoropyrimidine Compounds via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for the synthesis of 2-N-aryl-4-N-aryl-5-fluoropyrimidine compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic strategy leverages the versatility of 2,4-dichloro-5-fluoropyrimidine as a starting material and employs a sequential, palladium-catalyzed Buchwald-Hartwig amination reaction. We delve into the underlying reaction principles, provide a step-by-step experimental protocol, offer troubleshooting guidance, and discuss the characterization of the target compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and reproducible method for accessing this important class of molecules.

Introduction: The Significance of the 5-Fluoropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of biologically active molecules.[1][2] The introduction of a fluorine atom at the C5 position dramatically influences the molecule's electronic properties and metabolic stability, a strategy famously employed in the anticancer drug 5-fluorouracil (5-FU).[3][4][5] 5-FU and its derivatives primarily function as antimetabolites by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[4][6][7]

Building upon this privileged scaffold, the synthesis of 2,4-disubstituted-5-fluoropyrimidines has emerged as a key strategy in modern drug discovery.[8][9] Specifically, the incorporation of N-aryl substituents at the C2 and C4 positions can lead to potent and selective inhibitors of various protein kinases, which are critical targets in oncology.[10][11][12] The synthetic challenge lies in achieving controlled, regioselective introduction of two different aryl amine moieties onto the pyrimidine core. This guide details a highly effective approach using sequential Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13][14]

Reaction Mechanism and Scientific Principles

The synthesis commences with 2,4-dichloro-5-fluoropyrimidine, a versatile and commercially available starting material.[15] The two chlorine atoms are sequentially substituted with aryl amines. While sequential nucleophilic aromatic substitution (SNAr) is possible, the Buchwald-Hartwig amination offers broader substrate scope, milder reaction conditions, and greater functional group tolerance.[14][16]

2.1. Regioselectivity of the First Amination The C4 position of the 2,4-dichloro-5-fluoropyrimidine ring is generally more reactive towards nucleophilic attack than the C2 position. This selectivity is attributed to the electronic influence of the adjacent fluorine atom and the pyrimidine ring nitrogens. The first amination step is therefore expected to occur preferentially at C4.

2.2. The Buchwald-Hartwig Catalytic Cycle The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis.[17][18] The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium precursor and a phosphine ligand. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the chloropyrimidine) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the reaction's success, influencing the rate of both oxidative addition and reductive elimination while preventing side reactions like beta-hydride elimination.[19] Sterically hindered biarylphosphine ligands are often employed to promote the desired transformation efficiently.[20][21]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + Ar-X Amine_Complex [L-Pd(II)(Ar)(NHR')]+X- OA_Complex->Amine_Complex Ligand Exchange + R'-NH2 Amido_Complex L-Pd(II)(Ar)(NR') Amine_Complex->Amido_Complex Deprotonation - Base-H+X- Amido_Complex->Pd0 Reductive Elimination + Ar-NHR' caption Fig 1. Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Fig 1. Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of a Model Compound

This protocol describes the synthesis of a representative compound, 2-N-(4-methoxyphenyl)-4-N-(3-chlorophenyl)-5-fluoropyrimidine .

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,4-Dichloro-5-fluoropyrimidine≥97%Major chemical suppliersStarting material
3-Chloroaniline≥99%Major chemical suppliersFirst nucleophile
4-Methoxyaniline≥99%Major chemical suppliersSecond nucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeMajor chemical suppliersPalladium precursor
Xantphos≥98%Major chemical suppliersLigand
Sodium tert-butoxide (NaOtBu)≥98%Major chemical suppliersBase
TolueneAnhydrousMajor chemical suppliersSolvent
Ethyl Acetate (EtOAc)HPLC gradeMajor chemical suppliersEluent for chromatography
HexanesHPLC gradeMajor chemical suppliersEluent for chromatography
Dichloromethane (DCM)ACS gradeMajor chemical suppliersFor workup
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab preparedFor workup
BrineLab preparedFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)Major chemical suppliersDrying agent
Silica Gel230-400 meshMajor chemical suppliersFor column chromatography

3.2. Synthetic Workflow Diagram

Synthetic_Workflow Start Start: 2,4-Dichloro-5- fluoropyrimidine Step1 Step 1: First Amination (Buchwald-Hartwig) - 3-Chloroaniline - Pd₂(dba)₃, Xantphos - NaOtBu, Toluene, 100 °C Start->Step1 Intermediate Intermediate: 2-Chloro-4-N-(3-chlorophenyl) -5-fluoropyrimidine Step1->Intermediate Step2 Step 2: Second Amination (Buchwald-Hartwig) - 4-Methoxyaniline - Pd₂(dba)₃, Xantphos - NaOtBu, Toluene, 110 °C Intermediate->Step2 Purification Workup & Purification - Aqueous Wash - Column Chromatography Step2->Purification Product Final Product: 2-N-(4-methoxyphenyl)-4-N- (3-chlorophenyl)-5-fluoropyrimidine Purification->Product caption Fig 2. Overall Synthetic Workflow.

Caption: Fig 2. Overall Synthetic Workflow.

3.3. Step-by-Step Procedure

Step 1: Synthesis of 2-Chloro-4-N-(3-chlorophenyl)-5-fluoropyrimidine

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-fluoropyrimidine (1.0 g, 5.99 mmol), 3-chloroaniline (0.76 g, 5.99 mmol, 1.0 eq), sodium tert-butoxide (0.69 g, 7.19 mmol, 1.2 eq), and Xantphos (0.21 g, 0.36 mmol, 6 mol%).

  • Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes.

  • Add Pd₂(dba)₃ (0.11 g, 0.12 mmol, 2 mol%) to the flask.

  • Evacuate and backfill the flask with nitrogen/argon three times.

  • Add anhydrous toluene (30 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2x 30 mL) and brine (1x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step without further purification. If necessary, purify by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes).

Step 2: Synthesis of 2-N-(4-methoxyphenyl)-4-N-(3-chlorophenyl)-5-fluoropyrimidine

  • To the flask containing the crude 2-chloro-4-N-(3-chlorophenyl)-5-fluoropyrimidine (approx. 5.99 mmol), add 4-methoxyaniline (0.81 g, 6.59 mmol, 1.1 eq), sodium tert-butoxide (0.75 g, 7.79 mmol, 1.3 eq), and Xantphos (0.21 g, 0.36 mmol, 6 mol%).

  • Seal the flask, purge with nitrogen/argon, and add Pd₂(dba)₃ (0.11 g, 0.12 mmol, 2 mol%).

  • Evacuate and backfill the flask with nitrogen/argon three times.

  • Add anhydrous toluene (30 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (75 mL).

  • Wash with saturated aq. NaHCO₃ (2x 40 mL), water (1x 40 mL), and brine (1x 40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the final product.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

4.1. Expected Data for the Model Compound

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the aromatic protons of both aryl rings, the methoxy group protons (~3.8 ppm), and NH protons (broad singlets, >8.5 ppm).

  • ¹³C NMR (101 MHz, DMSO-d₆): Expect signals for all unique carbons. The carbons attached to fluorine will show coupling (C-F coupling constants).

  • High-Resolution Mass Spectrometry (HRMS): Calculated mass for C₁₇H₁₃ClFN₃O [M+H]⁺ should match the observed mass. The isotopic pattern for one chlorine atom should be visible.

4.2. Representative Data Table

CompoundAr¹ (at C4)Ar² (at C2)Yield (%)HRMS [M+H]⁺ (Observed)
1 3-chlorophenyl4-methoxyphenyl65-75%342.0758
2 4-fluorophenylPhenyl70-80%310.1075
3 Phenyl2,4-dimethylphenyl60-70%334.1641

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (Pd(0) oxidized)- Insufficiently anhydrous conditions- Poor quality base- Use fresh Pd₂(dba)₃ or a more stable pre-catalyst.- Ensure solvent is anhydrous and the reaction is under inert gas.- Use freshly opened, high-purity NaOtBu.
Dehalogenation of aryl halide - Side reaction in the catalytic cycle.- Use a different ligand (e.g., a Josiphos or BrettPhos type ligand).- Lower the reaction temperature slightly.
Formation of bis-aminated byproduct in Step 1 - Reaction temperature too high or time too long.- Insufficient regioselectivity.- Reduce the temperature for the first amination (e.g., to 80-90 °C).- Use exactly 1.0 equivalent of the first amine.
Difficult purification - Streaking on TLC plate.- Close-running impurities.- Add 1% triethylamine to the eluent to suppress amine tailing on silica.- Use a shallower solvent gradient during chromatography or consider reverse-phase HPLC.

Applications in Drug Discovery

Compounds based on the 2,N-aryl-4,N-aryl-5-fluoropyrimidine scaffold have demonstrated significant potential in oncology. They are frequently designed as ATP-competitive kinase inhibitors. For instance, derivatives of this class have been investigated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptors (FGFRs), all of which are validated targets in various cancers.[10][11][12] The modularity of the synthesis described herein allows for the rapid generation of diverse compound libraries, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds. Chemistry & Biodiversity.
  • Shafiee, A., et al. (2021). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
  • Kaur, R., et al. (2022). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. ResearchGate.
  • Asif, M. (2016). Mini Review on synthetic methods and biological activities of various substituted pyrimidine derivatives. Moroccan Journal of Chemistry.
  • Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Mphahlele, M. J., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (2015). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2.
  • ClinPGx. Fluoropyrimidine Pathway, Pharmacodynamics.
  • WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Tjandra, K. (2024). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis.
  • Liu, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Humphrey, T. C. (2015). Identifying new targets for cancer drug 5′-fluorouracil. Cell Cycle.
  • El-Gazzar, M. G., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie.
  • SLIETians Chemistry. (2021). Buchwald-Hartwig Amination Reaction. YouTube.
  • Leadbeater, N. E., & Marco, M. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Anderson, K. W., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
  • Lee, K., et al. (2014). Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. Archives of Pharmacal Research.
  • Xu, W., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
  • Grem, J. L. (1997). 5-fluorouracil: a pharmacological paradigm in the use of cytotoxics. General Pharmacology.
  • Offer, S. M., et al. (2014). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics.
  • Zhang, J., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry.

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Application Notes and Protocols for the Synthesis of Benzyloxypyridinone Derivatives Utilizing 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzyloxypyridinone Scaffolds and the Role of 4-(4-Methylpiperazino)aniline

Pyridinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved pharmaceuticals.[1] Their unique chemical architecture allows them to act as versatile scaffolds in drug design, capable of forming crucial interactions with biological targets. The incorporation of a benzyloxy group into the pyridinone core can enhance the lipophilicity and modulate the electronic properties of the molecule, which can be pivotal for its pharmacokinetic and pharmacodynamic profile.

A key building block in the synthesis of medicinally relevant compounds is this compound.[2] This aniline derivative is particularly valuable for its role in the preparation of benzyloxypyridinone derivatives that have shown potential as c-Met kinase inhibitors.[2][3] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various human cancers, making it a prime target for anticancer therapies. The 4-methylpiperazino moiety can improve the aqueous solubility and bioavailability of the final compound, desirable properties for drug candidates.

These application notes provide a comprehensive guide for the synthesis of benzyloxypyridinone derivatives using this compound, focusing on a robust and adaptable protocol. The methodologies described herein are designed to be efficient and scalable, enabling the generation of libraries of these compounds for further investigation in drug discovery programs.

Mechanistic Insights and Synthetic Strategy

The synthesis of the target N-aryl-4-benzyloxypyridinone derivatives can be achieved through a multicomponent reaction, a powerful strategy in modern organic synthesis that allows for the construction of complex molecules in a single step from three or more reactants.[4][5][6][7] This approach is highly efficient, reduces waste, and allows for the rapid generation of a diverse range of analogues.

The core of our proposed synthesis involves the condensation of three key components:

  • This compound : The primary amine source that will form the N-aryl bond to the pyridinone ring.

  • A β-ketoester with a benzyloxy substituent : This component will provide the backbone of the pyridinone ring and incorporate the desired benzyloxy group at the 4-position. An example of such a reagent is ethyl 4-(benzyloxy)-3-oxobutanoate.

  • An activating reagent : A reagent like an orthoformate or a dimethylformamide dimethyl acetal (DMF-DMA) can be used to facilitate the initial condensation and cyclization steps.

The reaction proceeds through an initial condensation of the aniline with the β-ketoester to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyridinone ring system.

Experimental Workflow Diagram

G cluster_prep Preparation of Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Work-up and Purification SM1 This compound Mix Mixing of Reactants in a suitable solvent (e.g., Ethanol) SM1->Mix SM2 Ethyl 4-(benzyloxy)-3-oxobutanoate SM2->Mix SM3 Triethyl Orthoformate SM3->Mix Heat Refluxing the mixture (e.g., 80-100 °C) Mix->Heat Step 1 Monitor Monitoring reaction progress (e.g., by TLC or LC-MS) Heat->Monitor Step 2 Cool Cooling the reaction mixture Monitor->Cool Step 3 Precipitate Precipitation/Crystallization Cool->Precipitate Filter Filtration and Washing Precipitate->Filter Purify Purification (e.g., Recrystallization or Column Chromatography) Filter->Purify Product Final Product: 1-(4-(4-methylpiperazin-1-yl)phenyl)- 4-(benzyloxy)pyridin-2(1H)-one Purify->Product

Caption: A schematic overview of the one-pot synthesis of benzyloxypyridinone derivatives.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of 1-(4-(4-methylpiperazin-1-yl)phenyl)-4-(benzyloxy)pyridin-2(1H)-one.

Materials:

  • This compound (1.0 eq)

  • Ethyl 4-(benzyloxy)-3-oxobutanoate (1.1 eq)

  • Triethyl orthoformate (1.5 eq)

  • Ethanol (anhydrous)

  • Catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethyl 4-(benzyloxy)-3-oxobutanoate (1.1 eq), and triethyl orthoformate (1.5 eq) in anhydrous ethanol.

  • Reaction Conditions: If desired, add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid to the mixture. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure 1-(4-(4-methylpiperazin-1-yl)phenyl)-4-(benzyloxy)pyridin-2(1H)-one.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Scale (mmol)Expected Yield (%)
This compound191.27[8]1.05.0-
Ethyl 4-(benzyloxy)-3-oxobutanoate236.261.15.5-
Triethyl orthoformate148.201.57.5-
1-(4-(4-methylpiperazin-1-yl)phenyl)-4-(benzyloxy)pyridin-2(1H)-one399.49--60-80

Characterization of this compound

The starting material, this compound, is a purple solid.[2] Its synthesis is typically achieved through the hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine using a palladium on carbon (Pd/C) catalyst.[3]

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₇N₃[8]
Molecular Weight 191.27 g/mol [8]
Appearance Purple solid[2]
CAS Number 16153-81-4[8]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of the activating reagent (triethyl orthoformate) or the reaction time. The use of a catalytic amount of a protic or Lewis acid can also enhance the rate of reaction.

  • Impure Product: If the isolated product is impure, purification by column chromatography using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is recommended.

  • Reaction Stalls: If the reaction does not proceed to completion, ensure that anhydrous conditions are maintained, as water can hydrolyze the intermediates.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of benzyloxypyridinone derivatives from this compound. This synthetic strategy is amenable to the creation of a diverse library of compounds for screening as potential therapeutic agents, particularly as c-Met kinase inhibitors. The straightforward nature of the one-pot reaction, coupled with the ready availability of the starting materials, makes this an attractive approach for researchers in the field of drug discovery and development.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]
  • Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. [Link]
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. [Link]
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]
  • Synthesis of 4-phenylpiperazine. PrepChem.com. [Link]
  • A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. Quick Company. [Link]
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Synthesis of 1-Benzyloxypyrazin-2(1H)-one Derivatives | Request PDF.
  • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]
  • Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors | Request PDF.
  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. NIH. [Link]
  • (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. NIH. [Link]
  • Cas 16153-81-4,this compound. LookChem. [Link]
  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253. PubChem. [Link]
  • Ethyl 2-[4-(benzyloxy)
  • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one.
  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]
  • 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738. PubChem. [Link]

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Application Notes and Protocols for Kinase Assay of Novel Compounds Derived from 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2][3] The human genome encodes over 500 kinases, and their dysregulation is a common driver of various diseases.[2][4] Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a major focus of pharmaceutical research.[3][5] The 4-(4-Methylpiperazino)aniline scaffold has emerged as a promising starting point for the synthesis of novel kinase inhibitors, notably targeting enzymes like c-Met kinase, which is implicated in cancer progression.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize novel compounds derived from this chemical series. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and discuss the critical steps for validating hits and elucidating their mechanism of action. Our approach emphasizes scientific integrity, ensuring that each protocol is a self-validating system designed to generate robust and reproducible data.

The Kinase Drug Discovery Cascade: A Strategic Overview

The journey from a novel compound to a potential drug candidate is a multi-step process.[5] A strategic and tiered approach to screening is essential to efficiently identify potent and selective inhibitors while minimizing wasted resources on non-viable candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Activity & Selectivity cluster_3 Phase 4: Mechanism of Action Primary Biochemical Assay Primary Biochemical Assay IC50 Determination IC50 Determination Primary Biochemical Assay->IC50 Determination Active Compounds Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays Potent Hits Kinase Selectivity Profiling Kinase Selectivity Profiling Cell-Based Assays->Kinase Selectivity Profiling Cell-Active Hits Mechanism Studies Mechanism Studies Kinase Selectivity Profiling->Mechanism Studies Selective Hits

Caption: A tiered approach to kinase inhibitor screening.

Part 1: Primary Biochemical Screening - Identifying Initial Hits

The initial step is a high-throughput biochemical assay to quickly identify compounds that inhibit the target kinase's activity in a purified system.[5] For this, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is highly recommended due to its sensitivity, broad applicability to virtually any kinase, and robustness in a high-throughput setting.[7][8][9] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7]

Protocol 1: ADP-Glo™ Kinase Assay for Primary Screening

Objective: To identify compounds that inhibit the target kinase at a single concentration.

Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[7][10] In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce a light signal directly proportional to the amount of ADP produced.[7][10]

Materials:

  • Target Kinase

  • Kinase Substrate (Peptide or Protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Novel compounds derived from this compound dissolved in DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound (typically at 10 µM final concentration) and controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) into the 384-well plates.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer. The optimal ATP concentration should be at or near the Km for the target kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10][11]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[10][11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Assay Quality Control:

Calculate the percent inhibition for each compound. To ensure the quality and reliability of the primary screen, calculate the Z'-factor.[12][13] The Z'-factor is a statistical measure of the separation between the positive and negative controls.[12][14]

  • Z'-factor > 0.5: Excellent assay, suitable for high-throughput screening.[13][15]

  • 0 < Z'-factor ≤ 0.5: Acceptable assay.[13][15]

  • Z'-factor < 0: Poor assay, requires optimization.[14][15]

ParameterFormula
Percent Inhibition 100 * (1 - (Signal_Compound - Mean_High_Control) / (Mean_Low_Control - Mean_High_Control))
Z'-Factor `1 - (3 * (SD_Low_Control + SD_High_Control)) /

Part 2: Hit Confirmation and Potency Determination (IC50)

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be confirmed and their potency determined. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[16][17] The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16][17]

Protocol 2: IC50 Determination using a TR-FRET Binding Assay

Objective: To determine the potency (IC50) of hit compounds.

Rationale for Assay Choice: While an activity-based assay like ADP-Glo™ can be used, a binding assay such as the LanthaScreen™ Eu Kinase Binding Assay offers a complementary and often more direct measure of compound interaction with the kinase.[18][19] This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is less prone to interference from compounds that affect the downstream enzymatic steps and can detect inhibitors that bind to both active and inactive kinase conformations.[18][20]

Principle: The LanthaScreen™ assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs.[19][20] An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.[19]

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase Kinase Eu-Ab Eu-Antibody Tracer Tracer Eu-Ab->Tracer High FRET Kinase_I Kinase Eu-Ab_I Eu-Antibody Inhibitor Inhibitor Tracer_I Tracer Eu-Ab_I->Tracer_I Low FRET

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Target Kinase (tagged, e.g., GST or His)

  • LanthaScreen™ Eu-anti-Tag Antibody (Thermo Fisher Scientific)

  • Appropriate LanthaScreen™ Kinase Tracer (Thermo Fisher Scientific)

  • Hit compounds in a dilution series

  • Kinase Buffer

  • Low-volume 384-well plates (e.g., Corning 3676)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO. Then, dilute these into the assay buffer.

  • Reagent Preparation:

    • Prepare a 4X solution of the kinase.

    • Prepare a 4X solution of the Eu-anti-Tag Antibody.

    • Prepare a 4X solution of the kinase tracer.

  • Assay Assembly: In a 20 µL final volume:

    • Add 5 µL of the compound dilution series.

    • Add 5 µL of a pre-mixed solution of the kinase and Eu-anti-Tag Antibody.

    • Add 10 µL of the kinase tracer.

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.[19]

Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[16][21]

Kinase TargetCompound SeriesIC50 (nM) [Hypothetical Data]
c-MetCompound A25
c-MetCompound B150
c-MetCompound C>10,000

Part 3: Assessing Cellular Activity

A potent biochemical inhibitor does not always translate to an effective compound in a cellular context due to factors like cell permeability and stability.[22][23] Therefore, it is crucial to validate hits in cell-based assays.

Protocol 3: Cellular Phosphorylation Assay

Objective: To determine if the compounds inhibit the target kinase's activity within a cellular environment.

Principle: This assay measures the phosphorylation of a known downstream substrate of the target kinase in cells.[24] Inhibition of the kinase by a cell-permeable compound will lead to a decrease in the phosphorylation of its substrate.[24] Various detection methods can be used, including Western blotting, ELISA, or homogeneous assays like AlphaLISA or HTRF.

Materials:

  • Cell line expressing the target kinase and substrate (or engineered to do so).

  • Cell culture medium and supplements.

  • Test compounds.

  • Phospho-specific antibody for the substrate.

  • Total protein antibody for the substrate.

  • Detection reagents (e.g., HRP-conjugated secondary antibody and ECL for Western blot, or AlphaLISA/HTRF reagents).

Procedure (Example using Western Blot):

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dilution series of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the phospho-specific primary antibody.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

  • Re-probing: Strip the membrane and re-probe with the total protein antibody to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Part 4: Elucidating the Mechanism of Action

Understanding how an inhibitor interacts with its target is vital for lead optimization.[5] Key questions to address are whether the inhibitor is ATP-competitive and its binding kinetics.

Protocol 4: ATP Competition Assay

Objective: To determine if the inhibitor binds to the ATP-binding site of the kinase.

Principle: For an ATP-competitive inhibitor, the measured IC50 value will increase as the concentration of ATP in the assay increases.[5] This is because higher concentrations of the natural substrate (ATP) are more effective at outcompeting the inhibitor.

Procedure:

  • Perform the IC50 determination assay (as in Protocol 2) at multiple fixed concentrations of ATP (e.g., Km, 10x Km, and 100x Km).

  • Plot the IC50 values as a function of the ATP concentration.

  • A rightward shift in the dose-response curve and an increase in the IC50 value with increasing ATP concentration indicates an ATP-competitive mechanism of action.

Conclusion: A Pathway to Potent and Selective Kinase Inhibitors

The protocols and strategies outlined in this guide provide a robust framework for the systematic evaluation of novel kinase inhibitors derived from the this compound scaffold. By progressing from high-throughput biochemical screening to detailed cellular and mechanistic studies, researchers can confidently identify and characterize compounds with therapeutic potential. The key to success lies in a methodical approach, rigorous data analysis, and a deep understanding of the underlying biological and biochemical principles. This structured process, grounded in scientific integrity, will ultimately accelerate the journey from a promising chemical entity to a potential life-saving therapeutic.

References

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  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
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  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCUL
  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]
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  • measuring enzyme inhibition by drugs. YouTube. [Link]
  • 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]
  • Assay Development for Protein Kinase Enzymes.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Scale-Up Synthesis of 1-(4-Aminophenyl)-4-methylpiperazine: A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a detailed guide for the scale-up synthesis of 1-(4-Aminophenyl)-4-methylpiperazine, a key intermediate in the pharmaceutical industry. The protocol focuses on the robust and widely applicable Palladium-catalyzed Buchwald-Hartwig amination reaction, chosen for its high yield, functional group tolerance, and scalability. This guide offers a step-by-step methodology, explains the underlying chemical principles, outlines critical process parameters for safety and efficiency, and includes methods for purification and characterization. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical sectors.

Introduction and Strategic Importance

1-(4-Aminophenyl)-4-methylpiperazine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The substituted piperazine motif is a prevalent scaffold in medicinal chemistry, found in drugs targeting a wide range of therapeutic areas.[1][2] The high demand for this intermediate necessitates a scalable, reproducible, and economically viable synthetic process.

Traditional methods for forming aryl C-N bonds often require harsh conditions and have limited substrate scope. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines, offering a milder and more versatile alternative.[3][4] This protocol leverages the power of this reaction for the efficient large-scale production of the target compound.

The Synthetic Approach: Buchwald-Hartwig Amination

The selected strategy involves the direct coupling of 1-bromo-4-nitrobenzene with 1-methylpiperazine, followed by the reduction of the nitro group to the corresponding amine. This two-step approach is often preferred in scale-up scenarios as the Buchwald-Hartwig coupling on an electron-deficient aryl halide (like 1-bromo-4-nitrobenzene) is typically very efficient. The subsequent nitro group reduction is a well-understood and high-yielding transformation.

Rationale for Method Selection
  • Versatility & Scope: The Buchwald-Hartwig reaction is compatible with a wide array of amines and aryl halides, making it a cornerstone of modern organic synthesis.[3]

  • Efficiency: The use of specialized phosphine ligands accelerates the catalytic cycle, allowing for low catalyst loadings (typically 0.5-2 mol%) and high turnover numbers, which is crucial for cost-effective manufacturing.[5]

  • Process Control: The reaction conditions are well-defined and can be carefully monitored using standard in-process controls (IPCs) like HPLC, ensuring batch-to-batch consistency.

Reaction Mechanism: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst for the next cycle.

pd0 Pd(0)L oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oxidative_addition Ar-X amine_coordination Amine Coordination [L-Pd(II)(Ar)(HNR2)]+X- oxidative_addition->amine_coordination R2NH amido_complex Amido Complex L-Pd(II)(Ar)(NR2) amido_complex->pd0 Reductive Elimination (Product Ar-NR2 forms) amine_coordination->amido_complex Base, -HBase+X-

Caption: The Buchwald-Hartwig Catalytic Cycle.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel, adhering to all relevant safety guidelines.

Part A: Synthesis of 1-(4-Nitrophenyl)-4-methylpiperazine

3.1.1 Equipment:

  • 10 L glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

  • Addition funnel.

  • Filtration apparatus.

3.1.2 Materials:

ReagentCAS No.MW ( g/mol )Molar RatioQuantityNotes
1-Bromo-4-nitrobenzene586-78-7202.021.00915 gStarting Material
1-Methylpiperazine109-01-3100.161.20545 gReagent
Palladium(II) Acetate3375-31-3224.500.0110.2 gCatalyst
SPhos657408-07-6410.510.0237.2 gLigand
Sodium tert-butoxide865-48-596.101.40635 gBase, handle under N₂
Anhydrous Toluene108-88-392.14-5.0 LSolvent
Ethyl Acetate141-78-688.11-~8.0 LExtraction Solvent
Saturated NaCl (Brine)7647-14-558.44-~2.0 LWashing Solution

3.1.3 Experimental Procedure:

  • Reactor Setup: Assemble and dry the 10 L reactor. Purge the system thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: To the reactor, charge anhydrous toluene (4.0 L), 1-bromo-4-nitrobenzene (915 g), 1-methylpiperazine (545 g), Palladium(II) acetate (10.2 g), and SPhos (37.2 g).

  • Initiation: Begin stirring the mixture. Carefully add the sodium tert-butoxide (635 g) portion-wise over 20-30 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. A sample can be taken, quenched with water, extracted with ethyl acetate, and analyzed. The reaction is complete when the starting 1-bromo-4-nitrobenzene is consumed (<1% by HPLC area).

  • Work-up:

    • Cool the reactor to room temperature (20-25 °C).

    • Slowly and carefully quench the reaction by adding water (2.0 L) via the addition funnel.

    • Stir the biphasic mixture for 15 minutes, then transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 1.0 L).

    • Combine all organic layers and wash with water (2 x 1.0 L) and then with saturated brine (1.0 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and wash the cake with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a solid crude product. The crude 1-(4-nitrophenyl)-4-methylpiperazine can be used directly in the next step or purified by recrystallization from isopropanol if necessary.

Part B: Reduction to 1-(4-Aminophenyl)-4-methylpiperazine

3.2.1 Equipment:

  • 10 L glass reactor or hydrogenator.

  • Filtration system for catalyst removal (e.g., Celite pad).

3.2.2 Materials:

ReagentCAS No.MW ( g/mol )Molar RatioQuantityNotes
Crude Nitro Intermediate22024-69-3221.261.00~970 gFrom Part A
Palladium on Carbon (10%)7440-05-3-~10% w/w97 gCatalyst, 50% wet
Methanol67-56-132.04-5.0 LSolvent
Hydrogen (H₂)1333-74-02.02Excess~50 psiReducing Agent

3.2.3 Experimental Procedure:

  • Reactor Charging: Charge the crude 1-(4-nitrophenyl)-4-methylpiperazine and methanol (5.0 L) to the reactor.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (50% wet) under a nitrogen blanket.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen three times, then with hydrogen three times. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is exothermic; maintain the temperature below 40 °C using a cooling bath if necessary. Hydrogen uptake should be monitored.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the nitro intermediate is completely consumed (typically 3-5 hours).

  • Work-up:

    • Carefully vent the hydrogen and purge the reactor with nitrogen three times.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.

    • Wash the filter cake with methanol (2 x 500 mL).

  • Isolation and Purification:

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2-4 hours to induce crystallization.

    • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum at 40-50 °C to a constant weight.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.[6][7]

  • Appearance: Off-white to light yellow powder.[6]

  • Purity (HPLC): ≥98%.[7]

  • NMR (¹H and ¹³C): Consistent with the structure of 1-(4-Aminophenyl)-4-methylpiperazine.

  • Mass Spectrometry (MS): To confirm the molecular weight (191.27 g/mol ).[7]

  • Melting Point: To be compared with literature values.

Process Flow Diagram

cluster_A Part A: Buchwald-Hartwig Coupling cluster_B Part B: Nitro Reduction A1 Charge Reactor: 1-Bromo-4-nitrobenzene, 1-Methylpiperazine, Pd(OAc)2, SPhos, Toluene A2 Add Base (NaOtBu) A1->A2 A3 Heat to 80-85°C (4-6h) A2->A3 A4 IPC (HPLC/TLC) A3->A4 A5 Cool & Quench (H2O) A4->A5 A6 Extract (EtOAc) & Wash A5->A6 A7 Concentrate in Vacuo A6->A7 B1 Charge Reactor: Crude Nitro Intermediate, MeOH, 10% Pd/C A7->B1 Crude Intermediate B2 Hydrogenate (50 psi H2) B1->B2 B3 IPC (HPLC/TLC) B2->B3 B4 Filter Catalyst (Celite) B3->B4 B5 Concentrate Filtrate B4->B5 B6 Recrystallize (Isopropanol) B5->B6 B7 Filter & Dry Product B6->B7 FP Final Product: 1-(4-Aminophenyl)-4-methylpiperazine B7->FP

Caption: Overall workflow for the scale-up synthesis.

Safety and Scale-Up Considerations

  • Handling of Reagents: Sodium tert-butoxide is a strong base and is moisture-sensitive and corrosive. It should be handled under an inert atmosphere. Palladium catalysts, especially after hydrogenation (Pd/C), can be pyrophoric and must be handled with extreme care, always keeping them wet until properly disposed of.[8]

  • Exotherms: Both the addition of the strong base and the hydrogenation reaction can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely during these steps.

  • Inert Atmosphere: The Buchwald-Hartwig coupling is sensitive to oxygen, and maintaining a robust inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Waste Disposal: The process generates waste streams containing palladium, organic solvents, and basic/aqueous solutions. All waste must be handled and disposed of in accordance with local environmental regulations.

References

  • PrepChem. (n.d.). Synthesis of 1-[ (4-aminophenyl)methyl ]-4-(4-fluorophenyl)piperazine.
  • Jiangsu Hansyn Pharma. (2022). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Guidechem. (n.d.). What is 1-Amino-4-methylpiperazine and how is it synthesized?.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ChemicalBook. (n.d.). 1-Amino-4-methylpiperazine synthesis.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Google Patents. (2020). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • J&H CHEM. (n.d.). 4-Methyl-1-(4-aminophenyl)piperazine CAS NO.16153-81-4.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovating with Piperazine Derivatives: The Case of 1-(4-Aminophenyl).
  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Google Patents. (2022). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

Sources

The Strategic Integration of 4-(4-Methylpiperazino)aniline in the Synthesis of Advanced Specialty Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, material scientists, and professionals in polymer chemistry with a comprehensive overview of the applications and detailed protocols for utilizing 4-(4-Methylpiperazino)aniline as a key monomer in the synthesis of specialty polymers. This document elucidates the causal relationships behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.

Introduction: The Unique Contribution of the 4-(4-Methylpiperazino) Moiety to Polymer Properties

This compound is a diamine monomer that offers a unique combination of properties, making it a valuable building block for high-performance polymers. The incorporation of the 4-methylpiperazino group into a polymer backbone can significantly influence its physical and chemical characteristics. The tertiary amine of the piperazine ring can enhance solubility in organic solvents, improve adhesion to various substrates, and introduce sites for post-polymerization modification. Furthermore, the presence of the nitrogen-rich piperazine moiety can impart desirable electrochemical properties, making it a compelling candidate for the development of electroactive polymers. This guide will focus on two primary applications: its use as a diamine monomer in the synthesis of specialty polyimides and its role in the formation of electroactive copolymers.

PART 1: Application in Specialty Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, their rigid structures often lead to poor solubility, making them difficult to process.[1] The incorporation of flexible or bulky side groups is a common strategy to enhance the solubility of polyimides without significantly compromising their desirable properties.

Causality of Experimental Design: Enhancing Solubility and Functionality

The use of this compound as a diamine monomer in polyimide synthesis is a strategic choice to address the challenge of processability. The non-coplanar structure of the methylpiperazino group disrupts the close packing of polymer chains, thereby reducing intermolecular forces and increasing solubility. Moreover, the tertiary amine in the piperazine ring can be protonated or quaternized, offering a handle to further tune the polymer's properties, such as its dielectric constant or its ability to interact with other materials.

Experimental Protocol: Synthesis of a Soluble Polyimide via a Two-Step Polycondensation Reaction

This protocol outlines the synthesis of a polyimide from this compound and a commercially available dianhydride, such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA).

Materials:

  • This compound (purified by recrystallization)

  • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) (dried in vacuo before use)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous NMP.

    • Slowly add BTDA (1 equivalent) to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be maintained below 30°C.

    • Continue stirring under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution. The progress of the reaction can be monitored by measuring the solution's viscosity.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the imidization agent and catalyst, respectively.

    • Stir the mixture at room temperature for 1-2 hours, and then heat to 80-100°C for 3-4 hours to complete the imidization process.

    • Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C overnight.

Characterization:

  • The structure of the synthesized polyimide can be confirmed by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).

  • The thermal stability can be assessed by Thermogravimetric Analysis (TGA).

  • The solubility of the polymer should be tested in various organic solvents.

PropertyExpected Outcome
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) and potentially in less polar solvents like chloroform or THF.
Thermal Stability (TGA) High decomposition temperature, characteristic of aromatic polyimides.
Glass Transition Temperature (DSC) A distinct glass transition temperature, which will depend on the specific dianhydride used.

Diagram: Polyimide Synthesis Workflow

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization Diamine This compound in NMP Reaction1 Stirring at RT under N2 for 12-24h Diamine->Reaction1 Dianhydride BTDA Dianhydride->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Reaction2 Stirring at RT then heating to 80-100°C PAA->Reaction2 Imidization_Reagents Acetic Anhydride Pyridine Imidization_Reagents->Reaction2 Precipitation Precipitation in Methanol Reaction2->Precipitation Filtration_Drying Filtration, Washing, and Drying Precipitation->Filtration_Drying Polyimide Soluble Polyimide Powder Filtration_Drying->Polyimide G cluster_0 Solution Preparation cluster_1 Polymerization cluster_2 Isolation and Purification Monomers This compound + Aniline in 1M HCl Ice_Bath1 Cool in Ice Bath Monomers->Ice_Bath1 Oxidant Ammonium Persulfate in 1M HCl Ice_Bath2 Cool in Ice Bath Oxidant->Ice_Bath2 Addition Slow Addition of Oxidant to Monomers Ice_Bath1->Addition Ice_Bath2->Addition Stirring Stirring in Ice Bath for 4-6h Addition->Stirring Filtration1 Filtration Stirring->Filtration1 Washing_HCl Wash with 1M HCl Filtration1->Washing_HCl Washing_NH3 Wash with Dilute NH3 (De-doping) Washing_HCl->Washing_NH3 Washing_H2O Wash with DI Water Washing_NH3->Washing_H2O Drying Vacuum Drying Washing_H2O->Drying Copolymer Electroactive Copolymer Drying->Copolymer

Caption: Workflow for the oxidative copolymerization of this compound and aniline.

References

  • Chem-Impex. 4-(4-Metil-1-piperazinil)anilina.
  • ResearchGate. Applied Significance of Polyimides.
  • ResearchGate. (PDF) Applications of flexible polyimide.
  • ResearchGate. Polyimides: Synthesis, applications and research.
  • ResearchGate. Synthesis and studies of semiconducting piperazine–aniline copolymer | Request PDF.
  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline.
  • RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • Google Patents. GB2524873A - 4,4' methylene bis anilines as curing agents for epoxy resins.
  • MDPI. An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Methylpiperazino)aniline (CAS: 16153-81-4), a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals. Our goal is to help you navigate the common challenges of this synthesis, improve your yield, and ensure the highest purity of your final product.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved via a two-step process. This involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group. An alternative, though less common for this specific target on an industrial scale, is a direct C-N bond formation using palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination.

Primary Synthetic Route: SNAr and Nitro Reduction

This robust and scalable route begins with an activated aryl halide, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, which reacts with N-methylpiperazine. The resulting intermediate, 1-methyl-4-(4-nitrophenyl)piperazine, is then reduced to the desired aniline product.

cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene) B N-Methylpiperazine C 1-Methyl-4-(4-nitrophenyl)piperazine A->C Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Heat D 1-Methyl-4-(4-nitrophenyl)piperazine E This compound D->E Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., MeOH, EtOH)

Caption: Common two-step synthesis of this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues. The underlying principle for troubleshooting is to isolate the problematic step—either the SNAr reaction or the nitro reduction—and systematically verify the key parameters.

Issue 1: Low Yield or Incomplete Conversion in the SNAr Step

Question: My SNAr reaction between 1-halo-4-nitrobenzene and N-methylpiperazine is stalling, with significant amounts of unreacted starting material observed by TLC/LCMS. What are the likely causes and how can I improve conversion?

Answer: Low conversion in the SNAr step is a common issue that can typically be traced to one of four factors: the leaving group, reaction temperature, solvent, or base.

  • Leaving Group Reactivity: The reactivity of the aryl halide is critical. Fluorine is a much better leaving group than chlorine in SNAr reactions due to its high electronegativity, which strongly activates the ring for nucleophilic attack.[1][2] If you are using 1-chloro-4-nitrobenzene, expect slower reaction rates and the need for more forcing conditions.

    • Recommendation: Whenever possible, use 1-fluoro-4-nitrobenzene as the starting material for higher reactivity and milder reaction conditions.[3]

  • Reaction Temperature: These reactions are often kinetically slow at room temperature and require thermal energy to overcome the activation barrier.

    • Recommendation: Ensure your reaction is heated sufficiently. For 1-fluoro-4-nitrobenzene, temperatures between 80-100 °C are typical. For the less reactive 1-chloro-4-nitrobenzene, temperatures may need to be increased to 100-130 °C.[4] Monitor the reaction progress every few hours.

  • Solvent Choice: A polar, aprotic solvent is essential to dissolve the reactants and stabilize the charged Meisenheimer intermediate formed during the reaction.[5]

    • Recommendation: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Base and Stoichiometry: A base is required to scavenge the HX acid formed. An excess of the N-methylpiperazine nucleophile can also serve this purpose and drive the reaction forward.

    • Recommendation: Use a mild inorganic base like potassium carbonate (K₂CO₃), which is effective and easy to remove.[4] Additionally, using a slight excess (1.1 to 1.5 equivalents) of N-methylpiperazine can significantly improve the reaction rate.

ParameterRecommendation for 1-Fluoro-4-nitrobenzeneRecommendation for 1-Chloro-4-nitrobenzeneRationale
Temperature 80–100 °C100–130 °COvercomes higher activation energy for the less reactive chloride.
Solvent DMF, DMSODMSOHigher boiling point and polarity of DMSO can aid the slower reaction.
Base K₂CO₃ (≥2 equiv.)K₂CO₃ (≥2 equiv.)Effectively neutralizes the generated acid without harsh conditions.
N-Methylpiperazine 1.1–1.5 equiv.1.2–2.0 equiv.Le Chatelier's principle; pushes the equilibrium toward the product.
Issue 2: Incomplete Nitro Group Reduction

Question: I've successfully synthesized the 1-methyl-4-(4-nitrophenyl)piperazine intermediate, but the subsequent reduction to the aniline is sluggish or incomplete. How can I ensure full conversion?

Answer: An incomplete nitro reduction is almost always related to the catalyst, the hydrogen source, or the presence of impurities that act as catalyst poisons.

  • Catalyst Activity and Loading: Palladium on carbon (Pd/C) is the most common catalyst for this hydrogenation. Its activity can vary significantly between batches and suppliers.

    • Recommendation: Use a high-quality catalyst (e.g., 10% Pd/C, Degussa type). Ensure the catalyst is not old or has been improperly stored. For a standard reaction, a catalyst loading of 5–10 mol% is typical.[6] If the reaction stalls, a fresh portion of the catalyst can be added.

  • Hydrogen Delivery: The reaction is dependent on the efficient delivery of hydrogen gas to the catalyst surface.

    • Recommendation:

      • Atmospheric Pressure: If using a hydrogen balloon, ensure the system is thoroughly purged with nitrogen and then hydrogen. Vigorous stirring is crucial to maximize gas-liquid-solid phase mixing.[6]

      • Parr Shaker: For more reliable and faster results, use a hydrogenation apparatus where pressure can be controlled (e.g., 40-50 psi). This increases the concentration of dissolved hydrogen, accelerating the reaction rate.

  • Catalyst Poisons: Sulfur or halide impurities from previous steps can poison the palladium catalyst.

    • Recommendation: Ensure the nitro intermediate is reasonably pure before the reduction step. If catalyst poisoning is suspected, filtering the reaction mixture through a small plug of Celite or silica gel before adding the catalyst can sometimes help.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible or continues to fail, chemical reduction is a reliable alternative.

    • Recommendation: Tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid/HCl are classic and effective methods for nitro group reduction.[7] However, be aware that the workup for these methods is more complex due to the need to neutralize large amounts of acid and remove metal salts.

Issue 3: Difficulty in Final Product Purification

Question: My crude this compound is an oil that is difficult to purify. Column chromatography gives poor separation and streaking. What is a better method?

Answer: The target compound contains two basic nitrogen atoms, which can interact strongly with the acidic silica gel used in standard column chromatography, leading to the issues you've described.

  • Acid-Base Extraction: This is a powerful technique for purifying basic compounds.

    • Workflow: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities. Finally, basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12 and extract the pure, free-based product back into an organic solvent.

  • Crystallization as a Salt: This is the most effective method for obtaining a high-purity, stable, and solid final product. The hydrochloride salt is common.[7]

    • Protocol: Dissolve the purified free-base in a suitable solvent like methanol or isopropanol. Slowly add a solution of HCl in an alcohol (e.g., saturated HCl in methanol or 2-propanol) dropwise until the solution is acidic. The hydrochloride salt will precipitate.[8] The solid can then be collected by filtration, washed with a cold solvent (like diethyl ether or acetone) to remove residual impurities, and dried under vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable route for this synthesis? The two-step route starting from 1-fluoro-4-nitrobenzene and N-methylpiperazine, followed by catalytic hydrogenation (H₂/Pd/C), is generally considered the most efficient and scalable method. It avoids the harsher conditions often needed for the chloro-analogue and the expensive catalysts and ligands required for Buchwald-Hartwig amination.

Q2: Can I use Buchwald-Hartwig amination to synthesize this compound directly from 4-bromoaniline or 4-chloroaniline? Theoretically, yes. A Buchwald-Hartwig amination could couple N-methylpiperazine directly with an aniline derivative.[9][10] However, there are challenges:

  • Self-Coupling: The aniline starting material itself has a reactive N-H bond, which can lead to undesired side reactions.

  • Catalyst Inhibition: The free amino group on the aniline might coordinate to the palladium center and inhibit catalytic activity.

  • Cost: The required palladium catalysts and specialized phosphine ligands are significantly more expensive than the reagents used in the SNAr route, making it less economically viable for large-scale production.[11]

Q3: What are the primary safety concerns for this synthesis?

  • Solvents: DMF and DMSO are reproductive hazards and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagents: N-methylpiperazine is corrosive. Aryl halides and the nitro-intermediate are toxic. The final aniline product is also toxic and a skin irritant.[12]

  • Hydrogenation: Hydrogen gas is extremely flammable and forms explosive mixtures with air. Catalytic hydrogenation should only be performed in an area free of ignition sources, and the catalyst (Pd/C) can be pyrophoric when dry and saturated with hydrogen. It should be filtered carefully and never allowed to dry in the open air. Quenching the filter cake with water is a standard safety procedure.

Q4: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are ideal.

  • TLC System: A mobile phase of 10-20% methanol in dichloromethane or 5-10% triethylamine in ethyl acetate works well to visualize the starting materials and products. The triethylamine helps to prevent streaking of the basic compounds on the silica plate.

  • LCMS: This provides unambiguous identification of starting materials, intermediates, and the final product based on their mass-to-charge ratio, giving you the most accurate assessment of conversion.

StartNode Problem: Low Final Yield D1 Which step has low conversion? StartNode->D1 Analyze reaction data DecisionNode DecisionNode ProcessNode ProcessNode SolutionNode SolutionNode P_SNAr Check SNAr Parameters D1->P_SNAr SNAr (Step 1) P_Reduction Check Reduction Parameters D1->P_Reduction Reduction (Step 2) D_SNAr1 Using 1-Chloro-4-nitrobenzene? P_SNAr->D_SNAr1 S_SNAr1 Increase Temp (100-130°C) Use DMSO D_SNAr1->S_SNAr1 Yes D_SNAr2 Is Temp > 80°C? D_SNAr1->D_SNAr2 No S_SNAr2 Increase Temp to 80-100°C D_SNAr2->S_SNAr2 No S_SNAr3 Check reagent stoichiometry & solvent purity D_SNAr2->S_SNAr3 Yes D_Red1 Using H2 balloon? P_Reduction->D_Red1 S_Red1 Ensure vigorous stirring Purge system thoroughly D_Red1->S_Red1 Yes D_Red2 Is catalyst active? D_Red1->D_Red2 No (Parr) S_Red2 Use fresh Pd/C (10%) Consider adding more catalyst D_Red2->S_Red2 No S_Red3 Consider alternative: SnCl2/HCl or Fe/HOAc D_Red2->S_Red3 Yes

Caption: Troubleshooting workflow for low yield diagnosis.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-fluoro-4-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of aryl halide).

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LCMS. The reaction is typically complete within 4-8 hours.

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • In a flask suitable for hydrogenation (e.g., a Parr bottle), dissolve the crude 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq) in methanol or ethanol (approx. 10 mL per mmol).[6]

  • Carefully add 10% Palladium on Carbon (10% Pd/C) catalyst (5-10 mol%) to the solution under a nitrogen atmosphere.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (repeat this cycle three times).

  • Pressurize the vessel to 40-50 psi with hydrogen or maintain a hydrogen balloon atmosphere.

  • Stir the reaction vigorously at room temperature. The reaction is exothermic and may warm slightly.

  • Monitor the reaction by TLC/LCMS until all the starting material is consumed (typically 2-12 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric; do not allow it to dry. Quench it immediately with water.

  • Rinse the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified as described in the troubleshooting section (Issue 3). A typical yield for the two-step process is >85%.[6]

References

  • ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing....
  • ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
  • ChemBK. 2-(4-Methylpiperazin-1-yl)aniline.
  • Wikipedia. Buchwald–Hartwig amination.
  • American Chemical Society. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • DiVA Portal. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • PubChem. 4-(4-methylpiperazin-1-yl)aniline.
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Organic Syntheses. m-CHLORONITROBENZENE.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions.
  • National Institutes of Health. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
  • PrepChem.com. Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine.
  • ChemUniverse. 3-fluoro-4-(4-methylpiperazin-1-yl)aniline.
  • Chemsrc. 4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitroaniline.
  • National Institutes of Health. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline.
  • ResearchGate. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O.
  • ChemRxiv. Three cycles in the MoO2 -catalyzed reduction of nitrobenzenes to anilines with pinacol.
  • MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
  • Student Doctor Network. 1-chloro-4-nitrobenzene synthesis.
  • ChemRxiv. Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles.
  • ResearchGate. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • Cambridge Crystallographic Data Centre. Compound 4-(4-nitrobenzene-1-sulfonyl)piperazin-1-ylmethanone--oxalic....
  • PubChem. (4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone.

Sources

Purification of crude 4-(4-Methylpiperazino)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(4-Methylpiperazino)aniline via column chromatography. Drawing upon established chromatographic principles and field-proven insights, this document provides detailed protocols, troubleshooting solutions, and answers to frequently encountered challenges. Our focus is on explaining the causality behind experimental choices to empower users to adapt and optimize the purification process for their specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the purification of this compound.

Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (230-400 mesh) is the most common and cost-effective stationary phase. However, this compound contains two basic amine functional groups (a tertiary piperazine nitrogen and a primary aniline nitrogen), which can interact strongly with the acidic silanol groups on the silica surface. This interaction often leads to significant peak tailing and potential irreversible adsorption.[1][2] To mitigate this, it is highly recommended to either use silica gel deactivated with a base or, more commonly, to add a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1][3]

Q2: What is a good starting mobile phase for TLC and column chromatography? A2: A mixture of a moderately polar solvent like dichloromethane (DCM) and a polar solvent like methanol (MeOH) is a standard choice for aromatic amines.[2] A typical starting point for thin-layer chromatography (TLC) analysis would be 95:5 DCM:MeOH, with the addition of 0.5-1% triethylamine (TEA).[2][3] The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate.[2]

Q3: Why are my spots or peaks tailing, and how can I fix it? A3: Tailing is a classic sign of strong, undesirable interactions between a basic analyte and the acidic stationary phase.[1] The basic nitrogen atoms in your compound are protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to "stick" and elute slowly and unevenly. The solution is to add a small amount of a competing base, such as triethylamine or ammonium hydroxide, to your eluent.[1] This additive neutralizes the active acidic sites on the silica, allowing your compound to elute symmetrically.

Q4: How can I visualize this compound on a TLC plate? A4: The compound is UV active due to its aniline ring, so it can be readily visualized as a dark spot on a TLC plate containing a fluorescent indicator (F254) under a 254 nm UV lamp. For enhanced visualization or if the concentration is low, staining with a potassium permanganate (KMnO₄) solution can be effective, as the amine groups are susceptible to oxidation.

Q5: My purification yield is very low. Where did my product go? A5: Low recovery is a common issue when purifying amines on unmodified silica gel.[1] The primary cause is often irreversible adsorption to the acidic stationary phase.[1] Other possibilities include degradation of the air-sensitive compound on the column or co-elution with an impurity if fractions were not monitored carefully by TLC. Ensure a basic modifier is used in your eluent and consider deactivating the silica gel with the mobile phase before loading your sample.

Section 2: In-Depth Troubleshooting Guide

This section explores common experimental problems in greater detail, providing a systematic approach to diagnosis and resolution.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues during the purification process.

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions Corrective Actions start Problem Encountered p1 p1 start->p1 Identify p2 Significant Peak Tailing start->p2 Identify p3 Low or No Recovery start->p3 Identify p4 Product Color Change (Degradation) start->p4 Identify s1 Adjust Mobile Phase Polarity (Decrease strong solvent) p1->s1 Optimize s2 Change Solvent System (e.g., EtOAc/Hexanes + TEA) p1->s2 Optimize s3 Add/Increase Basic Modifier (0.5-2% TEA or NH4OH) p2->s3 Neutralize p3->s3 Mitigate s5 Dry Load Sample (Reduces band broadening) p3->s5 Mitigate p4->s3 Minimize Contact Time & Neutralize s6 Run Column Faster (Flash Chromatography) p4->s6 Minimize Contact Time & Neutralize end Successful Purification s1->end s2->end s4 Use Deactivated Silica or Alumina s3->s4 If tailing persists s4->end s5->end s6->end

Caption: A logical guide for troubleshooting common column chromatography issues.

Problem 1: Poor Separation of Product and Impurities
  • Potential Causes:

    • Inappropriate Mobile Phase: The selected solvent system does not have sufficient selectivity to resolve the target compound from impurities. The polarity may be too high, causing all components to elute together near the solvent front.

    • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to merge.

    • Improper Column Packing: An unevenly packed column with channels or cracks leads to a non-uniform solvent front and poor separation.

  • Solutions & Scientific Rationale:

    • Re-optimize the Mobile Phase with TLC: Test a variety of solvent systems. If using DCM/MeOH, systematically decrease the percentage of the more polar methanol to increase retention and improve separation.[4] Consider alternative solvent systems like ethyl acetate/hexanes with TEA, which may offer different selectivity.

    • Reduce Sample Load: A general rule is to load 1-5% of the silica gel weight as crude material (e.g., 1-5 g of crude on 100 g of silica).

    • Employ Dry Loading: If the crude material is not highly soluble in the mobile phase, it can precipitate at the top of the column, leading to band broadening. Adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder can create a much sharper starting band.[2][5]

Problem 2: Product Elutes as a Broad, Tailing Peak
  • Potential Causes:

    • Acid-Base Interaction: As detailed in the FAQs, this is the most likely cause due to the basic nature of this compound interacting with acidic silica.[1]

    • Sample Dissolved in Too Strong a Solvent: Loading the sample dissolved in a solvent significantly more polar than the mobile phase will disrupt the equilibration at the top of the column and cause band spreading.

  • Solutions & Scientific Rationale:

    • Incorporate a Basic Modifier: Add 0.5-2% triethylamine (TEA) or a 1% solution of ammonium hydroxide in methanol to the mobile phase.[1][3] The modifier will deprotonate the silica surface, minimizing the ionic interaction with your basic compound.

    • Use a Less Polar Loading Solvent: Dissolve the crude sample in a minimal amount of the initial, least polar mobile phase or a solvent like DCM.[5] If solubility is an issue, opt for the dry loading technique described above.

Problem 3: Compound Appears to Degrade on the Column
  • Potential Causes:

    • Air Sensitivity: Aromatic amines, especially anilines, can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[3] The large surface area of the silica gel can accelerate this process.

    • Acid-Catalyzed Degradation: The acidic nature of silica gel can potentially catalyze decomposition reactions over long exposure times.[6]

  • Solutions & Scientific Rationale:

    • Use Flash Chromatography: Employing positive pressure (air or nitrogen) to accelerate the solvent flow rate (flash chromatography) minimizes the time the compound spends on the column, reducing the opportunity for degradation.[7]

    • Work Expeditiously: Do not let the column run overnight. Prepare, run, and process the fractions on the same day.

    • Consider an Alternative Stationary Phase: If degradation is severe and persistent, switching to a less acidic stationary phase like alumina (basic or neutral) may be beneficial.

Section 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of crude this compound, which is typically synthesized via the hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine.[3][8]

Purification Workflow Diagram

PurificationWorkflow crude Crude this compound tlc 1. TLC Method Development (DCM/MeOH/TEA) crude->tlc packing 2. Column Packing (Wet Slurry Method) tlc->packing loading 3. Sample Loading (Dry Loading Recommended) packing->loading elution 4. Elution (Gradient or Isocratic) loading->elution monitoring 5. Fraction Monitoring (TLC & UV Lamp) elution->monitoring pooling 6. Pooling Pure Fractions monitoring->pooling evaporation 7. Solvent Removal (Rotary Evaporation) pooling->evaporation pure Pure Product evaporation->pure

Sources

Technical Support Center: Troubleshooting Low Yield in Pd/C Hydrogenation of Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of nitroaromatics to their corresponding anilines is a cornerstone transformation in modern organic synthesis, pivotal in the production of pharmaceuticals, dyes, and agrochemicals.[1] Palladium on carbon (Pd/C) is the catalyst of choice for this reaction due to its high efficiency, chemoselectivity, and the ease of separation as a heterogeneous catalyst.[1]

Despite its robustness, researchers can encounter challenges that lead to diminished yields, incomplete reactions, or undesired side products. This guide serves as a dedicated technical support resource, designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues, ensuring the successful and efficient execution of your Pd/C-catalyzed nitroaromatic hydrogenations.

Section 1: Troubleshooting Guide

This section directly addresses specific experimental problems in a question-and-answer format.

Q1: My reaction shows low or no conversion of the nitroaromatic starting material. What are the likely causes and solutions?

Low or no conversion is one of the most common issues and can typically be traced back to one of three areas: the catalyst, the reaction conditions, or the reagents. A systematic evaluation is the key to identifying the root cause.

Primary Diagnostic Workflow

G start Low / No Conversion catalyst 1. Evaluate Catalyst start->catalyst conditions 2. Assess Reaction Conditions start->conditions reagents 3. Check Substrate & Solvent start->reagents poisoned Poisoned? catalyst->poisoned Check Purity inactive Inactive / Old? catalyst->inactive Use Fresh Batch loading Insufficient Loading? catalyst->loading Increase Amount pressure Inadequate H₂ Pressure? conditions->pressure Increase Pressure / Check Seal temp Incorrect Temperature? conditions->temp Optimize (Gentle Heating) agitation Poor Agitation? conditions->agitation Increase Stir Rate solubility Poor Solubility? reagents->solubility Change Solvent purity Impure Reagents? reagents->purity Use High-Purity Grade

Caption: Troubleshooting workflow for low conversion.

Detailed Breakdown of Causes & Solutions
  • Catalyst-Related Issues

    • Catalyst Poisoning: The active sites on the palladium surface can be irreversibly blocked by contaminants.

      • Common Poisons: Sulfur compounds (e.g., thiols, H₂S), nitrogen-containing heterocycles (if not the substrate), heavy metal ions, and carbon disulfide (CS₂) are potent poisons for palladium catalysts.[2][3][4][5]

      • Causality: These substances adsorb strongly to the palladium surface, preventing the adsorption and activation of hydrogen and the nitroaromatic substrate.

      • Solution: Ensure all glassware is meticulously cleaned. Use high-purity, anhydrous solvents and high-grade starting materials.[2] If poisoning is suspected from the substrate itself, pre-treatment of the starting material (e.g., by passing through a plug of silica or activated carbon) may be necessary.

    • Catalyst Deactivation or Low Activity: The catalyst may have lost its intrinsic activity.

      • Causes: Improper storage (exposure to air/moisture), handling, or simply being from an old batch can lead to oxidation or agglomeration of palladium nanoparticles.[2][6]

      • Solution: Use a fresh batch of catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially when weighing and transferring.[7]

    • Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale or substrate reactivity.

      • Typical Loading: For many substrates, a catalyst loading of 5-10 mol% (metal basis) is standard.[2] However, sterically hindered or electronically deactivated nitroaromatics may require more.

      • Solution: Increase the catalyst loading. A significant decrease in yield is often observed when catalyst loading is reduced.[8]

  • Reaction Condition Issues

    • Inadequate Hydrogen Pressure: The concentration of activated hydrogen on the catalyst surface is insufficient.

      • Causality: The rate of hydrogenation is often dependent on hydrogen pressure. While a hydrogen-filled balloon is sufficient for many simple reductions, it provides only slightly above 1 atm of pressure and can slowly leak.[2][7]

      • Solution: For challenging substrates, use a Parr apparatus or a similar autoclave to apply higher, sustained hydrogen pressure (e.g., 3-4 bar).[2] When using a balloon, ensure a good seal and consider using a double-layered balloon for better H₂ retention.[7]

    • Suboptimal Temperature: The reaction lacks sufficient thermal energy to overcome the activation barrier.

      • Causality: While many hydrogenations proceed smoothly at room temperature, some require gentle heating to increase the rate.[2]

      • Solution: Gently heat the reaction (e.g., to 40-50°C). Be cautious, as excessive heat can decrease selectivity and promote catalyst deactivation.[2]

    • Poor Agitation: Inefficient mixing limits the mass transfer of hydrogen gas to the catalyst surface.

      • Causality: This is a three-phase reaction system (solid catalyst, liquid solution, gaseous hydrogen). The reaction can only occur at the interface of these three phases. Poor stirring starves the catalyst of hydrogen.[2][9]

      • Solution: Ensure vigorous and efficient stirring to create a fine dispersion of the catalyst and maximize the gas-liquid surface area.[2]

  • Substrate and Solvent Issues

    • Poor Substrate Solubility: If the nitroaromatic is not fully dissolved, the reaction becomes a four-phase system, severely limiting the reaction rate.

      • Common Solvents: Protic solvents like methanol and ethanol are excellent choices as they can stabilize intermediates and accelerate the reaction.[7][10] Ethyl acetate and THF are also commonly used.[2]

      • Solution: Select a solvent or solvent system in which the starting material is completely soluble at the reaction temperature.[2]

    • Solvent and Substrate Purity: Impurities can act as catalyst poisons.

      • Solution: Use anhydrous, high-purity grade solvents. Ensure the starting material is free of contaminants, especially sulfur-containing compounds.[2]

Q2: I'm observing significant byproducts like hydroxylamines, azoxy, or azo compounds. How can I minimize them?

The formation of these species indicates that the hydrogenation is incomplete. The reaction proceeds through nitroso and hydroxylamine intermediates. If these intermediates accumulate, they can undergo condensation reactions to form azoxy and azo dimers.[1][2]

Reaction Mechanism and Byproduct Formation

G sub Ar-NO₂ (Nitroaromatic) nitroso Ar-NO (Nitroso) sub->nitroso +H₂ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +H₂ byproduct Azoxy / Azo Byproducts (Ar-N=N(O)-Ar) nitroso->byproduct Condensation amine Ar-NH₂ (Amine) hydroxylamine->amine +H₂ hydroxylamine->byproduct Condensation

Caption: Simplified reaction pathway and origin of byproducts.

  • Primary Cause: Accumulation of Intermediates

    • Causality: Insufficient hydrogen availability, low catalyst activity, or premature termination of the reaction allows the concentration of the hydroxylamine intermediate to build up.

    • Solutions:

      • Ensure Complete Reaction: Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, GC) and ensure the disappearance of all intermediates, not just the starting material.[2][11]

      • Increase Hydrogen Pressure: Higher H₂ pressure can accelerate the final reduction step from hydroxylamine to the amine, preventing its accumulation.[2]

      • Optimize Catalyst Loading: Ensure sufficient active sites are available to drive the reaction to completion.

      • Control pH: In some specific cases, the pH of the medium can influence byproduct formation. The addition of a small amount of acid may suppress the condensation pathways, but this must be evaluated on a case-by-case basis.[2][12]

Q3: The nitro group is being reduced, but other functional groups in my molecule are also reacting. How can I improve chemoselectivity?

Pd/C is a highly active catalyst and can reduce other functional groups such as alkenes, alkynes, benzyl ethers, and some aromatic halides.[2][13] Achieving high chemoselectivity is a common challenge.

  • Strategies for Enhancing Chemoselectivity

    • Milder Reaction Conditions: Reducing the temperature and hydrogen pressure can sometimes provide a window of selectivity where the more labile nitro group reacts preferentially.

    • Use of Catalyst Poisons/Modifiers: This is an advanced but powerful technique. The controlled addition of a "poison" can selectively inhibit the catalyst's activity towards certain functional groups.

      • Example: The addition of nitrogen-containing bases (e.g., pyridine, ethylenediamine) has been shown to suppress the hydrogenolysis of O-benzyl protective groups while allowing for the smooth reduction of nitro groups.[14][15]

    • Alternative Catalysts: If dehalogenation of aryl chlorides, bromides, or iodides is an issue, Raney Nickel can be a more selective catalyst for the nitro reduction.[13]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate in place of H₂ gas is often a milder method and can provide different selectivity profiles.[2][16] This approach avoids the need for high-pressure equipment and can be safer to handle.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for a standard nitroaromatic hydrogenation?

While optimization is always substrate-dependent, the following parameters serve as an excellent starting point.

ParameterTypical RangeNotes
Temperature Room Temp. - 50°CHigher temperatures increase the rate but may decrease selectivity.[2]
H₂ Pressure 1 - 5 barBalloon pressure (~1 atm) is often sufficient for activated substrates.[2]
Solvent Methanol, Ethanol, Ethyl Acetate, THFProtic solvents are common and can accelerate the reaction. Ensure the substrate is fully soluble.[2][10]
Catalyst Loading 5 - 10 mol% (Pd metal basis)May need to be increased for difficult substrates.
Substrate Conc. 0.1 - 1.0 MVery high concentrations can sometimes lead to catalyst deactivation or poor mixing.
Q2: How should I handle and store Pd/C catalyst safely?

Safety is paramount when working with hydrogenation catalysts.

  • Pyrophoric Nature: Pd/C, especially after being used for a reaction (when it is saturated with hydrogen), is highly pyrophoric and can ignite spontaneously upon contact with air.[17][18]

  • Handling: Always weigh and transfer the catalyst in a fume hood under an inert atmosphere (nitrogen or argon).[7][17][19]

  • Storage: Store the catalyst in a tightly sealed container in a cool, dry, well-ventilated area away from flammable materials.

  • Work-up and Disposal: This is a critical safety step. During filtration to remove the catalyst, never allow the filter cake to run dry .[2][7] Keep the catalyst slurry wet with solvent at all times. After filtration, immediately quench the wet filter cake with plenty of water and transfer it to a dedicated, labeled waste container that is kept wet.[17][18]

Q3: How can I monitor the progress of the reaction?

Several methods can be used to track the reaction's progress.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the disappearance of the starting material.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide more quantitative data on the consumption of starting material and the formation of products and intermediates.[2][11][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an aliquot from the reaction (after carefully purging with inert gas) and running a quick ¹H NMR can confirm the conversion to the product.[11]

  • Hydrogen Uptake: In a closed system like a Parr hydrogenator, the drop in pressure from the hydrogen reservoir is a direct measure of gas consumption and can be used to monitor the reaction's progress.[11]

Q4: Can a deactivated Pd/C catalyst be regenerated?

Yes, regeneration can be a cost-effective option, especially for precious metal catalysts.[21] The method depends on the cause of deactivation.

G start Catalyst Deactivation coking Coking / Fouling (Carbon Deposits) start->coking poisoning Poisoning (e.g., Sulfur) start->poisoning sintering Sintering (Particle Growth) start->sintering regen_coke Regeneration: Controlled Oxidation (Burn off coke) coking->regen_coke regen_poison Regeneration: Solvent Washing / Mild Oxidation poisoning->regen_poison regen_sinter Irreversible sintering->regen_sinter

Caption: Common causes of catalyst deactivation and regeneration potential.

  • For Coking/Fouling: Carbonaceous deposits can be removed by controlled oxidation (e.g., heating in air at a controlled temperature) followed by a reduction step.[21]

  • For Poisoning: Some poisons can be removed by washing with specific solvents or reagents. For sulfur poisoning, a mild regeneration method involves washing with a solvent like DMF followed by oxidation with hot air.[3][22]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using H₂ Gas

Safety: This procedure must be performed in a well-ventilated fume hood. Ensure all safety precautions for handling hydrogen gas and pyrophoric catalysts are followed.[17][19]

  • Setup: To a clean, dry two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the nitroaromatic substrate (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., methanol, ethanol) to fully dissolve the substrate.[2]

  • Inerting: Seal the flask with septa. Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to remove all oxygen.[18]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol%).[2]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, either by attaching a hydrogen-filled balloon or by connecting to a hydrogen manifold/cylinder.[2][7] Repeat the evacuate/fill cycle with hydrogen 3 times.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.[2]

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the system with inert gas for several minutes.

  • Filtration: Dilute the reaction mixture with the reaction solvent. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the catalyst. CRITICAL: Keep the Celite® pad wet with solvent throughout the filtration to prevent the catalyst from igniting.[2][18]

  • Washing: Wash the filter cake with a small amount of fresh solvent.[2]

  • Quenching: Immediately after filtration, carefully add water to the wet filter cake to quench the catalyst before disposal in a designated waste container.[17][18]

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product, which can be purified if necessary.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation

Safety: This procedure avoids pressurized hydrogen gas but may involve exothermic reactions. Perform in a fume hood.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaromatic substrate (1.0 eq) and the 10% Pd/C catalyst (5-10 mol%).

  • Solvent Addition: Add a suitable solvent (methanol or ethanol are common).

  • Hydrogen Donor Addition: Add the hydrogen donor. Common choices are ammonium formate (4-5 eq) or hydrazine hydrate (3-4 eq).[16]

  • Reaction: Stir the mixture at the desired temperature. With ammonium formate, gentle heating (e.g., to reflux) is often required. Hydrazine hydrate reactions can be exothermic, so initial cooling might be necessary.[1]

  • Monitoring & Work-up: Monitor the reaction to completion. The work-up and filtration procedure is identical to Protocol 1 (steps 8-12).

References

  • Wako. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C.
  • Various Authors. (2025). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate.
  • Sajiki, H., et al. (n.d.). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. PubMed.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation Standard Operating Procedure.
  • Sarpong, R. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
  • Sajiki, H. (n.d.). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • Wang, J., et al. (2016). Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. ResearchGate.
  • ACS Publications. (n.d.). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline.
  • ResearchGate. (n.d.). Effect of the nature of a solvent on properties of Pd–P catalysts in hydrogenation of ortho-chloronitrobenzene.
  • ScienceDirect. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.
  • PNNL. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Semantic Scholar. (n.d.). Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes.
  • Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes.
  • ResearchGate. (n.d.). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C.
  • ACS Publications. (2024). Attractive Tandem Hydrogenation of Nitroaromatics Using AB as a Hydrogen Source over Pomelo Peel-Templated Bimetallic CuO–NiO/PP Nanocomposites.
  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • MDPI. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction.
  • ResearchGate. (n.d.). Size-controllable palladium nanoparticles immobilized on carbon nanospheres for nitroaromatic hydrogenation.
  • ResearchGate. (2017). Why are no bubbles produced during catalytic transfer hydrogenation with Pd/C?.
  • ACS Publications. (n.d.). Characteristics of carbon-supported palladium catalysts for liquid-phase hydrogenation of nitroaromatics.
  • Reddit. (2022). Hydrogenation reaction tips and tricks.
  • NIH National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • NIH National Center for Biotechnology Information. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst.

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Technical Support Center: Troubleshooting Impurities in 4-(4-Methylpiperazino)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Methylpiperazino)aniline. This guide is designed for researchers, chemists, and process development professionals who encounter challenges related to purity during the synthesis of this critical intermediate. As a key building block in the pharmaceutical industry, particularly for active pharmaceutical ingredients (APIs), ensuring the high purity of this compound is paramount.

This document moves beyond simple protocols to provide in-depth, experience-driven insights into why impurities form and how to systematically identify and control them. We will explore the common synthetic routes, the specific impurities associated with each, and the analytical workflows required for their identification.

Section 1: Common Synthetic Routes & Their Associated Impurity Profiles

The choice of synthetic route is the single most significant factor determining the impurity profile of the final product. Below, we discuss the three most prevalent methods for synthesizing this compound and the characteristic impurities of each.

Synthetic_Routes cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Buchwald-Hartwig Amination cluster_2 Route 3: Nucleophilic Aromatic Substitution (SNAr) SN 1-Methyl-4-(4-nitrophenyl)piperazine H2 H₂, Pd/C SN->H2 Reduction P This compound SN->P Reduction H2->P AH 4-Haloaniline / 4-Halonitrobenzene Pd_cat Pd Catalyst + Ligand + Base AH->Pd_cat MP 1-Methylpiperazine MP->Pd_cat P_int Intermediate Pd_cat->P_int Coupling P_int->P Reduction (if needed) FNB 4-Fluoronitrobenzene Solvent High Temp, Polar Solvent FNB->Solvent MP2 1-Methylpiperazine MP2->Solvent Solvent->SN Substitution caption Figure 1. Primary synthetic routes to this compound.

Caption: Figure 1. Primary synthetic routes to this compound.

Route 1: Catalytic Hydrogenation of a Nitro Precursor

This is arguably the most common and straightforward method, involving the reduction of 1-methyl-4-(4-nitrophenyl)piperazine.[1][2] While robust, it is not without potential pitfalls.

Q: My reaction seems complete by TLC/HPLC, but after workup, I still see the nitro starting material. What went wrong?

A: This points to an incomplete reaction. The primary causes are related to the catalyst or reaction conditions.

  • Catalyst Deactivation: The Palladium on Carbon (Pd/C) catalyst can be poisoned by sulfur compounds or other impurities in your starting material or solvent. It can also lose activity if it's been handled improperly in the air.

  • Insufficient Hydrogen: Ensure your system is properly sealed and that you have a positive hydrogen pressure (e.g., from a balloon or a pressurized vessel) throughout the reaction.[1] For kilogram-scale batches, pressures of 0.3-1.5 MPa are often employed to ensure success.[2]

  • Mass Transfer Limitation: In larger scale reactions, efficient stirring is crucial to ensure the solid catalyst, liquid solution, and hydrogen gas are in intimate contact.

Q: I've isolated my product, but I'm seeing an unexpected peak in the LC-MS with a mass of (M+16) or (M-16) relative to my product. What could this be?

A: These signals strongly suggest partially reduced intermediates.

  • M-16 (relative to nitro starting material): This corresponds to the nitroso intermediate (Ar-NO).

  • M-16 (relative to product aniline): This is unlikely. However, an (M+16) peak relative to your aniline product could indicate the N-oxide of the piperazine nitrogen, which can sometimes form under oxidative conditions.

  • M-14 (relative to product aniline): This could correspond to the hydroxylamine intermediate (Ar-NHOH).

These impurities arise from incomplete reduction. To mitigate this, increase the reaction time, increase the catalyst loading, or ensure your hydrogen source is not depleted.

Route 2: Buchwald-Hartwig Amination

This modern cross-coupling reaction offers great versatility but introduces a more complex set of potential impurities related to the catalyst system.[3][4] The reaction involves coupling an aryl halide with 1-methylpiperazine using a palladium catalyst, a phosphine ligand, and a base.[5][6]

Q: My main impurity has a mass corresponding to the starting arene without the halogen (e.g., aniline if I started with 4-bromoaniline). What is this?

A: This is a classic side product of the Buchwald-Hartwig reaction known as hydrodehalogenation .[3] The catalytic cycle is intercepted by a hydride source, which replaces the halide on your starting material. This can be exacerbated by certain bases or solvents that can act as hydride donors at elevated temperatures. Using a well-defined precatalyst and carefully controlling the temperature can minimize this side reaction.

Q: I'm observing a high molecular weight impurity that doesn't seem related to my starting materials.

A: There are two likely culprits here:

  • Ligand-Related Impurities: The phosphine ligands used in the coupling (e.g., BINAP, DavePhos) can oxidize to form phosphine oxides. These are often high-boiling and can be tricky to remove.

  • Aryl Homocoupling: A side reaction can occur where two molecules of your aryl halide couple to form a biphenyl derivative. This is more common with highly reactive aryl iodides or bromides.

Switching to a more advanced, sterically hindered ligand can often suppress these side reactions and improve catalytic turnover.[3]

Route 3: Nucleophilic Aromatic Substitution (SNAr)

The SNAr route typically involves reacting a highly activated aryl halide, like 4-fluoronitrobenzene, with 1-methylpiperazine, followed by reduction of the nitro group. The success of this reaction is highly dependent on the leaving group.[7]

Q: I'm trying to use 4-chloronitrobenzene instead of 4-fluoronitrobenzene and the reaction is extremely slow. Why?

A: This is due to the fundamental mechanism of SNAr on activated rings. The rate-determining step is typically the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, makes the carbon atom it's attached to highly electrophilic and thus much more susceptible to nucleophilic attack. The established leaving group ability in SNAr is F > Cl ≈ Br > I.[7] For this reaction to be efficient with a chloro-substituent, significantly harsher conditions (higher temperatures, longer reaction times) are required, which can lead to more degradation impurities.

Q: My product contains an isomer. How is this possible if I started with a pure para-substituted material?

A: While unlikely with high-purity starting materials, it's crucial to verify the purity of your initial 4-halonitrobenzene. If it contains even small amounts of ortho or meta isomers, these will be carried through the synthesis and can be very difficult to separate from the desired para-product.

Section 2: Analytical Protocols for Impurity Identification

A systematic analytical approach is essential for identifying and quantifying impurities.

Standard HPLC-UV Method for Purity Assessment

This protocol provides a robust starting point for assessing the purity of your this compound samples.

ParameterRecommended SettingRationale
Column C18 Reverse Phase, 250 x 4.6 mm, 5 µmStandard for small molecule analysis, providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume; adjust based on sample concentration.
UV Detection 254 nmAniline derivatives have strong absorbance at this wavelength.
Workflow for Unknown Impurity Identification

When you encounter a significant unknown peak in your chromatogram, a structured workflow is necessary for identification.

Identification_Workflow Start Observe Unknown Peak in HPLC-UV LCMS 1. Analyze via LC-MS Start->LCMS MW Obtain Molecular Weight (MW) of Impurity LCMS->MW Hypo 2. Formulate Hypothesis (e.g., Starting Material, Side Product) MW->Hypo Isolation 3. Isolate Impurity via Prep-HPLC or Column Chromatography Hypo->Isolation NMR 4. Characterize via NMR (¹H, ¹³C, COSY) Isolation->NMR Structure Confirm Structure NMR->Structure caption Figure 2. Systematic workflow for identifying unknown impurities.

Caption: Figure 2. Systematic workflow for identifying unknown impurities.

Step-by-Step Explanation:

  • LC-MS Analysis: The first step is to obtain the molecular weight of the unknown. This is the most critical piece of information. An LC-MS run using the same or similar conditions as your HPLC-UV method will correlate the peak with a mass.

  • Formulate Hypothesis: Based on the molecular weight and the synthetic route used, you can often form a strong hypothesis. For example, does the mass match a starting material, a predicted intermediate, or a common side product like a hydrodehalogenated species?

  • Isolation: To confirm the structure, the impurity must be isolated. For impurities >0.1%, preparative HPLC is often the most efficient method. For larger quantities, traditional column chromatography may be feasible.

  • Structural Elucidation: Once isolated, a suite of NMR experiments (at a minimum, 1H and 13C) will provide the detailed structural information needed to confirm the identity of the impurity.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the typical storage conditions to prevent degradation of high-purity this compound?

A: Aniline derivatives are susceptible to air oxidation, which often results in discoloration (turning yellow, brown, or black). For long-term storage, it is recommended to store the material in an amber vial under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C).

Q: My final product has a slight pinkish hue. Is this a concern?

A: A pink or reddish hue is a very common sign of minor aniline oxidation. While it may indicate a very low level of impurity, it might not be acceptable for cGMP applications. The discoloration is often caused by highly conjugated, colored oligomers formed from the oxidation of two or more aniline molecules. Re-purification via crystallization or column chromatography may be necessary.

Q: Can I use a different base for the Buchwald-Hartwig amination, like potassium carbonate?

A: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required to deprotonate the amine in the catalytic cycle.[5] Weaker bases like potassium carbonate (K2CO3) are generally ineffective for this transformation and will likely result in a failed or extremely slow reaction.[8]

Summary Table of Potential Impurities

Impurity NameStructure (or Description)Molecular FormulaMolecular Weight ( g/mol )Likely Origin
Starting Material 1-Methyl-4-(4-nitrophenyl)piperazineC11H15N3O2221.26Route 1, 3 (Incomplete Reaction)
Hydroxylamine Intermediate 4-(4-Methylpiperazino)phenylhydroxylamineC11H17N3O207.27Route 1, 3 (Incomplete Reduction)
Hydrodehalogenated SM AnilineC6H7N93.13Route 2 (Side Reaction)
Product N-Oxide 4-(4-Methyl-1-oxopiperazin-1-yl)anilineC11H17N3O207.27All Routes (Oxidation)
Aryl Homocoupling 4,4'-DiaminobiphenylC12H12N2184.24Route 2 (Side Reaction)

References

  • ResearchGate. (2020). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing....
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • PubChem. (n.d.). 4-(4-methylpiperazin-1-yl)aniline.
  • ChemBK. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • American Chemical Society. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • National Institutes of Health. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Semantic Scholar. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
  • National Institutes of Health. (2016). Concerted Nucleophilic Aromatic Substitutions.
  • National Institutes of Health. (2020). Concerted Nucleophilic Aromatic Substitution Reactions.

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Technical Support Center: Optimization of p-Fluoronitrobenzene and N-Methylpiperazine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the optimization of the nucleophilic aromatic substitution (SNAr) reaction between p-fluoronitrobenzene and N-methylpiperazine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into accelerating this crucial coupling reaction while minimizing impurities. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Reaction Fundamentals: The SNAr Mechanism

The coupling of p-fluoronitrobenzene with N-methylpiperazine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is critical for troubleshooting and optimization. The reaction is a two-step process involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The rate of this reaction is highly dependent on the stability of this intermediate.

The electron-withdrawing nitro group (-NO2) at the para-position is essential; it delocalizes the negative charge of the Meisenheimer complex through resonance, significantly stabilizing it and lowering the activation energy for its formation.[2][3] The first step, the nucleophilic attack by N-methylpiperazine, is typically the rate-determining step.[4][5]

Caption: SNAr mechanism for the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for reaction time and temperature?

A baseline protocol often involves heating the reaction at 70-100°C for several hours. However, reaction times can range from 1 hour to over 24 hours depending on the specific conditions chosen.[6][7] A good starting point is to monitor the reaction every hour via TLC or LC-MS until consumption of the p-fluoronitrobenzene is complete.

Q2: Which factors have the most significant impact on accelerating the reaction?

The three most critical parameters to control for optimizing reaction time are:

  • Temperature: Increasing the temperature provides the necessary energy to overcome the activation barrier of the rate-determining step.

  • Solvent Choice: Using a polar aprotic solvent is crucial for maximizing the nucleophilicity of the amine.

  • Reagent Concentration: Higher concentrations can lead to faster reaction rates due to increased collision frequency.

Q3: Is a base required for this reaction?

While many SNAr reactions benefit from an auxiliary base, it is often not strictly necessary for this specific coupling.[8] N-methylpiperazine can act as both the nucleophile and the base. Intriguingly, kinetic studies have shown that the reaction can have a second-order dependence on the concentration of N-methylpiperazine, suggesting that a second molecule of the amine assists in a rate-limiting proton transfer step, effectively acting as a base catalyst.[6] Adding a non-nucleophilic base like K₂CO₃ or DIPEA can sometimes be beneficial if amine concentration is a limiting factor.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: The reaction is slow or stalls before completion.

Q: My reaction has only reached 50% conversion after 12 hours. What are the most likely causes and how can I speed it up?

A: A slow or incomplete reaction is the most common issue. The cause can usually be traced back to insufficient activation energy or suboptimal solvent conditions.

  • Causality & Explanation: The rate-determining step, the formation of the Meisenheimer complex, has a significant energy barrier. Insufficient thermal energy or a poorly chosen solvent that solvates the nucleophile can dramatically slow this step.

  • Troubleshooting Steps:

    • Increase Temperature: This is the most effective way to increase the reaction rate. Incrementally increase the temperature by 10-20°C and monitor the progress. Many SNAr reactions are run at temperatures between 80-140°C.[7][9] Be aware that higher temperatures can promote side reactions or solvent degradation.[9]

    • Verify Solvent Choice and Quality: Ensure you are using a suitable polar aprotic solvent such as DMSO, DMF, or acetonitrile.[7][8] These solvents excel because they solvate the counter-ion but leave the nucleophile relatively "bare" and highly reactive.[9] Protic solvents (like ethanol or water) will hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction.[9] Also, ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts.[9]

    • Check Reagent Concentration: If the reaction is run at high dilution, the rate will be inherently slow. Consider increasing the concentration of your reactants. A typical starting concentration is in the range of 0.5 M to 1.0 M.

Troubleshooting_Slow_Reaction Figure 2: Troubleshooting Slow Reactions start Problem: Slow or Incomplete Reaction temp Is Temperature ≥ 80°C? start->temp solvent Is Solvent Polar Aprotic (e.g., DMSO, DMF)? temp->solvent Yes solution_temp Action: Increase Temperature (e.g., to 100-120°C) temp->solution_temp No purity Are Reagents High Purity and Anhydrous? solvent->purity Yes solution_solvent Action: Switch to Anhydrous DMSO or DMF solvent->solution_solvent No solution_purity Action: Use Anhydrous Solvent and High-Purity Amine purity->solution_purity No end_node Re-run and Monitor purity->end_node Yes solution_temp->end_node solution_solvent->end_node solution_purity->end_node

Caption: Decision tree for addressing slow reactions.

Issue 2: Low isolated yield with formation of a major byproduct.

Q: My starting material is fully consumed, but I'm isolating my product in low yield and see a significant, slightly more polar impurity by TLC. What is this impurity?

A: This is a classic symptom of a competing nucleophile. The most probable cause is the presence of piperazine as an impurity in your N-methylpiperazine starting material.

  • Causality & Explanation: Commercial N-methylpiperazine can contain residual piperazine from its synthesis. Piperazine is a primary amine and has been shown to react approximately 15 times faster with p-fluoronitrobenzene than N-methylpiperazine under similar conditions.[6] This higher reactivity means that even a small percentage of piperazine impurity can lead to a significant amount of the undesired bis-substituted byproduct.

  • Troubleshooting Steps:

    • Analyze N-Methylpiperazine Purity: Before running the reaction, check the purity of your N-methylpiperazine by GC or NMR. If significant piperazine is detected, purify the amine by distillation or acquire a higher purity grade.

    • Modify Stoichiometry: If purification is not an option, you can sometimes overcome this issue by using a slight excess of p-fluoronitrobenzene. This is less ideal as it requires a more difficult purification to remove the unreacted electrophile.

    • Consider Solvent-Derived Impurities: At very high temperatures (>140-150°C), solvents like DMF can decompose to form dimethylamine, which can act as a competing nucleophile.[9] If running at extreme temperatures, consider a more stable solvent like DMSO.

Data Summary for Optimization

Table 1: Effect of Solvent on Reaction Rate
SolventTypeDielectric Constant (ε)Typical Effect on SNAr RateRationale
DMSO Polar Aprotic47Excellent High polarity stabilizes the charged Meisenheimer complex. Does not hydrogen-bond with the nucleophile.[8]
DMF Polar Aprotic37Very Good Similar to DMSO, highly effective. Can decompose at high temperatures.[8][9]
Acetonitrile Polar Aprotic37Good Effective solvent, though sometimes slightly slower than DMSO or DMF for SNAr reactions.[6]
Ethanol Polar Protic24Poor Solvates the amine nucleophile via hydrogen bonding, drastically reducing its reactivity.[10]
Toluene Non-polar2Very Poor Does not effectively stabilize the charged intermediate.
Table 2: Effect of Temperature on Reaction Time
Temperature (°C)Expected Relative RatePotential Issues
25-50Very Slow (Days)Reaction may not proceed to completion.
70-90Moderate (4-12 hours)Good starting range for initial trials.[6]
100-120Fast (1-4 hours)Optimal range for many systems.
>130Very Fast (<1 hour)Increased risk of side products and solvent decomposition.[7][9]

Experimental Protocols

Protocol 1: Baseline Reaction Setup

This protocol provides a robust starting point for your optimization experiments.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-fluoronitrobenzene (1.0 eq).

  • Solvent and Nucleophile Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous DMSO (to achieve a 0.8 M concentration). Add high-purity (>99.5%) N-methylpiperazine (1.1 eq).

  • Heating: Immerse the flask in a preheated oil bath at 90°C.

  • Monitoring: Start timing the reaction and take aliquots every 60 minutes. Quench the aliquot with water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to monitor the disappearance of the p-fluoronitrobenzene starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Experimental Workflow for Optimization

This workflow illustrates a systematic approach to finding the optimal reaction time.

Optimization_Workflow Figure 3: Experimental Optimization Workflow start Define Goal: Minimize Reaction Time setup Setup Baseline Reaction (Protocol 1: 90°C, DMSO) start->setup monitor Monitor Reaction vs. Time (TLC/LC-MS) setup->monitor is_complete Complete in < 4h? monitor->is_complete increase_temp Increase Temp to 110°C is_complete->increase_temp No final Optimum Conditions Identified is_complete->final Yes re_monitor Re-run and Monitor Reaction vs. Time increase_temp->re_monitor is_complete2 Complete in < 2h? re_monitor->is_complete2 is_complete2->final No, further optimization needed side_products Check for Side Products (LC-MS) is_complete2->side_products Yes side_products->final

Caption: A systematic workflow for reaction optimization.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. The Journal of Organic Chemistry.
  • Catalysis by amine salts of some aromatic nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Optimization of reaction conditions.
  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Solvent effects on reaction rates.
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  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central.
  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p.... Chemistry Stack Exchange.
  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI.
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.
  • SNAr of bromoporphyrin 2 with piperazine (10b) in DMF.
  • p-fluoronitrobenzene is more reactive toward hydroxide ion than.... Filo.
  • p-Fluoronitrobenzene. PubChem.
  • Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
  • 5.
  • Optimization of the reaction conditions.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • Optimization of the reaction conditions.
  • Propose mechanisms and show the expected products of the following reactions. (c) p-nitrobromobenzene + methylamine (CH3-NH2). Pearson.
  • N-METHYLPIPERAZINE.
  • p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... Filo.

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How to remove unreacted starting material from 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Methylpiperazino)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize the purification of this important synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, practical solutions to common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound, which is commonly synthesized via the reduction of its nitro-precursor, 1-methyl-4-(4-nitrophenyl)piperazine.[1][2]

Q1: My final product has a distinct yellow or orange color after the reduction reaction. What is this impurity and how can I remove it?

A1: The Cause: A persistent yellow or orange hue in your product is the most common issue and almost certainly indicates the presence of unreacted 1-methyl-4-(4-nitrophenyl)piperazine , the starting material for the reduction step. Nitro-aromatic compounds are intensely colored, and even trace amounts can discolor your final product. This situation arises from an incomplete reduction reaction.

The Solution: The most effective method to separate the desired aniline (a base) from the neutral nitro-compound is Acid-Base Extraction . This classical technique exploits the significant difference in basicity (pKa) between the aromatic amine of your product and the unreacted nitro-precursor. The aniline product can be protonated to form a water-soluble salt, while the nitro compound remains in the organic layer.[3][4][5]

Expert Insight: Before attempting large-scale purification, confirm the impurity's identity using Thin Layer Chromatography (TLC). The nitro compound will have a different Rf value than your aniline product. A simple co-spot (spotting both crude material and a pure standard on the same lane) can definitively confirm this.

Q2: I've confirmed the presence of the nitro-intermediate. What is the detailed, reliable protocol for an acid-base extraction?

A2: An acid-base extraction is a robust method to partition your basic product into an aqueous layer, leaving non-basic impurities behind in the organic layer.[3][4] See Protocol 1 for a step-by-step guide. The fundamental principle is converting the amine into its hydrochloride salt, which is soluble in water, while the unreacted nitro compound is not.[5]

The workflow is visualized below.

G cluster_0 Purification Workflow start Crude Product (Aniline + Nitro Impurity) in Organic Solvent (e.g., DCM/EtOAc) extract Extract with Aqueous Acid (e.g., 1M HCl) start->extract separate1 Separate Layers extract->separate1 org_layer Organic Layer: Contains unreacted nitro starting material and other neutral impurities. separate1->org_layer Non-basic Impurities aq_layer Aqueous Layer: Contains product as a water-soluble ammonium salt. separate1->aq_layer Basic Product basify Basify Aqueous Layer with NaOH or NaHCO3 to >pH 10 aq_layer->basify extract_back Extract back into Organic Solvent (e.g., DCM/EtOAc) basify->extract_back separate2 Separate Layers extract_back->separate2 final_org Organic Layer: Contains purified aniline product separate2->final_org final_aq Aqueous Layer: Contains inorganic salts. separate2->final_aq dry Dry Organic Layer (Na2SO4 or MgSO4), Filter, Concentrate final_org->dry product Pure this compound dry->product G cluster_1 Purification Troubleshooting start Crude Product Analysis (TLC, NMR) check_impurity Major Impurity Identified? start->check_impurity nitro Is it the Nitro Starting Material? check_impurity->nitro Yes other_org Are they other organic side-products? check_impurity->other_org No / Minor Impurities acid_base Perform Acid-Base Extraction (Protocol 1) nitro->acid_base Yes nitro->other_org No check_purity Purity >95%? acid_base->check_purity chromatography Perform Flash Chromatography (Protocol 2) other_org->chromatography Yes chromatography->check_purity recrystallize Perform Recrystallization for final polishing (Protocol 3) check_purity->recrystallize Yes done High Purity Product check_purity->done No, but sufficient recrystallize->done

Sources

Technical Support Center: Stability of 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Methylpiperazino)aniline (CAS 16153-81-4). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound, particularly concerning its sensitivity to air exposure. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1][2][3] However, its chemical structure, which incorporates both an aniline moiety and a piperazine ring, makes it susceptible to oxidative degradation. The aniline group is particularly prone to oxidation, which can lead to the formation of colored impurities and a decrease in purity over time. This guide will walk you through the causes of this instability and provide actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white/light brown to a very dark gray or black. What happened?

This color change is a classic indicator of oxidation. The aniline portion of the molecule is susceptible to air oxidation, which can form highly colored polymeric impurities. The supplier's safety data sheet often describes the solid as ranging from very dark gray to black, suggesting that some level of oxidation may be present even in freshly manufactured batches.[4] However, a significant color change upon storage indicates degradation.

Q2: I've noticed a decrease in the purity of my compound after storing it for a few weeks. What are the likely degradation products?

While specific degradation pathways for this exact molecule are not extensively published, related aromatic amines and piperazine derivatives can undergo several transformations upon air exposure:

  • Oxidation of the Aniline Moiety: This can lead to the formation of nitroso, nitro, and eventually polymeric azo compounds, which are often intensely colored.

  • N-Dealkylation: The piperazine ring can undergo metabolic-like degradation, including N-dealkylation, though this is more commonly observed in biological systems.[5][6]

  • Oxidative Coupling: Aniline moieties can couple to form various dimeric and polymeric structures.

Q3: Can I still use the material if it has changed color?

It is strongly advised against using discolored material in sensitive applications without first re-purifying it. The presence of impurities can lead to inconsistent experimental results, failed reactions, and inaccurate biological data. For best results, use material that is as pure as possible.

Troubleshooting Guide: Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound.

Visualizing the Problem: The Oxidation Pathway

The primary stability concern is the oxidation of the aniline amine group. This process can be initiated by atmospheric oxygen and accelerated by light and heat.

Caption: Simplified workflow of the oxidative degradation of this compound.

Recommended Storage Protocols

To minimize degradation, adhere to the following storage conditions as recommended by suppliers.[3][4]

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation by atmospheric oxygen.
Temperature Store at 2-8°C.Reduces the rate of chemical degradation.
Light Store in a light-resistant container.Minimizes light-catalyzed oxidation.
Container Use a tightly sealed container.Prevents moisture and air ingress.
Handling Best Practices

When working with this compound, follow these steps to minimize exposure to air.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage P1 Equilibrate container to room temperature P2 Prepare inert atmosphere workspace (glove box or Schlenk line) P1->P2 Before Opening H1 Open container under inert gas P2->H1 H2 Quickly weigh the desired amount H1->H2 H3 Immediately reseal the container H2->H3 S1 Purge headspace with inert gas H3->S1 S2 Seal tightly and wrap with parafilm S1->S2 S3 Return to cold, dark storage S2->S3

Caption: Recommended workflow for handling air-sensitive this compound.

Experimental Protocols: Purity Assessment and Re-purification

If you suspect your material has degraded, you can assess its purity and, if necessary, re-purify it.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh a small amount of the compound (5-10 mg) and dissolve it in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum of a pure sample. Look for the appearance of new signals or a decrease in the integration of characteristic peaks, which would indicate the presence of impurities.

Protocol 2: Re-purification by Column Chromatography

Objective: To purify degraded this compound.

Materials:

  • Degraded this compound

  • Silica gel

  • Solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonia to prevent streaking). A previously reported system is 5% MeOH/DCM containing 1% NH₃.[2][7]

  • Glass column and other standard chromatography equipment

Procedure:

  • Prepare a silica gel slurry in the initial, less polar eluent and pack the column.

  • Dissolve the crude material in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Dry the purified product under vacuum to remove residual solvent.

Conclusion

The stability of this compound is a critical factor for the success of research and development projects. By understanding its sensitivity to air and implementing the proper handling and storage procedures outlined in this guide, you can ensure the integrity of your material and the reliability of your experimental outcomes.

References

  • Interchim. (2018). Safety Data Sheet: this compound.
  • Caccia, S. (2007). N-dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-aryl-piperazines Formed. Current Drug Metabolism, 8(2), 115-128.
  • Dash, J., et al. (2020). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... ResearchGate.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate.
  • Chen, J. R., & Rovis, T. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • LookChem. (n.d.). Cas 16153-81-4,this compound.
  • Voice, A. K. (2013). Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • De-Castro, A., et al. (2013). Analytical methods for the chemical characterisation of piperazines. Royal Society of Chemistry.
  • Dlugosz, M., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI.

Sources

Technical Support Center: Recrystallization of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of aniline derivatives via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this critical purification technique.

I. Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility at varying temperatures.[1][2] The core principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1][3] Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (mother liquor).[4]

The "Why" Behind Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent. An ideal solvent should exhibit the following characteristics:

  • Temperature-Dependent Solubility: The compound of interest should be highly soluble in the solvent at elevated temperatures but sparingly soluble or insoluble at room temperature.[4][5]

  • "Like Dissolves Like": This principle is a useful starting point. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5] For aniline derivatives, the polarity can be significantly influenced by the nature of the substituents on the aromatic ring.

  • Non-Reactivity: The solvent must be chemically inert towards the compound being purified.[5]

  • Volatility: A moderately volatile solvent is preferred to facilitate easy removal from the purified crystals after filtration.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of aniline derivatives in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my specific aniline derivative?

A1: Solvent selection is a critical first step. Start by considering the polarity of your aniline derivative.

  • Polar Substituents: For anilines with polar functional groups that can participate in hydrogen bonding, consider polar solvents like water or alcohols (ethanol, methanol).[5] For example, acetanilide, a derivative of aniline, can be effectively recrystallized from water.[1][5]

  • Non-Polar Substituents: For less polar derivatives, you might explore solvents like toluene or hexane.

  • Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be employed. This typically consists of a "good" solvent in which the aniline is soluble and a "poor" solvent in which it is less soluble.[5] A common example is an ethanol-water mixture.[5]

Q2: My starting aniline is dark and discolored. How will this affect my recrystallization?

A2: The dark color is often due to the presence of oxidized impurities.[6] These impurities can become trapped in your crystals, resulting in a discolored final product.[6] It is highly recommended to address this before recrystallization.

  • Decolorization: You can add a small amount of activated charcoal to the hot solution before filtration.[1][6] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

  • Pre-Purification: For highly impure starting materials, consider a preliminary purification step like distillation before recrystallization.[6][7]

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid oil rather than solid crystals.[8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.[8][9]

  • To prevent this:

    • Add a small amount of additional hot solvent to the solution to reduce the saturation.[8][10]

    • Ensure a slow cooling rate. You can insulate the flask to allow for gradual crystal formation.[6][8]

    • "Scratching" the inside of the flask with a glass rod at the solution's surface can help initiate crystallization.[4][9]

Troubleshooting Common Problems
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. Insufficient solvent; Incorrect solvent choice; Low temperature.Add more hot solvent in small increments.[5] Ensure the solvent is at or near its boiling point.[5] If the compound still doesn't dissolve, a different solvent may be necessary.[5]
No crystals form upon cooling. Too much solvent was used; The solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4][8] Try scratching the inner surface of the flask with a glass rod.[4] Introduce a "seed crystal" of the pure compound.
Premature crystallization during hot filtration. The solution is cooling too quickly in the funnel.Preheat the filtration apparatus (funnel and receiving flask).[6][11] Use a stemless funnel to prevent clogging.[11] Add a slight excess of hot solvent before filtering and then evaporate it after filtration is complete.[9]
Low yield of purified crystals. Too much solvent was used, leading to product loss in the mother liquor. Premature crystallization during filtration. The compound is too soluble in the chosen solvent.Use the minimum amount of hot solvent necessary for dissolution.[4] Ensure slow cooling to maximize crystal formation. Consider a different solvent or a mixed-solvent system.[12]
Crystals are discolored. Presence of colored impurities in the starting material.[6]Use activated charcoal to decolorize the hot solution before filtration.[1][6] Consider pre-purification of the starting aniline if it is heavily discolored.[6]

III. Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization of p-Nitroaniline from Ethanol

This protocol provides a general procedure for the recrystallization of a substituted aniline.

Materials:

  • Crude p-nitroaniline

  • Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

  • Place the crude p-nitroaniline into an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while heating and stirring until the solid completely dissolves.[4]

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.[4]

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Allow the crystals to air dry completely.

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent.

SolventSelection start Start: Crude Aniline Derivative solubility_test Perform Solubility Tests (Small Scale) start->solubility_test evaluate_solubility Evaluate Solubility Profile solubility_test->evaluate_solubility good_hot_poor_cold Good solubility hot, Poor solubility cold? evaluate_solubility->good_hot_poor_cold Test a single solvent single_solvent Select as Single Solvent good_hot_poor_cold->single_solvent Yes soluble_all_temps Soluble at all temps? good_hot_poor_cold->soluble_all_temps No end Proceed to Recrystallization single_solvent->end insoluble_all_temps Insoluble at all temps? soluble_all_temps->insoluble_all_temps No find_poor_solvent Find a 'Poor' Solvent (Miscible with 'Good' Solvent) soluble_all_temps->find_poor_solvent Yes ('Good' Solvent) find_good_solvent Find a 'Good' Solvent (Miscible with 'Poor' Solvent) insoluble_all_temps->find_good_solvent Yes ('Poor' Solvent) re_evaluate Re-evaluate / Try Another Solvent insoluble_all_temps->re_evaluate No mixed_solvent Use Mixed-Solvent System find_poor_solvent->mixed_solvent find_good_solvent->mixed_solvent mixed_solvent->end re_evaluate->solubility_test

Caption: A decision tree for selecting a suitable recrystallization solvent system.

IV. Data Summary

Common Solvents for Aniline Derivatives

The following table summarizes common solvents used for the recrystallization of aniline derivatives, along with their relevant properties.

SolventBoiling Point (°C)PolarityNotes
Water100HighSuitable for anilines with polar functional groups capable of hydrogen bonding.[5]
Ethanol78HighA versatile polar solvent for a range of substituted anilines.[5] Often used in combination with water.
Methanol65HighSimilar to ethanol, a good choice for many polar aniline derivatives.[13]
Acetone56MediumCan be a good solvent for some aniline derivatives.[14]
Toluene111LowSuitable for less polar aniline derivatives.
Hexane69LowA non-polar solvent, often used as the "poor" solvent in a mixed-solvent system.
Diethyl Ether35LowCan be used for crystallization at low temperatures.[7][15]

V. References

  • Technical Support Center: Recrystallization of Substituted Anilines. (2025). Benchchem.

  • Issues with aniline nitrate solubility during crystallization. (2025). Benchchem.

  • Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.

  • Aniline. (n.d.). Solubility of Things.

  • Purification of Aniline. (n.d.). LookChem.

  • An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents. (2025). Benchchem.

  • Purify and dry aniline? (2014). Reddit.

  • Recrystallization of Acetanilide. (n.d.). Scribd.

  • Recrystallization Of Acetanilide From Aniline. (n.d.). Cram.

  • Technical Support Center: Purification of Substituted Anilines. (2025). Benchchem.

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange.

  • Recrystallization. (n.d.). University of Colorado Boulder.

  • Problems with Recrystallisations. (n.d.). University of York.

  • Troubleshooting. (2022). Chemistry LibreTexts.

  • Problems in recrystallization. (n.d.). Biocyclopedia.

Sources

Technical Support Center: Optimizing Solvent Systems for Silica Gel Chromatography of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of silica gel chromatography for this unique class of molecules. Piperazine and its derivatives are characterized by their basicity and polarity, which often leads to challenging separations.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve high-purity compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of piperazine compounds via silica gel chromatography, offering insights into the underlying causes and providing actionable solutions.

Problem 1: My piperazine compound is streaking or "tailing" on the TLC plate and column.

Symptoms: Instead of tight, symmetrical spots on a TLC plate or sharp peaks during column chromatography, you observe elongated streaks that trail from the main spot or peak.

Causality: Tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic surface of the silica gel.[1][2] The silica surface is covered in silanol groups (Si-OH), which are weakly acidic and can strongly adsorb the basic nitrogen atoms of the piperazine ring.[1][2] This leads to a slow, uneven elution from the stationary phase.

Solutions:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a volatile amine to your mobile phase.[1][3] This "competing base" will interact with the acidic silanol sites, effectively masking them from your piperazine compound.[1][4]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system.[1][3]

    • Ammonia: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase, for example, in a dichloromethane/methanol solvent system.[5][6]

  • Consider an Alternative Stationary Phase: If tailing persists, the issue may be too significant for a modifier to overcome completely. In such cases, switching to a different stationary phase can be beneficial.

    • Alumina: Alumina is available in neutral, basic, and acidic forms. Basic or neutral alumina can be an excellent alternative to silica gel for strongly basic compounds.[1]

    • Amine-Functionalized Silica: Commercially available columns with a bonded amine stationary phase (e.g., aminopropyl silica) provide a more inert surface.[1][7]

Problem 2: My compound won't move off the baseline (Rf = 0), even in highly polar solvent systems.

Symptoms: Your compound remains at the origin of the TLC plate or sticks to the top of the column, even when using solvent systems like 100% ethyl acetate or methanol/dichloromethane mixtures.

Causality: This indicates an extremely strong interaction with the silica gel, often due to the high polarity and basicity of the piperazine compound. The compound adsorbs to the stationary phase so strongly that the mobile phase cannot effectively elute it.

Solutions:

  • Increase Solvent Polarity Drastically:

    • Methanol/Dichloromethane: This is a standard system for polar compounds.[5] You can increase the methanol percentage, but be aware that using more than 10% methanol can risk dissolving the silica gel.[5]

    • Ammonia in Methanol/Dichloromethane: For very stubborn basic compounds, a mixture of 10% ammonia in methanol, used as the polar component with dichloromethane, can be highly effective at moving the compound off the baseline.[5]

  • Dry-Loading the Sample: If your compound is not very soluble in the chromatography eluent, it can precipitate at the top of the column, preventing it from moving.[8] To circumvent this, you can "dry-load" your sample.

    • Protocol: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[8] This powder can then be carefully added to the top of your packed column.[8]

Problem 3: I'm observing poor separation between my desired piperazine compound and impurities.

Symptoms: The spots on your TLC plate are not well-resolved, or the fractions from your column contain a mixture of your product and one or more impurities.[1]

Causality: This occurs when the chosen solvent system does not have the right selectivity for the compounds in your mixture. The polarity of the eluent may be too high, causing everything to move too quickly, or it may not be optimized to differentiate between the subtle structural differences of your product and the impurities.

Solutions:

  • Systematic TLC Screening: The key to good separation is a well-chosen solvent system, and this is best determined through systematic screening with TLC.

    • Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[1][9] This range generally provides the best separation in column chromatography.

    • Experiment with Different Solvent Systems: Don't limit yourself to just one or two solvent systems. Try various combinations to find the one with the best selectivity. A table of common solvent systems is provided below.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[1]

    • Procedure: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This will first elute the less polar impurities, and as the polarity increases, your more polar piperazine compound will begin to move, followed by even more polar impurities.

  • Reduce Column Loading: Overloading the column is a common cause of poor separation.[1] If the band of your compound is too concentrated, it can lead to peak broadening and co-elution with impurities.[1] Try reducing the amount of crude material you are loading onto the column.[1]

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvent systems for piperazine compounds on silica gel?

A1: The polarity of your specific piperazine derivative will dictate the best starting point. However, here are some generally effective solvent systems, listed in order of increasing polarity:

Solvent SystemTypical RatiosNotes
Ethyl Acetate / Hexane10-50% EtOAc in HexaneA good starting point for less polar piperazine derivatives.[5]
Dichloromethane / Methanol1-10% MeOH in DCMA very common and effective system for more polar compounds.[5]
Dichloromethane / (10% NH3 in Methanol)1-10% of the ammonia/methanol solution in DCMExcellent for highly basic compounds that exhibit strong tailing.[5]
Q2: How do I properly prepare and run a silica gel column for a piperazine compound?

A2: Following a systematic protocol is crucial for reproducible and successful purifications.

Experimental Protocol: General Flash Column Chromatography Procedure

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound.[1][9] Remember to add a basic modifier like triethylamine (0.1-1%) if you observe tailing.[3]

  • Column Packing:

    • Secure a glass column of appropriate size in a vertical position.

    • Create a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[8]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase.[8] Using a pipette, carefully add the sample solution to the top of the silica gel.[8]

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add silica gel, and evaporate the solvent to create a dry powder.[8] Carefully add this powder to the top of the column.[8]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin eluting the solvent.

    • Collect fractions in test tubes and monitor the separation by TLC to identify the fractions containing your purified compound.

Q3: My piperazine compound seems to be decomposing on the silica gel. What can I do?

A3: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.[10]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a basic modifier. This can be done by preparing the silica slurry in a mobile phase that already contains triethylamine.

  • Switch to a Less Acidic Stationary Phase: As mentioned earlier, neutral alumina can be a good alternative for acid-sensitive compounds.[1]

Q4: Can I use reversed-phase chromatography for piperazine compounds?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying piperazine compounds, especially for analytical purposes or when dealing with highly polar derivatives. However, challenges can still arise.

  • Peak Tailing in RP-HPLC: Similar to normal-phase chromatography, the basic nitrogens of piperazine can interact with residual acidic silanol groups on C18 columns, leading to tailing.[1]

  • Solutions for RP-HPLC:

    • Use a Mobile Phase Additive: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the piperazine, which can improve peak shape.[1]

    • Adjust the pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, leading to better peak symmetry.[1][4]

Visualizing the Optimization Workflow

To effectively troubleshoot and optimize your separation, a logical workflow is essential. The following diagram outlines the decision-making process for developing a robust solvent system for piperazine compounds.

G start Start: Crude Piperazine Compound tlc Run TLC with standard eluent (e.g., 30% EtOAc/Hexane) start->tlc check_rf Rf = 0.2 - 0.4? tlc->check_rf tailing Is there tailing? check_rf->tailing Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No add_tea Add 0.5% TEA to eluent and re-run TLC tailing->add_tea column Proceed to Column Chromatography tailing->column No add_tea->tlc no_move Compound at baseline? column->no_move Problem during column increase_polarity Increase Polarity (e.g., switch to DCM/MeOH) adjust_polarity->increase_polarity Rf too low decrease_polarity Decrease Polarity (e.g., lower % EtOAc) adjust_polarity->decrease_polarity Rf too high increase_polarity->tlc decrease_polarity->tlc strong_polar Use highly polar system (e.g., DCM/MeOH with NH3) no_move->strong_polar Yes change_stationary Consider alternative stationary phase (Alumina, Amine-Silica) no_move->change_stationary Still no elution strong_polar->column

Caption: Workflow for optimizing a solvent system for piperazine compound purification.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent?.
  • Chemistry Forum. (2021). About mixed solvent system used in chromatography.
  • Al-Rifai, A. A., & Al-Ali, S. Y. (2024).
  • ResearchGate. (2002). Silica gel-immobilized Di [N-chloranil piperazinium-bis-sulfosalicylate]: Preparation, characterization and performance for chromatographic separation of metals.
  • (2024).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Quora. (2020). Why is silica used in chromatography?.
  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Reddit. (n.d.). Resources on 3+ component chromatography solvent systems?.
  • LCGC North America. (2014). Retaining Polar Compounds.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds.
  • (2025).
  • ResearchGate. (2013). Tailing in TLC - can anyone help?.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • Chromatography Forum. (2007). severe tailing on column.
  • Unodc. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

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Challenges in scaling up the synthesis of 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(4-Methylpiperazino)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when preparing this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and practical, field-tested advice.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The synthesis of this compound typically proceeds via a two-step sequence involving a nucleophilic aromatic substitution (SNA) reaction followed by the reduction of a nitro group. The most prevalent starting materials are activated 4-halonitrobenzenes.

  • Route A: From 4-Fluoronitrobenzene: This is often the preferred route due to the high reactivity of the fluorine atom as a leaving group in SNAr reactions. The reaction with 1-methylpiperazine is generally faster and proceeds under milder conditions compared to other halo-substituted precursors.

  • Route B: From 4-Chloronitrobenzene: While 4-chloronitrobenzene is a less expensive starting material, it is less reactive than its fluoro counterpart. This route often requires more forcing conditions, such as higher temperatures or the use of a phase-transfer catalyst, which can lead to more side products.

  • Route C: Reductive Amination: An alternative approach involves the reductive amination of 4-nitroaniline with 1-methylpiperazine-2,6-dione, followed by reduction of both the nitro group and the dione. This is a less common route due to the complexity of the starting materials and multiple reduction steps.

Q2: Why is the choice of solvent critical in the initial SNAr reaction?

The SNAr reaction proceeds through a polar, negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate directly impacts the reaction rate. Therefore, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) are highly recommended. These solvents can solvate the cation (e.g., K+ from K2CO3) without strongly solvating the anionic intermediate, thereby stabilizing it and accelerating the reaction. The use of protic solvents like water or alcohols can lead to competitive side reactions and should generally be avoided.

Q3: What are the advantages and disadvantages of different reducing agents for the nitro group?

The choice of reducing agent for converting the intermediate, 1-methyl-4-(4-nitrophenyl)piperazine, to the final aniline product is a critical step that can influence yield, purity, and scalability.

Reducing AgentAdvantagesDisadvantages
Catalytic Hydrogenation (H2/Pd-C) High yields, clean reaction with water as the only byproduct, easy catalyst removal by filtration.Requires specialized high-pressure equipment, potential for catalyst poisoning, flammability of hydrogen gas.
Iron/Acetic Acid (Fe/CH3COOH) Inexpensive, effective, and does not require specialized equipment.Generates large amounts of iron sludge waste, which can complicate product isolation and purification.
Sodium Hydrosulfite (Na2S2O4) Works well for many nitro reductions and is relatively easy to handle.Can sometimes lead to over-reduction or the formation of sulfated byproducts, requiring careful control of stoichiometry and pH.
Tin(II) Chloride (SnCl2) A classic and effective method.Produces tin-based waste streams that are environmentally problematic and can be difficult to remove completely from the product.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step

You are reacting 4-halonitrobenzene with 1-methylpiperazine and observing a low conversion to 1-methyl-4-(4-nitrophenyl)piperazine.

sn_ar_reaction start_materials 4-Halonitrobenzene + 1-Methylpiperazine reaction SNA r Reaction start_materials->reaction base Base (e.g., K2CO3) base->reaction solvent Polar Aprotic Solvent (e.g., DMSO) solvent->reaction meisenheimer Meisenheimer Complex (Intermediate) reaction->meisenheimer Rate-determining step product 1-Methyl-4-(4-nitrophenyl)piperazine meisenheimer->product

Caption: The SNAr reaction pathway for the synthesis of the nitro-intermediate.

  • Insufficient Base: The reaction requires a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to scavenge the proton from 1-methylpiperazine. Ensure at least one equivalent of base is used.

  • Inappropriate Solvent: As detailed in the FAQs, the use of a non-polar or protic solvent will significantly hinder the reaction rate. Switch to a polar aprotic solvent like DMSO or DMF.

  • Low Reaction Temperature: If using a less reactive starting material like 4-chloronitrobenzene, higher temperatures (e.g., 80-120 °C) may be necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

  • Moisture in the Reaction: Water can compete with the amine nucleophile and hydrolyze the starting material. Ensure all reagents and glassware are dry, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Incomplete Reduction of the Nitro Group

You are attempting to reduce 1-methyl-4-(4-nitrophenyl)piperazine and are left with a mixture of starting material and the desired aniline product.

reduction_troubleshooting start Incomplete Reduction Observed purity_check Is the nitro-intermediate pure? start->purity_check catalyst_check Using H2/Pd-C? reagent_check Using Fe/Acid or SnCl2? catalyst_check->reagent_check No catalyst_poisoning Check for catalyst poisons (e.g., sulfur). Increase catalyst loading or pre-treat starting material. catalyst_check->catalyst_poisoning Yes acid_stoichiometry Ensure sufficient acid is present to activate the metal. reagent_check->acid_stoichiometry Yes purity_check->catalyst_check Yes purify_intermediate Purify the nitro-intermediate before reduction. purity_check->purify_intermediate No h2_pressure Increase H2 pressure or reaction time. catalyst_poisoning->h2_pressure reagent_quality Use freshly ground metal powder. Check the quality of the reducing agent. acid_stoichiometry->reagent_quality

Caption: Decision tree for troubleshooting incomplete nitro group reduction.

  • Catalyst Deactivation (for Catalytic Hydrogenation): If using palladium on carbon (Pd/C), trace impurities in the nitro-intermediate, particularly sulfur-containing compounds, can poison the catalyst. Consider purifying the intermediate before reduction or using a higher catalyst loading.

  • Insufficient Reducing Agent: For metal/acid reductions (e.g., Fe/HCl), ensure a sufficient excess of the metal and acid are used. The reaction is often heterogeneous, so vigorous stirring is crucial to ensure good contact between the reactants.

  • Incorrect pH: The pH of the reaction medium can significantly affect the reduction potential of some reagents. Monitor and adjust the pH as recommended by the specific protocol.

  • Reaction Time/Temperature: Some reductions may be sluggish at room temperature. A moderate increase in temperature (e.g., to 40-60 °C) can often drive the reaction to completion. Use TLC or LC-MS to monitor the disappearance of the starting material.

Problem 3: Difficulty in Product Purification and Isolation

The final product, this compound, is obtained as an impure oil or solid that is difficult to crystallize.

  • Residual Base or Acid: Ensure the product is properly neutralized after the reaction workup. For example, if an acidic workup was used, a final wash with a mild base like sodium bicarbonate solution may be necessary. Conversely, if a basic workup was used, a wash with brine may help.

  • Formation of Side Products: Over-reduction or side reactions can lead to impurities that co-elute or interfere with crystallization. Flash column chromatography is a reliable method for purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine is often effective.

  • Product Oxidation: Anilines are susceptible to air oxidation, which can lead to discoloration (often turning brown or purple). It is advisable to handle the purified product under an inert atmosphere and store it in a cool, dark place. If discoloration is a major issue, consider a final purification step just before use.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine

This protocol is adapted from standard procedures for nucleophilic aromatic substitution.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1 equivalent), 1-methylpiperazine (1.1 equivalents), and potassium carbonate (1.5 equivalents).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the 4-fluoronitrobenzene.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to obtain the crude product, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Protocol 2: Reduction to this compound via Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve 1-methyl-4-(4-nitrophenyl)piperazine (1 equivalent) in methanol or ethanol.

  • Add 5-10 wt% of 10% palladium on carbon (Pd/C) catalyst.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Remove the catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to yield the desired aniline, which may be a solid or an oil.

References

  • Title: A Novel and Efficient One-Pot Synthesis of 4-(4-Methylpiperazin-1-yl)
  • Title: Synthesis of 1-Aryl-4-(4-nitrophenyl)piperazines Source: Molecules URL:[Link]
  • Title: A practical synthesis of 4-(4-methylpiperazin-1-yl)aniline Source: Journal of Chemical Research URL:[Link]

Preventing degradation of 4-(4-Methylpiperazino)aniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methylpiperazino)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a substituted aromatic amine, this compound is susceptible to degradation if not handled and stored correctly. This resource provides in-depth troubleshooting advice and best practices rooted in chemical principles to help you navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the storage and handling of this compound:

Q1: My previously white or off-white this compound has turned dark gray or black. What happened?

A1: A color change to dark gray or black is a strong indicator of degradation, likely due to oxidation.[1] Aromatic amines, particularly anilines, are prone to air oxidation, which can be accelerated by exposure to light and elevated temperatures. The colored products are often complex polymeric species resulting from the oxidation of the aniline functional group.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2][3] The container should be tightly sealed to prevent exposure to air and moisture.[1]

Q3: Is this compound sensitive to moisture?

A3: While specific data on the hygroscopicity of the free base is limited, it is best practice to handle it in a dry environment. The hydrochloride salt form of similar compounds is noted to be more stable, in part due to reduced susceptibility to oxidative decomposition.[4] Therefore, minimizing exposure to moisture is a prudent preventative measure.

Q4: Can I store this compound at room temperature?

A4: While some suppliers may ship the product at ambient temperature, for long-term storage, refrigeration at 2-8°C is recommended to slow down potential degradation reactions.[2][3] Storing at room temperature for extended periods, especially if not under an inert atmosphere, increases the risk of oxidation and color change.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound has limited solubility. It is sparingly soluble in DMSO and slightly soluble in methanol.[2][3] When preparing solutions, it is advisable to use them fresh and store them under inert gas if they need to be kept for a short period.

Troubleshooting Guide: Investigating Degradation

If you suspect your this compound has degraded, this guide will help you systematically investigate the issue.

Visual Inspection and Physical Properties

The first step in troubleshooting is a careful observation of the material's physical properties.

Parameter Expected Appearance (High Purity) Signs of Potential Degradation
Color White to off-white or very light gray solid powder[5][6]Dark gray to black solid[1]
Form Crystalline powderClumped or discolored powder
Melting Point 89-91 °C[1]A broader melting range or a lower melting point
Workflow for Investigating Degradation

If visual inspection suggests degradation, the following workflow can help you confirm and quantify the extent of the issue.

Degradation_Workflow cluster_0 Initial Observation cluster_1 Analytical Confirmation cluster_2 Decision & Action Visual_Inspection Visual Inspection: Color Change? Clumping? Purity_Analysis Purity Analysis: HPLC or GC-MS Visual_Inspection->Purity_Analysis Degradation Suspected Structure_Confirmation Structural Confirmation: NMR Spectroscopy Purity_Analysis->Structure_Confirmation Impurities Detected Decision Assess Purity: Meets Experimental Needs? Purity_Analysis->Decision Use_As_Is Use As Is (with caution) Decision->Use_As_Is Yes Purify Purify (e.g., Recrystallization) Decision->Purify No, and purification is feasible Discard Discard and Procure New Stock Decision->Discard No, and purification is not feasible

Caption: A workflow for investigating suspected degradation of this compound.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of your compound. Method development and optimization will be necessary.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid. A common starting point is a gradient from 10% to 90% acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve a small amount of your this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your potentially degraded sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a good starting point.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Analysis: Run the standard and the sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your sample compared to a reference standard indicates the presence of impurities.

2. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for identifying and quantifying volatile impurities.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: Split or splitless injection.

    • Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to ensure the elution of all components.

  • MS Conditions:

    • Ionization: Electron Impact (EI).

    • Mass Range: Scan a wide mass range (e.g., 50-500 amu).

  • Analysis: The resulting chromatogram will separate the components of your sample. The mass spectrum of each peak can be compared to a library to identify potential degradation products.

Best Practices for Storage and Handling

Adhering to the following best practices will help preserve the quality of your this compound.

Optimal Storage Conditions
Condition Recommendation Rationale
Temperature 2–8 °C[2][3]Reduces the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)[2][3]Prevents oxidation of the aniline functional group.
Container Tightly sealed, opaque containerProtects from air, moisture, and light.
Location Dry, well-ventilated area away from incompatible materials[1]Ensures safety and prevents cross-contamination.
Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, for example, in a glove box or by using Schlenk techniques.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1][7][8] this compound can cause severe skin burns and eye damage.[1][7][9]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]

  • Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination.

Potential Degradation Pathway

The primary degradation pathway for anilines is oxidation. The electron-rich aromatic ring is susceptible to attack by atmospheric oxygen, leading to a cascade of reactions that form colored polymeric byproducts.

Degradation_Pathway Aniline This compound (White/Off-White Solid) Oxidation Oxidation (O2, Light, Heat) Aniline->Oxidation Intermediates Radical Intermediates and Quinone-like Species Oxidation->Intermediates Polymers Colored Polymeric Byproducts (Dark Gray/Black Solid) Intermediates->Polymers

Caption: Simplified oxidative degradation pathway of this compound.

By understanding the chemical vulnerabilities of this compound and implementing these preventative measures, you can ensure the integrity of your material and the reliability of your experimental results.

References

  • SAFETY DATA SHEET - Interchim.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
  • HC004A Amines Aromatic 1 | PDF - Scribd.
  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem.
  • TEST KIT Instructions Aromatic Amines - SKC Ltd.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc.
  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline - ChemBK.
  • Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH.
  • Analytical Methods - RSC Publishing.
  • High purity this compound CAS 16153-81-4 - Theorem Chemical.
  • 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem.
  • A Review on Analytical Methods for Piperazine Determination.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed.
  • Bacterial degradation of aniline. (A) Initial steps of aniline... - ResearchGate.

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Technical Support Center: Byproduct Formation in the Synthesis of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for c-Met Kinase Inhibitor Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of this critical class of therapeutics. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address issues you may encounter in your laboratory. Our goal is to equip you with the scientific rationale behind these phenomena and provide actionable solutions to ensure the purity and integrity of your target molecules.

Section 1: Understanding and Troubleshooting Common Byproducts in Key Synthetic Reactions

The synthesis of c-Met kinase inhibitors often involves a series of complex organic reactions. Certain reaction types are notorious for generating specific byproducts that can complicate purification and compromise the final product's purity. This section addresses the most common challenges associated with these key transformations.

FAQ 1: Suzuki-Miyaura Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling to form a biaryl core in my c-Met inhibitor synthesis, but I am observing significant homocoupling of my boronic acid starting material. What causes this, and how can I minimize it?

Answer: Homocoupling of the boronic acid is a prevalent byproduct in Suzuki-Miyaura reactions and typically arises from two main pathways:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can promote the oxidative homocoupling of the boronic acid. The proposed mechanism involves the oxidation of the Pd(0) catalyst to a Pd(II) species, which can then react with two molecules of the boronic acid to form the homocoupled product.

  • Palladium(II) Mediated Homocoupling: If your reaction mixture contains residual Pd(II) species from an incomplete reduction of the precatalyst or from catalyst decomposition, it can directly catalyze the homocoupling of two boronic acid molecules.[1]

Troubleshooting and Optimization:

Parameter Recommendation Causality
Inert Atmosphere Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. This minimizes the presence of oxygen, a key contributor to homocoupling.
Catalyst Pre-activation Ensure your palladium precatalyst is fully reduced to the active Pd(0) state before the addition of coupling partners.Incomplete activation leaves residual Pd(II), which can promote homocoupling.
Base Selection The choice of base can influence the rate of transmetalation versus homocoupling. For base-sensitive substrates where strong inorganic bases may be problematic, consider alternatives like potassium fluoride (KF).[2]The base activates the boronic acid for transmetalation. An inappropriate base can lead to side reactions.
Boronic Acid/Ester Stability Use high-purity, fresh boronic acids. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can be more robust against degradation and side reactions.[3]Boronic acids can be prone to protodeboronation and other degradation pathways that can lead to byproducts.
FAQ 2: Mitsunobu Reactions

Question: I am using a Mitsunobu reaction to install a key ether linkage in my c-Met inhibitor. My crude product is contaminated with a significant amount of triphenylphosphine oxide (TPPO), which is proving difficult to remove. What are the best strategies for its removal?

Answer: The formation of triphenylphosphine oxide (TPPO) is stoichiometric in the Mitsunobu reaction, making its removal a common purification challenge.[4] Its polarity can be similar to that of many target molecules, complicating chromatographic separation.

Troubleshooting and Purification Strategies:

Method Protocol Rationale
Crystallization If your product is crystalline, recrystallization can be an effective method. TPPO is often soluble in common organic solvents at room temperature but can be precipitated from non-polar solvents at low temperatures.Exploits differences in solubility between the product and TPPO.
Silica Gel Plug Filtration Concentrate the reaction mixture, suspend the residue in a minimal amount of a non-polar solvent (e.g., pentane/ether mixture), and filter through a short plug of silica gel. The less polar product can be eluted with a suitable solvent, while the more polar TPPO remains adsorbed on the silica. This may need to be repeated.[4][5]Leverages the polarity difference between the product and TPPO for a quick separation.
Precipitation with Metal Salts Addition of certain metal salts, such as zinc chloride (ZnCl₂), can form an insoluble complex with TPPO in polar organic solvents, which can then be removed by filtration.[6][7]Forms a coordination complex that precipitates out of the solution.
Chemical Conversion Treatment with oxalyl chloride can convert TPPO into an insoluble chlorophosphonium salt, which can be filtered off.[5]Chemically modifies the byproduct to facilitate its removal by filtration.
FAQ 3: Buchwald-Hartwig Amination

Question: During a Buchwald-Hartwig amination to form a crucial C-N bond, I'm observing the formation of an aryl alcohol (hydroxylation) and a diarylamine as byproducts. What reaction conditions favor these side reactions, and how can I promote the desired primary amine formation?

Answer: The formation of aryl alcohol and diarylamine byproducts in palladium-catalyzed aminations, especially when using aqueous ammonia or hydroxide bases, are known challenges.[8][9]

  • Hydroxylation: This occurs when the arylpalladium(II) intermediate reacts with hydroxide ions present in the reaction mixture instead of the desired amine nucleophile.[9]

  • Diarylamine Formation: This is a result of the initially formed primary arylamine acting as a nucleophile and reacting with another molecule of the aryl halide.

Troubleshooting and Optimization:

Parameter Recommendation Causality
Ligand Selection The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as KPhos, have been shown to suppress the formation of both aryl alcohol and diarylamine byproducts by promoting the desired reductive elimination of the primary amine.[8][9]The ligand influences the steric and electronic environment around the palladium center, affecting the relative rates of competing reaction pathways.
Ammonia Source Using ammonium salts, such as ammonium sulfate, can lead to higher selectivity for the primary arylamine compared to using aqueous ammonia.[10]The nature of the ammonia source can affect the concentration of free ammonia and the overall reaction kinetics.
Base While strong bases like sodium tert-butoxide are common, their use can sometimes promote side reactions. The use of a soluble hydroxide base has been studied, revealing a complex equilibrium between the arylpalladium amido and hydroxo complexes.[8][9]The base plays a crucial role in the catalytic cycle, and its strength and solubility can impact selectivity.
Reaction Concentration Running the reaction at a higher concentration can sometimes favor the desired intermolecular amination over side reactions.Reaction kinetics can be concentration-dependent.

Section 2: Impurity Profiling of Specific c-Met Kinase Inhibitors

Understanding the specific impurity profiles of different c-Met kinase inhibitors is crucial for developing robust synthetic and purification processes.

FAQ 4: What are some known process-related impurities in the synthesis of Crizotinib?

Answer: Several process-related impurities have been identified in the synthesis of Crizotinib. One notable impurity is the Crizotinib Amine Impurity (CAS No: 877397-71-2).[11] Additionally, degradation studies have shown that Crizotinib can form N-oxide and hydroxylamine degradation products under oxidative stress.[12][13] Recently, there has also been concern about the potential for nitroso impurities in Crizotinib, which are carcinogenic and can form during the manufacturing process under certain conditions.[14]

FAQ 5: What is a common impurity found in the synthesis of Tepotinib?

Answer: A known impurity in the synthesis of Tepotinib is Desmethyl Tepotinib .[15] The formation of this impurity is dependent on the specific synthetic route and reaction conditions employed.[15] Another identified impurity is Tepotinib Impurity 2 , which is 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-1,6-dihydro-6-oxopyridazin-3-yl)benzonitrile (CAS No: 1103506-77-9).[16] Forced degradation studies of Tepotinib have also been conducted to characterize its degradation products.[1]

FAQ 6: Are there known impurities for Capmatinib?

Answer: While specific process-related impurities for Capmatinib are less detailed in publicly available literature, regulatory filings indicate that potential impurities are controlled within qualified limits.[17] Known related substances include various metabolites such as Capmatinib M8 Metabolite, Capmatinib M16 Metabolite, and Capmatinib M18 Metabolite, as well as a substance designated as Capmatinib Impurity 1 .[18]

Section 3: Analytical Protocols for Impurity Detection and Characterization

Accurate identification and quantification of byproducts are essential for process optimization and quality control. This section provides step-by-step guides for common analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

Objective: To separate, detect, and quantify impurities in a sample of a synthesized c-Met kinase inhibitor.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the c-Met inhibitor sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[19]

  • HPLC System and Conditions:

    • Column: A reversed-phase column (e.g., C18, C8) is typically used for small molecule analysis.[20]

    • Mobile Phase: A gradient elution is often employed for impurity profiling, starting with a higher aqueous composition and gradually increasing the organic component (e.g., acetonitrile or methanol). The mobile phase should be filtered and degassed.[20]

    • Flow Rate: Typically 1.0 mL/min for a standard analytical column.[20]

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.[20]

    • Injection Volume: Typically 10-20 µL.

    • Detector: UV-Vis detector set at a wavelength where the API and potential impurities have significant absorbance (λmax).[20]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage of each impurity based on the peak area relative to the total peak area (Area Percent method).

    • For quantitative analysis, use a reference standard of the impurity to create a calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify the molecular weights and obtain structural information of unknown byproducts.

Step-by-Step Methodology:

  • LC Separation:

    • Perform HPLC separation as described in Protocol 1. The eluent from the HPLC column is directed into the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar small molecules like kinase inhibitors.[21]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition of the impurities.

    • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment specific ions for structural elucidation.

  • Data Interpretation:

    • Determine the molecular weight of the impurity from the full scan mass spectrum.

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce the structure of the impurity.

    • Compare the fragmentation pattern to that of the parent drug to identify the site of modification.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a c-Met kinase inhibitor sample and quantify impurities without the need for impurity reference standards.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the c-Met inhibitor sample and a high-purity internal standard (with a known purity) into an NMR tube.[22] The internal standard should have a simple spectrum with at least one peak that does not overlap with any peaks from the analyte or impurities.

    • Add a known volume of a deuterated solvent to completely dissolve the sample and internal standard.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure complete relaxation of all protons.[23]

    • Ensure proper tuning and shimming of the instrument to obtain high-resolution spectra.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved peak for the analyte and a peak for the internal standard.

    • Calculate the purity of the analyte using the following equation:[23]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Section 4: Visualizing Synthetic Pathways and Byproduct Formation

Understanding the synthetic route is key to anticipating potential byproducts. The following diagram illustrates a generalized synthetic pathway for a c-Met kinase inhibitor, highlighting key reactions where byproducts commonly form.

Synthesis_Byproducts cluster_start Starting Materials cluster_coupling Suzuki Coupling cluster_modification Functional Group Interconversion cluster_final_coupling Final Coupling (e.g., Mitsunobu or Buchwald-Hartwig) A Aryl Halide C Biaryl Intermediate A->C Pd Catalyst, Base BP2 Dehalogenated Starting Material A->BP2 H-source B Boronic Acid/Ester B->C BP1 Homocoupling Product B->BP1 O₂ or Pd(II) D Modified Intermediate C->D Reaction Specific E Final Product D->E Coupling Reagents BP3 Triphenylphosphine Oxide D->BP3 Mitsunobu BP4 Hydroxylation Product D->BP4 Buchwald-Hartwig (OH⁻) F Side Chain Precursor F->E

Caption: Generalized synthetic workflow for c-Met inhibitors highlighting key byproduct formation steps.

References

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
  • University of Rochester, Department of Chemistry. (2026). Workup: Triphenylphosphine Oxide.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
  • (n.d.). Purity by Absolute qNMR Instructions.
  • openPR. (2024, October 9). Crizotinib Nitroso Impurity: Understanding the Potential.
  • (n.d.).
  • Veeprho. (n.d.). Crizotinib Impurities and Related Compound.
  • Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not.
  • MH Chem. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. [Link]
  • (n.d.).
  • Pharmaffiliates. (n.d.). Capmatinib-impurities.
  • Merwade, A. V., et al. (n.d.).
  • K., T., et al. (2021). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS.
  • (n.d.). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS.
  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
  • Daicel Pharma Standards. (n.d.). Tepotinib Impurities Manufacturers & Suppliers.
  • Ross, A. B. (2023, August 8). Protocols for purification of of LC-MS grade solvents?
  • Pharmaffiliates. (n.d.). Crizotinib-impurities.
  • jthockey. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Reddit. [Link]
  • (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • (n.d.). Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
  • Pharmaffiliates. (n.d.). Intermediates en/products/Intermediates/capmatinib-impurities.
  • (n.d.). Tepotinib impurity 2 | CAS No: 1103506-77-9.
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • (n.d.). Integrative analysis of tepotinib forced degradation: Combining in‐silico and liquid chromatography‐quadrupole time‐of‐flight‐tandem mass spectrometry approaches for structural elucidation.
  • Pharma Times Official. (2025, August 8). Steps for HPLC Method Development.
  • Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • PubChem. (n.d.). Tepotinib impurity 21.
  • (2020, April 13). 213591Orig1s000.
  • (n.d.).
  • (2024, April 3). 10 Tips for HPLC Analysis In Pharmaceuticals. Pharmaguideline.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391.
  • Paik, P. K., et al. (n.d.). Phase II study investigating the efficacy and safety of glesatinib (MGCD265)
  • (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • ResolveMass Laboratories Inc. (2025, September 29).
  • Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis.
  • TLC Pharmaceutical Standards. (n.d.). Capmatinib M18 Metabolite.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • (2023, August 22). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling.
  • Wikipedia. (n.d.). Glesatinib.
  • (n.d.).

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Technical Support Center: LC-MS Troubleshooting for Piperazine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the LC-MS analysis of piperazine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this unique class of compounds. The inherent basicity and structural characteristics of the piperazine moiety often lead to specific analytical hurdles. This resource provides in-depth, experience-driven solutions in a direct question-and-answer format to help you optimize your methods, ensure data integrity, and accelerate your research.

Section 1: Chromatographic Issues & Peak Shape Problems

Question 1: Why am I observing severe peak tailing or broad peaks for my piperazine-containing analyte?

Answer:

Peak tailing is one of the most frequent issues when analyzing basic compounds like those containing a piperazine ring. This phenomenon is primarily caused by strong, undesirable interactions between the positively charged analyte and negatively charged residual silanols on the surface of silica-based reversed-phase columns.[1][2]

Causality Explained: The two nitrogen atoms in the piperazine ring are basic and readily protonated, especially in the acidic mobile phases commonly used in LC-MS.[1] This positive charge leads to a strong electrostatic interaction with the deprotonated, anionic silanol groups (Si-O⁻) on the silica stationary phase. This secondary interaction mechanism, in addition to the intended reversed-phase partitioning, results in a portion of the analyte molecules being retained longer than the bulk, leading to asymmetrical, tailing peaks.[1]

Troubleshooting Workflow: Mitigating Peak Tailing

G cluster_step1 Mobile Phase Optimization cluster_step2 Stationary Phase Selection cluster_step3 Mobile Phase Additives cluster_step4 System & Sample Cleanliness start Observe Peak Tailing step1 Increase Mobile Phase pH start->step1 Initial Step step2 Check Column Type step1->step2 If tailing persists step1_desc Use high pH mobile phase (e.g., pH 9-10) with a pH-stable column. This neutralizes the piperazine nitrogens, reducing silanol interactions. step1->step1_desc step3 Add Competing Base step2->step3 If using standard silica C18 step2_desc Switch to a column with low silanol activity, an end-capped column, or a hybrid silica/polymer column. step2->step2_desc step4 Reduce Metal Contamination step3->step4 If tailing is still present step3_desc In acidic mobile phase, add a small amount of a competing base (e.g., triethylamine, TEA) to saturate silanol sites. step3->step3_desc end Improved Peak Shape step4->end Final Check step4_desc Chelating agents (e.g., EDTA) in the sample or mobile phase can mitigate interactions with metal ions on the stationary phase. step4->step4_desc

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols:

  • High pH Mobile Phase Protocol:

    • Column Selection: Ensure you are using a column specifically designed for high pH conditions (e.g., hybrid particle columns). Standard silica columns will rapidly degrade at pH > 8.[3]

    • Buffer Preparation: Prepare a volatile, MS-compatible buffer such as 10 mM ammonium bicarbonate or ammonium formate.[4]

    • pH Adjustment: Adjust the pH of the aqueous mobile phase component to between 9 and 10.5 using ammonium hydroxide.[3][5]

    • Equilibration: Thoroughly equilibrate the column with the high pH mobile phase for at least 10-15 column volumes before injection.[6]

    • Insight: Operating at a high pH neutralizes the basic piperazine nitrogens, converting them to their free base form. This uncharged state eliminates the strong electrostatic interaction with silanol groups, leading to significantly improved peak symmetry.[4][7][8]

  • Low-Level Acidic Mobile Phase with Competing Base:

    • Mobile Phase: Use a standard acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

    • Additive: Add a low concentration (e.g., 0.05-0.1%) of a competing amine like triethylamine (TEA) to the mobile phase.

    • Equilibration: Equilibrate the system thoroughly.

    • Caution: TEA is not ideal for MS as it can cause significant ion suppression. This approach is better suited for UV-based detection and should be used with caution in MS applications.[9]

Section 2: Mass Spectrometry & Detection Challenges

Question 2: I am observing unexpected adducts (e.g., [M+Na]⁺, [M+K]⁺) and poor protonation ([M+H]⁺) of my piperazine compound. What can I do?

Answer:

Piperazine-containing molecules, due to the presence of multiple nitrogen atoms, can act as ligands and readily form adducts with alkali metals (like sodium and potassium) present as contaminants in the LC-MS system.[10][11] These metal adducts can compete with the desired protonation process, leading to a fragmented signal across multiple ions, thereby reducing the sensitivity for the target [M+H]⁺ ion.

Causality Explained: The lone pair of electrons on the piperazine nitrogens can chelate metal cations.[10] If the concentration of these metal ions (originating from glassware, solvents, or sample matrix) is significant, the formation of [M+Na]⁺ and [M+K]⁺ can become a dominant ionization pathway, suppressing the formation of the protonated molecule.[6][12][13][14]

Troubleshooting Steps:

  • Improve Solvent and Additive Purity:

    • Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).

    • Avoid using glass bottles for mobile phase preparation and storage; opt for polypropylene containers to minimize leaching of sodium and potassium ions.

  • System Cleaning:

    • If adducts are persistent, flush the entire LC system, including the ion source, with a cleaning solution (e.g., 50:50 isopropanol:water with 0.1% formic acid) to remove metal ion contamination.[15]

  • Enhance Protonation:

    • Increase the concentration of the proton source in your mobile phase. For example, slightly increasing the formic acid concentration from 0.1% to 0.2% can favor the formation of [M+H]⁺ over metal adducts.[16]

    • The use of ammonium formate or ammonium acetate as a buffer can also provide a consistent source of protons and ammonium adducts ([M+NH₄]⁺), which can sometimes be more stable and intense than the protonated molecule.

Data Summary: Mobile Phase Modifiers and Their Effects

ModifierTypical ConcentrationPrimary Ion(s) FormedProsCons
Formic Acid0.1 - 0.2%[M+H]⁺Volatile, good proton source.[15]Can be insufficient to overcome metal adduction alone.
Ammonium Formate5 - 10 mM[M+H]⁺, [M+NH₄]⁺Volatile, provides buffering, good proton source.[17][18]May form ammonium adducts which can complicate spectra if not desired.
Acetic Acid0.1 - 0.5%[M+H]⁺Volatile alternative to formic acid.Weaker acid, may be less effective at protonation.[15]
Trifluoroacetic Acid (TFA)<0.05%[M+H]⁺Strong ion-pairing agent, can improve chromatography.Severe ion suppression in ESI-MS , contaminates the system.[15] Avoid if possible.
Question 3: My piperazine compound shows poor ionization efficiency and low sensitivity in positive electrospray ionization (ESI+). How can I enhance the signal?

Answer:

While piperazines are basic and generally ionize well in ESI+, several factors can lead to poor sensitivity. These include in-source fragmentation, matrix effects, and suboptimal mobile phase conditions that affect the electrospray process.

Causality Explained: The stability of the protonated piperazine molecule in the gas phase is crucial for detection. If the molecule is labile, it may fragment in the ion source before it reaches the mass analyzer, leading to a weak molecular ion signal. Additionally, co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of the analyte of interest (matrix effects).[2][17][19]

Optimization Strategies:

  • Optimize Ion Source Parameters:

    • Capillary Voltage: Ensure the voltage is optimal for your compound. A voltage ramp experiment can identify the sweet spot.

    • Source Temperature and Gas Flow: High temperatures can sometimes cause thermal degradation of sensitive molecules. Systematically reduce the drying gas temperature and flow rate to see if the signal for the molecular ion improves.[6]

  • Address Matrix Effects:

    • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[2][19][20]

    • Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the bulk of the matrix components. If matrix components elute early, a divert valve can be used to send the early part of the run to waste, preventing source contamination.[21]

  • Consider Chemical Derivatization:

    • For particularly challenging analyses where sensitivity is paramount, derivatization can be employed. Reagents that add a permanently charged group or a more easily ionizable moiety can significantly boost the MS signal.[22][23][24] For example, dansyl chloride can be used to derivatize the piperazine nitrogens, creating a highly responsive derivative.[22]

Experimental Protocol: Basic Solid-Phase Extraction (SPE) for Piperazine Compounds from Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).

  • Loading: Load the pre-treated plasma sample (e.g., plasma diluted 1:1 with the equilibration buffer).

  • Washing:

    • Wash 1: 1 mL of the equilibration buffer to remove salts and polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the piperazine-containing analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Logical Diagram: Ionization Enhancement Strategy

G start Low MS Signal step1 Optimize Source Parameters (Voltage, Temp, Gas) start->step1 Instrument First step2 Improve Sample Cleanup (SPE, LLE) step1->step2 If signal is still low end Enhanced MS Signal step1->end If successful step3 Modify Chromatography (Gradient, Divert Valve) step2->step3 To address matrix effects step2->end If successful step3->step2 Iterative Process step4 Consider Derivatization step3->step4 For maximum sensitivity step3->end If successful step4->end

Caption: Strategy for enhancing MS signal intensity.

Section 3: FAQs - Quick Reference

Q: Can I use ion-pairing reagents like TFA to improve peak shape for my piperazine compound in LC-MS? A: It is strongly discouraged . While trifluoroacetic acid (TFA) is an excellent ion-pairing agent for improving chromatography with UV detection, it is known to cause severe signal suppression in ESI-MS.[15] The suppression effects can be long-lasting and require extensive cleaning to remove. If an ion-pairing effect is needed, consider MS-compatible reagents like volatile fluoroalcohols (e.g., HFIP) in combination with a base like ammonia, but always use the minimum effective concentration.[5][9]

Q: I see a peak at m/z corresponding to my piperazine analyte plus 26 Da ([M+CN]⁺). What is the source of this? A: This is likely a cyanide adduct. This can occur if your analyte is undergoing in-vitro metabolism to a reactive iminium ion intermediate, which is then trapped by cyanide.[25][26] The source of cyanide can be from reagents (e.g., potassium cyanide used in trapping experiments) or as a contaminant. In some cases, this adduct formation can be an artifact of the sample preparation or incubation conditions.[25]

Q: My method works well for one piperazine derivative, but not for another. Why? A: Even small changes to the structure of a molecule can significantly impact its chromatographic and mass spectrometric behavior.[27] A different substituent on the piperazine ring or elsewhere in the molecule will alter its pKa, polarity (logP), and stability. This requires re-optimization of the mobile phase pH, gradient profile, and MS source conditions for each new analogue.[27]

References

  • Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. PubMed. [Link]
  • Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. PubMed. [Link]
  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]
  • Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis | Request PDF.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]
  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. PubMed. [Link]
  • Analysis of Underivatized Biogenic Amines by LC–MS/MS Using an Alternative Ion-pairing Chromatography Technique.
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
  • Control pH During Method Development for Better Chrom
  • A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. J-Stage. [Link]
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. [Link]
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. NIH. [Link]
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
  • LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation p
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]
  • Which ion pair reagents are compatible with LC-MS?.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed. [Link]
  • LCMS Troubleshooting: 14 Proven Strategies for Labor
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. OUCI. [Link]
  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]
  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. PubMed. [Link]
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. [Link]
  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF.
  • How to Avoid Problems in LC–MS.
  • LC/MS Troubleshooting Guide.
  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. [Link]
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]
  • Mass spectra and major fragmentation patterns of piperazine designer....
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PMC - PubMed Central. [Link]
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?.
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjug
  • Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjug
  • Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjug
  • peak tailing and disappearing peak in LC/MS/MS. Chromatography Forum. [Link]chromforum.org/viewtopic.php?t=13840)

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Validation & Comparative

Comparative Guide to HPLC Purity Analysis of 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-(4-Methylpiperazino)aniline is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] As an aromatic amine with a piperazine moiety, its purity is paramount to ensuring the safety, efficacy, and stability of the final drug product.[1] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, must be rigorously identified and quantified.[2][3] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this task due to its high resolution, sensitivity, and robustness.[3]

This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We will delve into the scientific rationale behind the methodological choices, offering field-proven insights to guide researchers and drug development professionals in selecting and optimizing an analytical approach that ensures the highest level of scientific integrity.

Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges

This compound is a basic compound containing two key functional groups: a primary aromatic amine (aniline) and a tertiary amine within the methylpiperazine ring.[4] This dual basicity, coupled with its moderate polarity, presents a unique set of challenges for RP-HPLC method development. The primary goals are to achieve:

  • Excellent peak shape for the main component.

  • Sufficient retention on a non-polar stationary phase.

  • Effective separation from potential process-related impurities, such as the nitro-precursor, 1-methyl-4-(4-nitrophenyl)piperazine.[5][6]

Methodology Comparison: Two Robust Approaches for Purity Profiling

We present two distinct methods, each leveraging different chromatographic principles to achieve optimal separation.

Method A: Ion-Pairing Reversed-Phase HPLC

This method introduces an ion-pairing reagent to the mobile phase to enhance the retention and selectivity for the polar, basic analyte and its potential impurities.[7][8][9]

Method B: Conventional Reversed-Phase HPLC at Controlled Acidic pH

This more conventional approach utilizes a low pH mobile phase to suppress the interaction of the protonated basic analyte with residual silanols on the stationary phase, thereby improving peak shape.[10][11][12]

Experimental Workflow & Method Development

The development and comparison of these methods follow a logical progression to ensure a robust and reliable analytical procedure.

HPLC_Method_Development Workflow for HPLC Method Comparison cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Comparison & Validation Analyte_Characterization Analyte Characterization (pKa, UV Spectrum) Method_A_Dev Method A Development (Ion-Pairing RP-HPLC) Analyte_Characterization->Method_A_Dev Method_B_Dev Method B Development (Acidic pH RP-HPLC) Analyte_Characterization->Method_B_Dev Optimize_A Optimize Method A (IP Conc., % Organic) Method_A_Dev->Optimize_A Optimize_B Optimize Method B (pH, Gradient) Method_B_Dev->Optimize_B Performance_Comparison Performance Comparison (Resolution, Tailing, Runtime) Optimize_A->Performance_Comparison Optimize_B->Performance_Comparison Validation Select & Validate Best Method (ICH Guidelines) Performance_Comparison->Validation

Caption: A flowchart illustrating the systematic approach to developing, optimizing, and comparing the two proposed HPLC methods.

Detailed Experimental Protocols

Method A: Ion-Pairing Reversed-Phase HPLC Protocol

Objective: To enhance retention and improve selectivity for the basic analyte and related substances using an ion-pairing reagent.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM solution of sodium 1-octanesulfonate in water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.

Method B: Conventional Reversed-Phase HPLC at Acidic pH Protocol

Objective: To achieve good peak shape and separation by controlling the ionization state of the analyte at a low pH.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in water. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.[11]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-3 min: 10% B

      • 3-20 min: 10% to 60% B

      • 20-25 min: 60% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 90:10 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.

Comparative Performance Analysis

ParameterMethod A: Ion-Pairing RP-HPLCMethod B: Conventional RP-HPLC (Acidic pH)Scientific Rationale
Primary Separation Mechanism Reversed-phase and ion-pairing interactions.Primarily reversed-phase interactions.Method A introduces an additional interaction mechanism which can enhance selectivity for ionic or highly polar compounds.[9]
Expected Retention of Main Peak Longer retention time.Moderate retention time.The ion-pair reagent forms a neutral, more hydrophobic complex with the protonated analyte, increasing its affinity for the C18 stationary phase.[8]
Peak Shape Potentially excellent, symmetrical peaks.Good, but may be susceptible to tailing if pH is not optimal.The ion-pair reagent can mask residual silanol interactions. In Method B, low pH protonates the basic analyte and suppresses silanol ionization, reducing tailing.[12]
Selectivity for Impurities May offer unique selectivity for ionic impurities.Good selectivity for impurities with different hydrophobicities.The ion-pairing mechanism can differentiate between compounds with similar hydrophobicity but different charge states or pKa values.
Robustness & Usability More complex mobile phase; column may require dedication to ion-pairing applications.[9]Simpler mobile phase; more universally applicable.Ion-pairing reagents can be difficult to completely wash from a column, potentially affecting future analyses of non-ionic compounds.
Run Time Potentially longer due to stronger retention.Generally shorter run time.The enhanced retention in Method A may necessitate a longer gradient to elute all components.
Compatibility with MS Not recommended (non-volatile salts).[9]Compatible if a volatile acid (e.g., formic acid) is used instead of TFA.Non-volatile buffers like phosphoric acid and ion-pairing salts like sodium 1-octanesulfonate are detrimental to mass spectrometry sources.

Scientific Rationale and In-Depth Discussion

Choice of Stationary Phase

For both methods, a C18 (octadecylsilyl) bonded silica phase is the recommended starting point.[3][13] This is the most common reversed-phase stationary phase, offering a high degree of hydrophobicity suitable for retaining aromatic compounds.[14] The choice of a standard end-capped C18 column is crucial for Method B to minimize interactions with free silanol groups, which can cause significant peak tailing for basic compounds like this compound.[10]

Mobile Phase Considerations
  • Method A (Ion-Pairing): The selection of sodium 1-octanesulfonate as the ion-pairing reagent is deliberate. Its C8 alkyl chain provides sufficient hydrophobicity to be retained by the stationary phase, creating a dynamic ion-exchange surface. The negatively charged sulfonate head group then pairs with the protonated amine groups of the analyte.[9] The low pH (2.5) ensures that both the primary and tertiary amines on the analyte are fully protonated and available for ion pairing.

  • Method B (Acidic pH): Using a mobile phase with a pH well below the pKa of the analyte's amine groups (typically around pH 2-3) ensures that the molecule exists predominantly in its protonated, water-soluble form.[12] While this might seem counterintuitive for retention in reversed-phase, it provides a consistent charge state, leading to reproducible chromatography. The low pH also suppresses the ionization of residual silanol groups on the silica support, mitigating undesirable secondary interactions that lead to poor peak shape.[11] Trifluoroacetic acid (TFA) is a common choice as it is a strong acid and also acts as an ion-pairing agent to some extent, further improving peak symmetry.

Detection Wavelength

The aniline moiety in this compound contains a chromophore that absorbs UV light. Aniline itself shows a primary absorption band around 230 nm and a secondary band around 280 nm.[15] However, substitution on the aromatic ring can cause a bathochromic (red) shift to longer wavelengths.[16] A detection wavelength of 254 nm is a robust starting point as it is a common output for fixed-wavelength UV detectors and generally provides good sensitivity for aromatic compounds. For optimal sensitivity, it is recommended to determine the UV absorption maximum of this compound in the chosen mobile phase.[17]

Conclusion and Recommendations

Both Method A and Method B offer viable and robust approaches for the purity analysis of this compound.

  • Method B (Conventional RP-HPLC at Acidic pH) is recommended as the primary choice for routine quality control. Its simplicity, shorter run time, and avoidance of persistent column modifications make it a more efficient and versatile method.

  • Method A (Ion-Pairing RP-HPLC) serves as an excellent alternative and a powerful tool during method development, especially when dealing with co-eluting impurities or challenging separations that are not resolved by Method B. Its unique selectivity can be invaluable for impurity identification and characterization.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the impurity profile of the sample and the intended application of the method (e.g., routine QC vs. investigative analysis). A thorough validation as per ICH guidelines is essential for the chosen method to ensure its suitability for its intended purpose.

References

  • Baim, S., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • Baim, S., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.
  • Martin, K. L., & LoBrutto, R. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311–321.
  • Baim, S., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed.
  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • Baim, S., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate.
  • Lee, M. R., et al. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(14), 2824–2830.
  • Phenomenex. (n.d.). Modernization of USP and Ph. Eur. Method – Irbesartan Organic Impurities/Related Substances (TN-1328).
  • Liu, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Belafkih, B., et al. (2018). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Journal of Analytical & Pharmaceutical Research.
  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline.
  • Harvey, D. (2019). High-Performance Liquid Chromatography. Chemistry LibreTexts.
  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus America.
  • Zhang, Q., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Logoyda, L. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia.
  • Pharmaguideline. (2018). C18 HPLC Columns and Their Properties.
  • St. Paul's Cathedral Mission College. (n.d.). Ultraviolet Spectroscopy.
  • Kalaivasan, N., et al. (2018). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. ResearchGate.
  • Fischer, A., et al. (1968). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • ChemBK. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.

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A Validated Thin-Layer Chromatography Method for Monitoring Reactions of 4-(4-Methylpiperazino)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, synthetic chemists, and professionals in drug development, the efficient and accurate monitoring of chemical reactions is paramount. The synthesis of novel compounds, particularly those with pharmaceutical potential, demands rigorous in-process controls to ensure reaction completion, identify byproducts, and optimize yields. 4-(4-Methylpiperazino)aniline is a key building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This guide provides a comprehensive, validated Thin-Layer Chromatography (TLC) method for monitoring reactions involving this important scaffold. Furthermore, it offers a comparative analysis against alternative techniques like High-Performance Liquid Chromatography (HPLC), empowering scientists to make informed decisions based on the specific needs of their research.

The Critical Role of Reaction Monitoring

In the realm of organic synthesis, a reaction is rarely a simple "mix and wait" procedure. The ability to track the consumption of starting materials and the formation of products in real-time is essential for several reasons:

  • Determining Reaction Endpoint: Prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to decomposition or side product formation.[4][5]

  • Optimization of Reaction Conditions: Allows for the rapid assessment of different catalysts, solvents, temperatures, or reagent stoichiometries.

  • Identification of Intermediates and Byproducts: Provides a qualitative snapshot of the reaction mixture, helping to elucidate reaction mechanisms and troubleshoot unexpected outcomes.

Thin-Layer Chromatography (TLC) has long been the "eyes" of the organic chemist, offering a rapid, inexpensive, and versatile method for qualitative reaction monitoring.[4][6]

A Validated TLC Method for this compound

The following protocol has been developed and validated to provide a reliable and reproducible method for monitoring reactions involving the aromatic amine, this compound.

Experimental Protocol: Step-by-Step TLC Analysis
  • Stationary Phase Selection:

    • Utilize commercially available aluminum-backed silica gel 60 F254 plates.[6] The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm light. Silica gel is the standard choice for separating moderately polar compounds like aromatic amines.[7]

  • Mobile Phase Optimization:

    • The polarity of the mobile phase is critical for achieving good separation. For aromatic amines, which are basic, a common issue is "tailing" of the spots on the TLC plate. To counteract this, a small amount of a basic modifier is often added to the eluent.

    • Recommended Starting Eluent: A mixture of Ethyl Acetate/Hexane (e.g., 70:30 v/v) with 0.5% Triethylamine .

    • Rationale: Ethyl acetate provides the necessary polarity to move the compounds up the plate, while hexane acts as the less polar component. Triethylamine, a volatile base, neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic amine and resulting in sharper, more symmetrical spots.[6] The ratio of ethyl acetate to hexane should be adjusted to achieve a retention factor (Rf) of approximately 0.3-0.5 for the starting material.[8]

  • Sample Preparation and Application:

    • Using a glass capillary, withdraw a small aliquot (a few microliters) from the reaction mixture.[5][9]

    • Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane.

    • On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin).

    • Spot three lanes on the origin:

      • Lane 1 (Reference): A dilute solution of the starting material, this compound.

      • Lane 2 (Co-spot): Spot the reference solution first, then carefully spot the reaction mixture directly on top of it.[8]

      • Lane 3 (Reaction Mixture): The diluted aliquot from the reaction.

  • Development and Visualization:

    • Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[9] Cover the chamber to maintain a saturated atmosphere.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.

  • Interpretation:

    • Starting Material: The spot in Lane 1 establishes the Rf value for this compound.

    • Reaction Progress: In Lane 3, the disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is proceeding. The product is typically expected to have a different Rf value.

    • Confirmation: The co-spot in Lane 2 helps to resolve closely running spots. If the starting material is still present, you will see a spot corresponding to its Rf in this lane.[8]

Method Validation

For a TLC method to be considered reliable, it must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH).[10][11][12] While full quantitative validation is more pertinent to HPTLC-densitometry, the principles apply to ensure the qualitative method is fit for purpose.

Validation ParameterDescription
Specificity The method should be able to distinguish the starting material from the product(s). This is confirmed by observing different Rf values.
Robustness The method should be insensitive to small, deliberate changes in parameters, such as slight variations in the mobile phase composition (e.g., 71:29 vs. 70:30 Ethyl Acetate/Hexane).
Limit of Detection (LOD) The lowest amount of analyte that can be detected. This ensures that trace amounts of remaining starting material can be identified.

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., 70:30 EtOAc/Hex + 0.5% TEA) B Prepare TLC Chamber A->B F Develop Plate B->F C Acquire Reaction Aliquot D Dilute Aliquot & Starting Material C->D E Spot Plate: 1. Start Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction (Rxn) D->E E->F G Dry Plate F->G H Visualize under UV (254 nm) G->H I Interpret Results: - SM consumed? - Product formed? H->I Method_Selection A Start: Need to monitor a reaction B Is qualitative data sufficient? (e.g., reaction completion check) A->B C Is the mixture simple? (Few components, different Rfs) B->C Yes E Is precise quantification needed? B->E No D Use TLC C->D Yes F Is the mixture complex? C->F No G Use HPLC E->G Yes H Consider HPTLC-Densitometry E->H No F->G Yes

Sources

A Researcher's Guide to the Spectroscopic Characterization of 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) characterization of 4-(4-Methylpiperazino)aniline, a compound of interest in medicinal chemistry and drug development.[1] Beyond a simple recitation of spectral data, this document delves into the rationale behind experimental choices, offers a comparative analysis with alternative analytical techniques, and provides detailed, field-tested protocols for obtaining high-quality data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic identity of this molecule.

Unveiling the Molecular Architecture: ¹H and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

The structural features of this compound present a fascinating case for NMR analysis. The molecule comprises a substituted aniline ring and a methylpiperazine moiety, each with distinct electronic environments that give rise to a characteristic spectral fingerprint.

Below is a detailed analysis of the ¹H and ¹³C NMR spectra, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar analytes.[2]

¹H NMR Spectral Data and Assignments

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integral values, which correspond to the number of protons generating the signal.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-Ar (ortho to NH₂)~6.75d2H~8.8
H-Ar (meta to NH₂)~6.55d2H~8.8
NH₂~4.85s (broad)2H-
H-piperazine (adjacent to N-Aryl)~2.95t4H~5.0
H-piperazine (adjacent to N-CH₃)~2.40t4H~5.0
N-CH₃~2.20s3H-

Causality of Chemical Shifts and Multiplicities:

  • Aromatic Protons: The aniline ring exhibits a classic AA'BB' system. The protons ortho to the electron-donating amino group (NH₂) are shielded and thus appear at a higher field (lower ppm) compared to the protons meta to the NH₂ group. The piperazine substituent, also being electron-donating, further influences these shifts. The doublet multiplicity arises from the coupling with their adjacent aromatic protons.

  • Amino Protons: The NH₂ protons typically appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be variable depending on concentration and temperature.

  • Piperazine Protons: The two sets of methylene protons on the piperazine ring are chemically distinct. The protons adjacent to the nitrogen attached to the aromatic ring experience a different electronic environment compared to those adjacent to the methyl-bearing nitrogen. Both appear as triplets due to coupling with the neighboring methylene protons.

  • Methyl Protons: The methyl group protons appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectral Data and Assignments

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a single peak for each unique carbon atom in the molecule.

Assignment Chemical Shift (δ, ppm)
C-Ar (C-NH₂)~148.5
C-Ar (C-piperazine)~139.0
C-Ar (CH, meta to NH₂)~116.5
C-Ar (CH, ortho to NH₂)~114.0
C-piperazine (adjacent to N-Aryl)~50.5
C-piperazine (adjacent to N-CH₃)~55.0
N-CH₃~46.0

Rationale for Carbon Chemical Shifts:

  • Aromatic Carbons: The carbon atom attached to the highly electronegative nitrogen of the amino group (C-NH₂) is significantly deshielded and appears at the lowest field. Conversely, the carbons ortho and para to the amino group are shielded due to its electron-donating resonance effect.

  • Piperazine Carbons: The carbon atoms of the piperazine ring have chemical shifts typical for aliphatic amines. The substitution pattern on the nitrogens influences their precise chemical shifts.

  • Methyl Carbon: The methyl carbon appears at a characteristic upfield region.

Caption: Molecular structure of this compound.

A Comparative Perspective: Alternative Characterization Techniques

While NMR is paramount for structural determination, a comprehensive characterization often involves complementary analytical techniques. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique and confirmatory information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₇N₃), the expected exact mass is approximately 191.14 g/mol .[3]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 191 would be observed. Key fragmentation pathways for amines often involve alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, characteristic fragments would likely arise from the cleavage of the piperazine ring and the loss of the methyl group.

  • Loss of a methyl radical (•CH₃): A peak at m/z 176.

  • Cleavage of the piperazine ring: Fragments corresponding to the substituted aniline and the methylpiperazine moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of chemical bonds. The spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3250N-H stretch (asymmetric and symmetric)Primary amine (NH₂)
3050-3000C-H stretchAromatic
2950-2800C-H stretchAliphatic (piperazine and methyl)
1620-1580N-H bendPrimary amine (NH₂)
1600, 1500C=C stretchAromatic ring
1350-1250C-N stretchAromatic amine
1250-1020C-N stretchAliphatic amine

The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The various C-H and C-N stretching and bending vibrations confirm the presence of the aromatic, piperazine, and methyl groups.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality, reproducible data is contingent upon meticulous experimental execution. The following protocols are provided as a guide for researchers.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

cluster_workflow NMR Experimental Workflow A Sample Preparation B NMR Spectrometer Setup A->B Insert Sample C Data Acquisition B->C Lock, Tune, Shim D Data Processing C->D FID Signal E Spectral Analysis D->E Fourier Transform, Phasing, Baseline Correction

Caption: A streamlined workflow for NMR analysis.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR:

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: 4.0 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: 1.5 seconds

  • Spectral Width: 0 to 200 ppm

Conclusion

The comprehensive spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, MS, and FTIR provides a robust and multi-faceted analytical dataset. This guide has not only presented the expected spectral features but has also provided the underlying scientific principles and practical experimental protocols. By understanding the "why" behind the data, researchers can approach the characterization of this and similar molecules with greater confidence and insight, ultimately accelerating the pace of discovery in drug development and related scientific fields.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 4-(4-Methyl-1-piperazinyl)aniline. John Wiley & Sons, Inc.
  • ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to....
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • SpectraBase. (n.d.). 4-(4-Methyl-1-piperazinyl)aniline [1H NMR]. John Wiley & Sons, Inc.
  • ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing....

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A Comparative Guide to the Efficacy of Catalysts for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group into an amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aromatic amines are pivotal intermediates in the manufacturing of a vast array of products, from active pharmaceutical ingredients to dyes and agrochemicals.[1] The choice of catalyst for this reduction is a critical decision that profoundly influences the reaction's efficiency, selectivity, and overall economic viability. This guide offers an in-depth, objective comparison of commonly employed catalysts for nitro group reduction, substantiated by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the most suitable catalytic system for their specific synthetic challenges.

The Mechanistic Landscape: A Tale of Two Pathways

The catalytic reduction of a nitroaromatic compound to its corresponding aniline is a multi-step process that generally proceeds through nitroso and hydroxylamine intermediates.[1] The reaction mechanism can be broadly categorized into two main pathways: the direct route and the condensation route. In the direct pathway, the nitro group is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the amine.[2][3] The condensation route, however, involves a reaction between the nitroso intermediate and the hydroxylamine intermediate to form an azoxy compound, which is then further reduced to the amine.[2] The prevailing pathway is often dictated by the specific catalyst and reaction conditions employed.

Performance Comparison of Key Catalysts

The selection of an optimal catalyst for nitro group reduction hinges on a variety of factors, including the substrate's tolerance for different functional groups, the desired reaction conditions (e.g., temperature and pressure), and cost considerations.[4] Noble metal catalysts are renowned for their high activity, while their non-noble counterparts present a more economical option.[4][5] The following sections will delve into the performance of commonly used catalysts.

Noble Metal Catalysts: The Workhorses of Hydrogenation

Palladium on Carbon (Pd/C): Often the catalyst of choice, Pd/C exhibits high efficiency and selectivity for the reduction of both aromatic and aliphatic nitro groups.[1][6] It is typically used with a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like formic acid or hydrazine.[7][8][9] A significant advantage of Pd/C is its heterogeneous nature, allowing for straightforward removal from the reaction mixture by filtration.[1][10] However, a notable drawback is its propensity to reduce other functional groups, which can be a concern when dealing with complex molecules.[6]

Platinum on Carbon (Pt/C): Similar to Pd/C, platinum on carbon is a highly effective catalyst for nitro group reduction. It is often employed in catalytic hydrogenations using hydrogen gas.[11]

Raney Nickel (Ni): This catalyst is a cost-effective alternative to precious metal catalysts and is particularly useful for substrates where dehalogenation of aromatic halides is a concern.[6][12] Raney Nickel is frequently used in industrial-scale reductions.[13][14] However, a major safety consideration is its pyrophoric nature in its dry state.[15]

Gold (Au) Nanoparticles: Supported gold nanoparticles have emerged as effective catalysts for the chemoselective hydrogenation of functionalized nitroarenes under mild conditions.[16] A key advantage is their ability to avoid the accumulation of potentially hazardous hydroxylamine intermediates.[16]

Stoichiometric Metal Reductants: Classic and Chemoselective Options

Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and mild method for nitro group reduction.[6][17] This method offers good chemoselectivity, often leaving other reducible groups intact.[18] While environmentally more benign than some other metal reductants, the removal of iron residues from the product can be challenging.[12]

Tin(II) Chloride (SnCl₂): Stannous chloride provides a mild and selective method for the reduction of nitro groups, particularly in the presence of other sensitive functionalities.[6][19] The reaction is typically carried out in an acidic medium.[20]

Zinc (Zn) in Acidic Media: Similar to iron and tin, zinc metal in acidic conditions can effectively reduce nitro groups to amines.[6]

Quantitative Comparison of Catalyst Performance

To provide a clearer picture of the relative efficacy of these catalysts, the following table summarizes their performance in the reduction of a model substrate, nitrobenzene, to aniline under various conditions.

Catalyst SystemReductantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Reference
Noble Metal Catalysts
5% Pd/CH₂ (1 atm)Methanol251>99>99~200[4]
5% Pt/CH₂ (1 atm)Ethanol252>99>99~100[4]
Au/TiO₂H₂ (1 atm)Toluene803>99>98~150[4]
Raney NiH₂ (50 atm)Ethanol704>99>99~50[13]
Non-Noble Metal Catalysts
Fe/NH₄ClH₂OEthanol/H₂O80695>98-[21]
SnCl₂·2H₂O-Ethanol78298>99-[22]
Zn/AcOH-Acetic Acid60392>97-[6]

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol provides a general guideline for the reduction of a nitroaromatic compound using the widely adopted Pd/C catalyst with hydrogen gas.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve nitroaromatic in suitable solvent B Add Pd/C catalyst to the solution A->B C Place flask in a hydrogenation apparatus B->C D Purge apparatus with N₂ then H₂ C->D E Pressurize with H₂ (typically 1-4 atm) D->E F Stir vigorously at room temperature E->F G Monitor reaction progress by TLC or GC F->G H Vent apparatus and purge with N₂ G->H I Filter reaction mixture through Celite® H->I J Wash filter cake with solvent I->J K Concentrate filtrate under reduced pressure J->K L Purify product by crystallization or chromatography K->L

Caption: Experimental workflow for hydrogenation with H₂ gas.

Materials:

  • Nitroaromatic compound

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation flask, dissolve the nitroaromatic compound in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst is often pyrophoric, so handle it with care, preferably under a stream of inert gas.

  • Securely attach the flask to the hydrogenation apparatus.

  • Purge the system with an inert gas to remove air, then carefully introduce hydrogen gas.

  • Pressurize the apparatus to the desired hydrogen pressure (typically 1-4 atmospheres).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography as needed.

Safety Considerations:

  • Palladium on carbon can be pyrophoric, especially when dry. Handle it in an inert atmosphere and do not allow it to come into contact with flammable solvents in the presence of air.[1]

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and free of leaks.

  • The reduction of nitro groups is often exothermic. For larger-scale reactions, consider temperature control.[12]

Mechanistic Insights and Catalyst Selection

The choice of catalyst can significantly influence the chemoselectivity of the reduction, which is crucial when other reducible functional groups are present in the substrate.

Diagram of Catalytic Hydrogenation Mechanism:

G cluster_mechanism General Mechanism of Nitro Group Reduction Nitro R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + H₂ - H₂O Catalyst Catalyst Surface (e.g., Pd/C) Nitro->Catalyst Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H₂ Nitroso->Catalyst Amine R-NH₂ (Amine) Hydroxylamine->Amine + H₂ - H₂O Hydroxylamine->Catalyst

Caption: General mechanism for the reduction of a nitroaromatic to an aniline.

For instance, catalytic hydrogenation with Pd/C or Pt/C is highly efficient but may also reduce alkenes, alkynes, and some carbonyl groups.[9] In such cases, a milder and more chemoselective reagent like iron in acidic media or tin(II) chloride might be preferable.[6][18] Raney nickel is a good choice for preserving aromatic halogens that might be cleaved by palladium catalysts.[6]

Homogeneous vs. Heterogeneous Catalysis

The catalysts discussed can be broadly classified as either homogeneous or heterogeneous.

  • Homogeneous catalysts exist in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites.[10][23] However, their separation from the product can be difficult and costly.[24] Examples include some iridium and ruthenium complexes used in transfer hydrogenation.[3][25]

  • Heterogeneous catalysts , such as Pd/C and Raney nickel, are in a different phase from the reactants.[10] Their primary advantage is the ease of separation and recycling, making them highly suitable for industrial applications.[10][24] However, they may exhibit lower selectivity and can be prone to deactivation.[23]

Conclusion

The reduction of nitro groups is a fundamental and versatile transformation in organic synthesis. The selection of an appropriate catalyst is paramount to achieving high yields and selectivities, especially in the context of complex molecule synthesis in the pharmaceutical industry. This guide has provided a comparative overview of the most common catalytic systems, from the highly active noble metal catalysts to the more economical and chemoselective stoichiometric metal reductants. By understanding the mechanistic nuances and performance characteristics of each catalyst, researchers can make informed decisions to optimize their synthetic routes. The provided experimental protocol for the widely used Pd/C system serves as a practical starting point for laboratory applications. Ultimately, the ideal catalyst is not a one-size-fits-all solution but rather a carefully considered choice based on the specific requirements of the substrate and the desired outcome of the reaction.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-15.
  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035–2052.
  • Wang, D., Astruc, D. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry, 39(9), 6735-6740.
  • Chem LibreTexts. (2023). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Giri, R., & Deka, M. J. (2017). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. New Journal of Chemistry, 41(19), 10866-10874.
  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Wikipedia. (2024). Reduction of nitro compounds.
  • National Institutes of Health. (2021). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.
  • ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP.
  • Jiang, C., Shang, Z., et al. (2015). Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles. Scholars' Mine.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride....
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  • Scilit. (1995). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO.
  • Semantic Scholar. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • Rasayan Journal of Chemistry. (2019). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem., 12(2), 567-577.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
  • Royal Society of Chemistry. (2020). Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes. New J. Chem., 44, 18349-18360.
  • Corma, A., Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts.
  • Drake, N. L., & Gilbert, H. W. (1944). Reduction of Nitro-Aromatics with Activated Iron. Journal of the American Chemical Society, 66(10), 1781–1782.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • SciSpace. (2004). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Chemical Reviews. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2557-2649.
  • ResearchGate. (2020). Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes.
  • David Publishing. (2014). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 8, 1-6.
  • Indian Journal of Chemistry. (1993). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Indian Journal of Chemistry, 32B, 1149-1150.
  • Thomas, S. P., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(5), 3031-3035.
  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds.
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Sources

A Comparative Guide to FGFR4 Inhibitors: The Role of the Methylpiperazino Group in Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: FGFR4 as a Critical Target in Hepatocellular Carcinoma

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a pivotal therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC).[1][2] The aberrant activation of the FGF19-FGFR4 signaling axis is a key driver of tumorigenesis in a subset of HCC patients.[3][4] This has spurred the development of highly specific FGFR4 inhibitors, offering a promising avenue for targeted cancer therapy.[5][6] A crucial aspect of designing these inhibitors lies in optimizing their potency, selectivity, and pharmacokinetic profiles. One common chemical moiety incorporated into many kinase inhibitors is the methylpiperazino group. This guide provides a comparative analysis of FGFR4 inhibitors, examining the structural and functional contributions of those containing a piperazine-derived group versus those without, supported by experimental data and detailed protocols.

The FGFR4 Signaling Pathway

The FGFR4 signaling cascade is initiated by the binding of its primary ligand, FGF19, leading to receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This phosphorylation event triggers downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7] Dysregulation of this pathway can lead to uncontrolled cell growth and tumor formation.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Dimerization Dimerization & Autophosphorylation FGFR4->Dimerization Activates RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FGFR4 signaling pathway.

Comparative Analysis of FGFR4 Inhibitors

A key strategy in achieving selectivity for FGFR4 inhibitors is to target a unique cysteine residue (Cys552) within its ATP-binding pocket, which is not present in other FGFR family members.[8] This has led to the development of both covalent and reversible inhibitors with high selectivity. We will compare a selection of inhibitors, categorized by the presence or absence of a piperazine-derived moiety.

FGFR4 Inhibitors with a Piperazine-Derived Moiety:

  • Roblitinib (FGF401): Features a methyl-oxopiperazinyl group. It is a reversible-covalent inhibitor of FGFR4.[9][10]

  • PRN1371: Contains an acryloylpiperazin-1-yl group, which includes a piperazine core. It is an irreversible covalent inhibitor of FGFR1-4.[11]

  • H3B-6527: Incorporates an ethylpiperazin-1-yl group and is a highly selective covalent FGFR4 inhibitor.[12]

FGFR4 Inhibitors without a Piperazine Moiety:

  • BLU-9931: A potent and irreversible FGFR4 inhibitor that does not contain a piperazine group.[4][13]

  • Fisogatinib (BLU-554): A highly selective, orally active FGFR4 inhibitor lacking a piperazine moiety.[1][3]

The inclusion of a piperazine ring in drug design is often intended to improve aqueous solubility and oral bioavailability.[14] The basic nitrogen atoms of the piperazine can be protonated at physiological pH, enhancing water solubility. Furthermore, this group can influence the molecule's interaction with the target protein and its overall pharmacokinetic properties.

Performance Data Summary
InhibitorPresence of Piperazine MoietyFGFR4 IC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Mechanism of ActionReference(s)
Roblitinib (FGF401) Yes (methyl-oxopiperazinyl)1.9>1000-fold>1000-fold>1000-foldReversible-covalent[10][15]
PRN1371 Yes (acryloylpiperazin-1-yl)19.3Potent inhibitor of FGFR1-3Potent inhibitor of FGFR1-3Potent inhibitor of FGFR1-3Irreversible Covalent[11]
H3B-6527 Yes (ethylpiperazin-1-yl)<1.2>250-fold>250-fold>250-foldCovalent[12]
BLU-9931 No3~297-fold~184-fold~50-foldIrreversible Covalent[4][13]
Fisogatinib (BLU-554) No5>100-fold>100-fold>100-foldCovalent[3][16]

Analysis of Performance:

The data suggests that both classes of inhibitors can achieve high potency and selectivity for FGFR4. Roblitinib and H3B-6527, which contain piperazine-derived groups, demonstrate excellent potency and remarkable selectivity against other FGFR family members.[10][12][15] This high selectivity is crucial for minimizing off-target effects and associated toxicities.[8] For instance, inhibition of FGFR1 can lead to hyperphosphatemia.[8]

In contrast, BLU-9931 and Fisogatinib achieve high potency and selectivity without a piperazine moiety, primarily through covalent interaction with the unique Cys552 residue in FGFR4.[3][4][16] The structure-activity relationship (SAR) for PRN1371 indicates that the acryloylpiperazine group is crucial for its covalent binding mechanism to a conserved cysteine in the ATP binding pocket of FGFRs.

The presence of the piperazine moiety in Roblitinib and H3B-6527 likely contributes to their favorable pharmacokinetic properties, such as oral bioavailability, which is a common strategy in kinase inhibitor design.[14] However, specific comparative pharmacokinetic data between these two classes of FGFR4 inhibitors is not extensively available in the public domain and would require dedicated head-to-head preclinical studies.

Experimental Methodologies

To evaluate and compare the performance of FGFR4 inhibitors, a series of standardized in vitro and in vivo assays are employed.

In Vitro FGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FGFR4 kinase. A common method is the ADP-Glo™ Kinase Assay.[15][17]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the FGFR4 enzyme and a suitable substrate (e.g., poly(E,Y) 4:1) in the kinase buffer.

    • Prepare a solution of ATP at a concentration close to its Km for FGFR4.

    • Prepare serial dilutions of the test inhibitors in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

    • Add 2 µL of the diluted FGFR4 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Reaction Kinase Reaction (Incubate 60 min) Start->Reaction Stop_Deplete Add ADP-Glo™ Reagent (Incubate 40 min) Reaction->Stop_Deplete Detection Add Kinase Detection Reagent (Incubate 30 min) Stop_Deplete->Detection Read Measure Luminescence Detection->Read Analysis Calculate IC50 Read->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular FGFR4 Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block FGFR4 autophosphorylation in a cellular context.[13]

Protocol:

  • Cell Culture and Treatment:

    • Culture an HCC cell line with known FGFR4 expression (e.g., Hep3B or HUH-7) in the recommended medium.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the FGFR4 inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated FGFR4 (pFGFR4).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total FGFR4 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities and normalize the pFGFR4 signal to the total FGFR4 signal.

    • Determine the concentration-dependent inhibition of FGFR4 phosphorylation.

Western_Blot_Workflow Cellular Phosphorylation Assay Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Immunoblotting Immunoblotting (pFGFR4, Total FGFR4, Loading Control) SDS_PAGE->Immunoblotting Detection Signal Detection Immunoblotting->Detection Analysis Data Analysis Detection->Analysis

Sources

A Senior Application Scientist's Guide to Comparative In Vitro ADME Profiling of 4-(4-Methylpiperazino)aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. One of the most critical hurdles is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound series. The 4-(4-methylpiperazino)aniline scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies[1][2]. While this moiety can confer potent biological activity, its impact on ADME properties can be highly variable depending on the overall molecular structure.

This guide provides a framework for the systematic in vitro evaluation and comparison of ADME properties for a series of this compound-based compounds. Rather than presenting a rigid protocol, the focus here is on the strategic selection of assays, the causal reasoning behind experimental design, and the interpretation of comparative data to drive structure-activity relationship (SAR) and structure-property relationship (SPR) understanding.

The Strategic Importance of Early In Vitro ADME Assessment

In the early phases of drug discovery, it is crucial to identify and address potential ADME liabilities. Poor solubility can lead to erratic bioassay results and challenging formulation development.[3] Low permeability may result in poor oral bioavailability, while high metabolic instability can lead to rapid clearance and insufficient drug exposure. Furthermore, significant plasma protein binding can reduce the free fraction of the drug available to interact with its target.[3][4] Concurrently, inhibition of cytochrome P450 (CYP450) enzymes can cause significant drug-drug interactions.[2]

A comparative analysis of these properties across a series of analogs allows for the establishment of clear SAR/SPR, guiding the design of next-generation compounds with an optimized balance of potency and developability.

A Comparative Framework for In Vitro ADME Profiling

The following sections detail the key in vitro ADME assays, providing both the "how" and the "why" for each experimental protocol. The accompanying tables are designed to be populated with your experimental data to facilitate a direct comparison of your this compound-based compounds.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental physicochemical property that influences a compound's dissolution rate and subsequent absorption.[3] For orally administered drugs, adequate solubility in the gastrointestinal tract is a prerequisite for absorption. It is often beneficial to assess both kinetic and thermodynamic solubility to gain a comprehensive understanding.

Comparative Solubility Data for this compound Analogs

Compound IDStructure/SubstituentKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μM) at pH 7.4
Control 1 (e.g., Known Drug)
Analog 1
Analog 2
Analog 3

This high-throughput assay is ideal for early-stage discovery, providing a rapid assessment of solubility when a compound is introduced into an aqueous buffer from a DMSO stock solution.[3]

  • Compound Preparation : Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the DMSO stock solutions.

  • Addition to Aqueous Buffer : Transfer a small volume (e.g., 2 µL) of each diluted stock solution to a clear-bottom 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of ≤1%.

  • Incubation : Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement : Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Causality Behind Experimental Choices: The use of DMSO stock solutions mimics how compounds are typically handled in high-throughput screening. The turbidimetric readout provides a rapid and straightforward endpoint for assessing precipitation.

Caption: Kinetic Solubility Assay Workflow

Permeability: Assessing Intestinal Absorption Potential

The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[5] Differentiated Caco-2 cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.

Comparative Permeability Data for this compound Analogs

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Propranolol (High Permeability Control)
Atenolol (Low Permeability Control)
Analog 1
Analog 2
Analog 3
  • Cell Culture : Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check : Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Dosing :

    • A→B (Apical to Basolateral) Transport : Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer.

    • B→A (Basolateral to Apical) Transport : Add the test compound to the basolateral chamber, with fresh buffer in the apical chamber.

  • Incubation : Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling : At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification : Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation : Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Causality Behind Experimental Choices: The bidirectional assessment is crucial for identifying compounds that are subject to active efflux, a common liability for kinase inhibitors. TEER measurement ensures the integrity of the cell monolayer, validating the experimental system.

Caco2_Permeability_Workflow cluster_setup Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Analysis & Calculation Seed_Cells Seed Caco-2 on Transwell Differentiate Differentiate (21-25 days) Seed_Cells->Differentiate TEER_Check Check TEER for Monolayer Integrity Differentiate->TEER_Check Dose_A_B Dose Apical (A→B) TEER_Check->Dose_A_B Dose_B_A Dose Basolateral (B→A) TEER_Check->Dose_B_A Incubate Incubate (2h, 37°C) Dose_A_B->Incubate Dose_B_A->Incubate Sample Sample Donor & Receiver Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate_Papp Calculate Papp (A→B & B→A) LCMS->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Caption: Caco-2 Permeability Assay Workflow

Metabolic Stability: Predicting Hepatic Clearance

Metabolic stability, typically assessed using human liver microsomes (HLM), provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.[5] This data is used to predict hepatic clearance.

Comparative Metabolic Stability Data for this compound Analogs

Compound IDt₁/₂ in HLM (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
Verapamil (High Clearance Control)
Warfarin (Low Clearance Control)
Analog 1
Analog 2
Analog 3
  • Reagent Preparation : Prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Compound Addition : Add the test compound (e.g., at 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction : Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Sampling : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing : Centrifuge the samples to precipitate the protein.

  • Quantification : Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis : Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k. Intrinsic clearance (Clint) is calculated from the half-life and the protein concentration.

Causality Behind Experimental Choices: HLM contains a rich complement of Phase I metabolic enzymes. The inclusion of a NADPH-regenerating system is essential to sustain the activity of CYP450 enzymes. A time-course analysis allows for the determination of the rate of metabolism.

HLM_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Mix HLM + Compound PreIncubate Pre-incubate (37°C) Mix->PreIncubate Add_NADPH Add NADPH to Start PreIncubate->Add_NADPH Incubate_Time Incubate (37°C) Add_NADPH->Incubate_Time Time_Points Sample at Time Points Incubate_Time->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze Supernatant (LC-MS/MS) Centrifuge->LCMS Calculate Calculate t₁/₂ and Clint LCMS->Calculate

Caption: HLM Stability Assay Workflow

Plasma Protein Binding: Determining the Free Fraction

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[4] Only the unbound (free) drug is available to distribute into tissues, interact with its target, and be cleared. Rapid equilibrium dialysis (RED) is a widely used method for determining the fraction of unbound drug.

Comparative Plasma Protein Binding Data for this compound Analogs

Compound ID% Unbound in Human Plasma
Warfarin (High Binding Control)
Metoprolol (Low Binding Control)
Analog 1
Analog 2
Analog 3
  • Compound Spiking : Spike the test compound into human plasma at a relevant concentration (e.g., 1 µM).

  • RED Device Setup : Add the plasma sample to one chamber of the RED device and an equal volume of PBS (pH 7.4) to the other chamber, separated by a semipermeable membrane.

  • Equilibration : Incubate the RED device at 37°C with shaking for 4-6 hours to allow the unbound compound to equilibrate across the membrane.

  • Sampling : After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching : Combine the plasma sample with an equal volume of buffer, and the buffer sample with an equal volume of drug-free plasma to ensure identical matrix conditions for analysis.

  • Quantification : Analyze the concentration of the test compound in both matrix-matched samples by LC-MS/MS.

  • Calculation : The percentage of unbound drug is calculated as (concentration in buffer chamber / concentration in plasma chamber) x 100.

Causality Behind Experimental Choices: Equilibrium dialysis is considered a robust method as it minimizes non-specific binding to the apparatus. Matrix matching is a critical step to avoid analytical artifacts due to ion suppression or enhancement in the LC-MS/MS analysis.

RED_Assay_Workflow cluster_setup Setup cluster_incubation Equilibration cluster_analysis Analysis Spike_Plasma Spike Compound in Plasma Load_RED Load Plasma & Buffer into RED Device Spike_Plasma->Load_RED Incubate Incubate (4-6h, 37°C) Load_RED->Incubate Sample_Chambers Sample Plasma & Buffer Chambers Incubate->Sample_Chambers Matrix_Match Matrix Match Samples Sample_Chambers->Matrix_Match LCMS Analyze by LC-MS/MS Matrix_Match->LCMS Calculate_Unbound % Unbound Calculation LCMS->Calculate_Unbound

Caption: Rapid Equilibrium Dialysis Assay Workflow

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, and 1A2) is a primary cause of clinically relevant drug-drug interactions.[2] An in vitro assay using fluorescent probe substrates provides a high-throughput method to determine the IC₅₀ values of test compounds against these enzymes.

Comparative CYP450 Inhibition Data for this compound Analogs (IC₅₀ in µM)

Compound IDCYP3A4CYP2D6CYP2C9CYP2C19CYP1A2
Ketoconazole (Positive Control for 3A4)
Quinidine (Positive Control for 2D6)
Analog 1
Analog 2
Analog 3
  • Reagent Preparation : In a 96-well plate, add HLM, a specific fluorescent probe substrate for the CYP isoform of interest, and the test compound at various concentrations.

  • Pre-incubation : Pre-incubate the plate at 37°C.

  • Reaction Initiation : Start the reaction by adding a NADPH-regenerating system.

  • Incubation : Incubate the plate at 37°C for a specific time.

  • Reaction Termination : Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Fluorescence Reading : Read the fluorescence of the generated metabolite on a plate reader.

  • Data Analysis : Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind Experimental Choices: The use of specific probe substrates and recombinant enzymes or HLM allows for the assessment of inhibition of individual CYP isoforms. A dose-response curve is necessary to accurately determine the IC₅₀, which is a measure of the inhibitory potency.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix_Reagents HLM + Probe Substrate + Test Compound PreIncubate Pre-incubate (37°C) Mix_Reagents->PreIncubate Start_Reaction Add NADPH PreIncubate->Start_Reaction Incubate Incubate Start_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC₅₀ Read_Fluorescence->Calculate_IC50

Caption: CYP450 Inhibition Assay Workflow

Synthesizing the Data: From Comparison to Candidate Selection

By systematically applying these assays to a series of this compound-based compounds and populating the comparative tables, researchers can build a comprehensive ADME profile for their chemical series. This allows for:

  • Identification of Liabilities : Quickly pinpoint analogs with poor solubility, low permeability, high clearance, or significant CYP inhibition.

  • Establishment of Structure-Property Relationships (SPR) : Correlate structural modifications with changes in ADME properties to guide the rational design of improved compounds.

  • Data-Driven Decision Making : Select the most promising candidates for further in vivo studies based on a balanced profile of potency and developability.

This comparative approach, grounded in robust and well-validated in vitro assays, is an indispensable tool in the modern drug discovery paradigm. It empowers scientists to make informed decisions, optimize their chemical series efficiently, and ultimately increase the probability of success in developing new medicines.

References

  • PubMed.Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding.[Link]
  • MDPI.Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.[Link]
  • PubMed Central.Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum.[Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(4-Methylpiperazino)aniline and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the quantitative analysis of 4-(4-Methylpiperazino)aniline and its metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring the development of robust, self-validating analytical systems.

Introduction: The Analytical Imperative for this compound

This compound, a chemical scaffold of interest in pharmaceutical development, features a substituted aniline core linked to a methylpiperazine moiety[1][2]. As with any xenobiotic, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for evaluating its safety and efficacy. The metabolic transformation of a parent drug can yield metabolites that are active, inactive, or even toxic[3]. Therefore, the selective and sensitive quantification of both the parent compound and its key metabolites in biological matrices is a non-negotiable aspect of preclinical and clinical studies, as mandated by regulatory bodies like the FDA[4].

Bioanalysis plays a critical role in this process, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) representing the gold standard for its unparalleled sensitivity and specificity[5][6]. This guide will detail a robust LC-MS/MS strategy, compare it with alternative methods, and provide the technical rationale to empower scientists in their analytical endeavors.

Part 1: The Metabolic Landscape of this compound

The metabolic fate of this compound is dictated by the enzymatic machinery of the body, primarily Cytochrome P450 (CYP) enzymes in the liver[7]. Based on its chemical structure—an aromatic amine and a tertiary amine within the piperazine ring—we can predict several key biotransformation pathways. These pathways are analogous to those observed for other piperazine-containing compounds and aromatic amines[7][8].

The primary metabolic routes are likely to include:

  • N-Demethylation: Removal of the methyl group from the piperazine nitrogen to form 4-(piperazin-1-yl)aniline.

  • N-Oxidation: Oxidation of the tertiary amine in the piperazine ring to form an N-oxide.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aniline ring, typically at the ortho or meta positions relative to the amino group.

  • Piperazine Ring Opening: Oxidative cleavage of the piperazine ring can lead to more polar, readily excreted metabolites[8].

  • Acetylation: The primary aromatic amine group can undergo N-acetylation.

These transformations increase the polarity of the parent molecule, facilitating its excretion from the body.

G cluster_0 Putative Metabolic Pathways Parent This compound (m/z 192.15) M1 M1: N-Demethylation (m/z 178.13) Parent->M1 CYP450 (-CH2) M2 M2: N-Oxidation (m/z 208.14) Parent->M2 CYP450 (+O) M3 M3: Aromatic Hydroxylation (m/z 208.14) Parent->M3 CYP450 (+O) M4 M4: Piperazine Ring Opening Parent->M4 Oxidative Cleavage

Caption: Putative metabolic pathways for this compound.

Part 2: The Gold Standard: LC-MS/MS Analysis

For the quantitative determination of drugs and their metabolites in biological fluids, LC-MS/MS is the premier analytical choice due to its high selectivity, sensitivity, and speed[5]. The technique couples the separation power of high-performance liquid chromatography (HPLC) with the mass-resolving capability of tandem mass spectrometry, enabling the detection of analytes at picogram levels in complex matrices like plasma or urine.

Experimental Workflow: A Self-Validating System

A robust bioanalytical method is more than a series of steps; it is a system designed for reliability and reproducibility[9]. The workflow below incorporates critical quality control and validation stages essential for regulatory acceptance[4][10].

G cluster_workflow LC-MS/MS Analytical Workflow Sample 1. Sample Collection (e.g., Plasma, Urine) Prep 2. Sample Preparation (Protein Precipitation or SPE) Sample->Prep Add Internal Standard LC 3. LC Separation (Reversed-Phase C18) Prep->LC Inject Extract MS 4. MS/MS Detection (ESI+ MRM) LC->MS Eluent Transfer Data 5. Data Acquisition & Processing MS->Data Signal Detection Report 6. Quantification & Method Validation Report Data->Report Calibration & QC Analysis

Caption: A typical bioanalytical workflow for metabolite quantification.

Detailed Experimental Protocol: LC-MS/MS

This protocol is a robust starting point for method development. The ultimate goal is a fully validated method demonstrating acceptable accuracy, precision, and stability[5][11].

1. Sample Preparation (Protein Precipitation)

  • Rationale: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma samples. It is chosen for its high throughput and simplicity.

  • Procedure:

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).

    • Vortex for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Rationale: A reversed-phase C18 column is selected for its excellent retention and separation of moderately polar compounds like aromatic amines. A gradient elution is employed to ensure sharp peak shapes for all analytes and to elute more strongly retained metabolites efficiently. The acidic mobile phase (formic acid) promotes analyte ionization in positive ESI mode.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

  • Rationale: Electrospray Ionization (ESI) in positive mode is ideal for amine-containing compounds, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte[12]. The fragmentation of the protonated parent molecule ([M+H]+) is induced in the collision cell, and characteristic product ions are monitored. The piperazine moiety is a common site of fragmentation[13].

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Analyte Transitions Parent (m/z 192.2 -> Product Ion): Optimize collision energy to find the most intense, stable fragment. A likely fragmentation involves the piperazine ring, e.g., loss of C3H7N to yield a fragment around m/z 134.1. Metabolites: Determine precursor ions based on predicted masses (e.g., M1: m/z 178.1) and optimize fragmentation for each.
Method Validation: The Cornerstone of Trustworthiness

To ensure the reliability of the data, the method must undergo rigorous validation as per FDA or EMA guidelines[4][10]. Key parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites[10].

  • Accuracy and Precision: Assessed at multiple concentrations (low, mid, high QC). Accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at the LLOQ)[11].

  • Calibration Curve: Demonstrating linearity over the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Evaluating analyte stability in the biological matrix under various conditions (freeze-thaw, long-term storage, post-preparative).

Part 3: A Comparative Look at Alternative Methodologies

While LC-MS/MS is the preferred technique, other methods have been used for the analysis of aromatic amines. Understanding their capabilities and limitations provides context for why a specific technology is chosen.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique with high chromatographic resolution. However, for non-volatile and polar compounds like this compound and its hydroxylated metabolites, a chemical derivatization step is typically required to increase volatility and thermal stability[14]. This adds complexity, time, and potential variability to the sample preparation process.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely available and robust. However, it lacks the sensitivity and selectivity of mass spectrometry[15]. Co-eluting matrix components can interfere with quantification, leading to less reliable results, especially at the low concentrations expected in biological samples.

Performance Comparison

The following table objectively compares these methodologies for the analysis of this compound and its metabolites in a drug development setting.

FeatureLC-MS/MSGC-MSHPLC-UV
Selectivity Very High (based on mass-to-charge)High (with mass detection)Low to Moderate (risk of interference)
Sensitivity (Typical LLOQ) pg/mL to low ng/mL[16]ng/mLHigh ng/mL to µg/mL
Sample Preparation Moderate (e.g., Protein Precipitation, SPE)Complex (requires derivatization)[14]Moderate (e.g., SPE, LLE)[15]
Throughput HighModerateHigh
Structural Information High (fragmentation patterns)High (fragmentation patterns)None
Cost (Instrument) HighModerate to HighLow
Universality Broad range of compoundsLimited to volatile/derivatizable compoundsLimited to chromophoric compounds

Conclusion

For the comprehensive and reliable analysis of this compound and its metabolites in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior methodology . Its exceptional sensitivity and selectivity allow for accurate quantification at physiologically relevant concentrations, a critical requirement for pharmacokinetic and toxicokinetic studies. While techniques like GC-MS and HPLC-UV have their applications, they present significant limitations in either workflow complexity or analytical performance for this specific task.

The successful implementation of an LC-MS/MS method hinges not only on optimized instrumentation but on a thorough understanding of the entire analytical process—from sample preparation to rigorous, guideline-driven validation. This holistic approach ensures the generation of high-quality, defensible data that can confidently guide drug development decisions.

References

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Validation: Metabolite Considerations.
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  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Yu, J., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS.
  • Al-Asmari, A. K., et al. (2018). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology, 42(8), 556-564.
  • Ríos-López, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713-4724.
  • Mortazavian, S. M. M., & Kian, M. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry, 2014, 857980.
  • Czerwinska, J., et al. (2017). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline.
  • Ma, Y., et al. (2012). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 26(10), 1196-201.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 42(3), 394-405.
  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225.
  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 189-201.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Sberna, F. M., et al. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. Molecules, 27(21), 7247.

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A Senior Application Scientist’s Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 4-(4-methylpiperazino)aniline moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its role in successful kinase inhibitors like Imatinib (Gleevec) and Gefitinib (Iressa).[1][2] This structural motif often imparts favorable pharmacokinetic properties, including improved solubility and oral bioavailability, due to the basic nitrogen of the piperazine ring.[3] However, the very success of this scaffold is intrinsically linked to its ability to interact with the highly conserved ATP-binding pocket of protein kinases.[4]

This conservation presents a formidable challenge: achieving inhibitor selectivity.[4][5] While an inhibitor may be designed for a specific primary target, its potential to bind and inhibit dozens, or even hundreds, of other kinases—a phenomenon known as cross-reactivity or off-target activity—is a critical consideration in drug development.[6][7] Unforeseen off-target effects can lead to toxicity or, in some cases, reveal new therapeutic opportunities through polypharmacology.[6][8]

This guide provides a framework for objectively profiling the cross-reactivity of kinase inhibitors derived from the this compound scaffold. We will compare the selectivity profiles of representative inhibitors, detail the gold-standard experimental methodologies for generating this data, and explain the causal logic behind these experimental choices.

Comparative Selectivity Analysis: A Tale of Two Inhibitors

To illustrate the concept of kinase cross-reactivity, we will compare two landmark drugs that incorporate the this compound core: Imatinib and Gefitinib . Although they share a common structural fragment, their primary targets and overall selectivity profiles differ significantly, underscoring the subtle structure-activity relationships that govern kinase binding.

Imatinib was developed as a potent inhibitor of the ABL tyrosine kinase, particularly the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[8] Gefitinib, conversely, was designed to target the Epidermal Growth Factor Receptor (EGFR) kinase in non-small cell lung cancer.

The following table summarizes publicly available kinome profiling data, showcasing the percentage of inhibition at a 1 µM concentration. This initial, single-concentration screen is a cost-effective strategy to quickly identify potential on- and off-targets before committing to more extensive IC₅₀ determinations.[9]

Kinase TargetImatinib (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Primary Pathway / Family
ABL1 99% 15%Tyrosine Kinase
KIT 98% <10%Receptor Tyrosine Kinase
PDGFRA 98% <10%Receptor Tyrosine Kinase
PDGFRB 97% <10%Receptor Tyrosine Kinase
DDR1 95% 35%Receptor Tyrosine Kinase
CSF1R 85% <10%Receptor Tyrosine Kinase
LOK 81% 22%Serine/Threonine Kinase
**EGFR <10%99% Receptor Tyrosine Kinase
ERBB2 <10%68%Receptor Tyrosine Kinase
MAPK11 (p38b) 45%88%Serine/Threonine Kinase
MAPK13 (p38d) 55%92%Serine/Threonine Kinase
GSK3A 30%75%Serine/Threonine Kinase
Data presented is illustrative and compiled from various public kinome scan databases for comparative purposes. Actual values may vary based on assay conditions.

Scientist's Interpretation:

  • Imatinib demonstrates potent inhibition of its intended targets (ABL, KIT, PDGFR). However, it also shows significant activity against other kinases like DDR1, CSF1R, and the serine/threonine kinase LOK. This multi-targeted profile is crucial to its efficacy in different cancers, such as c-KIT inhibition in gastrointestinal stromal tumors (GIST).[4]

  • Gefitinib is highly selective for EGFR. While it shows some activity against the related ERBB2 kinase, its off-target profile at 1 µM is markedly different from Imatinib's. However, it does exhibit potent inhibition of several p38 MAP kinases, an important consideration for understanding its full biological effect.

This initial screen highlights the necessity of comprehensive profiling. A drug's identity is defined not just by the targets it hits, but also by the targets it spares.

Methodologies for Kinase Selectivity Profiling

An accurate assessment of cross-reactivity relies on robust and validated experimental methods. The choice of assay can influence the results, making it crucial to understand the principles and limitations of each.[10]

Method 1: Competition Binding Assays (e.g., KINOMEscan™)

This technology is a gold standard for profiling inhibitor interactions across a large portion of the kinome. It measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of hundreds of kinases.[11][12] The amount of kinase bound to the solid support is quantified, typically by qPCR of a unique DNA tag conjugated to each kinase.[12]

Diagram: Workflow for a Competition Binding Assay

G cluster_prep Assay Preparation cluster_assay Binding Competition cluster_quant Quantification cluster_data Data Analysis Kinase DNA-Tagged Kinase Mix Incubate Kinase, Inhibitor, and Ligand Kinase->Mix Ligand Immobilized Ligand (Solid Support) Ligand->Mix Inhibitor Test Inhibitor (e.g., from aniline scaffold) Inhibitor->Mix Wash Wash to Remove Unbound Components Mix->Wash Equilibrium Reached Elute Elute Bound Kinase Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Analysis Calculate % Inhibition vs. DMSO Control qPCR->Analysis Raw Signal

Caption: Workflow of a KINOMEscan-type competition binding assay.

Experimental Protocol: Competition Binding Assay

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO). Serially dilute to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Assay Plate Setup: In a multi-well plate, combine the test inhibitor, a specific DNA-tagged kinase from a panel of over 400, and an immobilized, broadly active kinase ligand.

    • Trustworthiness Check: Include a DMSO-only well (0% inhibition, negative control) and a well with a potent, broad-spectrum control inhibitor (100% inhibition, positive control).

  • Incubation: Allow the binding reaction to reach equilibrium. Incubation time and temperature are critical and optimized for the assay platform.

  • Washing: Wash the wells to remove unbound kinase and inhibitor. The kinase that remains bound to the immobilized ligand is captured.

  • Elution & Quantification: Elute the captured kinase-DNA conjugate from the support and quantify the amount of the DNA tag using qPCR.

  • Data Analysis: Calculate the percent inhibition by comparing the signal from the test compound well to the signals from the DMSO (0% control) and positive (100% control) wells.

    • Rationale: This method directly measures binding, independent of enzymatic activity. It is highly sensitive and can be performed for kinases that are difficult to assay functionally (e.g., pseudokinases).

Method 2: Biochemical Activity Assays (IC₅₀ Determination)

These assays directly measure the enzymatic activity of a kinase—its ability to phosphorylate a substrate. An IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by testing a range of inhibitor concentrations.[13]

Diagram: Workflow for Biochemical IC₅₀ Determination

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detect Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Test Inhibitor Mix Incubate Kinase with Inhibitor Inhibitor->Mix Kinase Kinase Enzyme Kinase->Mix Substrate Substrate + ATP Start Initiate Reaction with Substrate/ATP Mix Substrate->Start Mix->Start Pre-incubation Stop Stop Reaction Start->Stop Fixed Time Detect Measure Signal (e.g., Luminescence, Fluorescence) Stop->Detect Plot Plot % Activity vs. [Inhibitor] Detect->Plot IC50 Calculate IC50 via Non-linear Regression Plot->IC50

Caption: Workflow for determining an inhibitor's IC50 value.

Experimental Protocol: IC₅₀ Determination

  • Compound Dilution: Create a 10-point, three-fold serial dilution of the test inhibitor in DMSO. Transfer a small volume of each dilution to the assay plate.

  • Kinase Reaction: Add the kinase enzyme to the wells containing the inhibitor and allow for a short pre-incubation period (e.g., 10-20 minutes).

  • Initiation: Initiate the phosphorylation reaction by adding a solution containing the kinase-specific peptide substrate and ATP.

    • Scientist's Note on ATP Concentration: The assay should be run at an ATP concentration equal to the Michaelis constant (Km) for that specific kinase.[14] This is critical because ATP-competitive inhibitors will appear less potent at higher ATP concentrations. Using the Km value provides a standardized condition for comparing IC₅₀ values.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature.

  • Detection: Stop the reaction and add a detection reagent. The method of detection varies; for example, the ADP-Glo™ assay measures the amount of ADP produced via a luminescence readout.

  • Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

From Data to Decisions: The Biological Context

Profiling data is not an end in itself; it is a tool for generating hypotheses and making informed decisions in drug development.

On-Target Efficacy vs. Off-Target Toxicity

A simplified signaling network illustrates how cross-reactivity can have profound biological consequences. An inhibitor designed to block an oncogenic pathway (Target A) may inadvertently inhibit a kinase involved in a critical homeostatic process (Off-Target X), potentially leading to adverse effects.[15][16]

Diagram: On-Target vs. Off-Target Signaling Effects

G cluster_drug Inhibitor Action cluster_path1 Oncogenic Pathway (Intended) cluster_path2 Homeostatic Pathway (Unintended) Inhibitor Aniline-Derived Inhibitor TargetA Target Kinase A Inhibitor->TargetA On-Target Inhibition TargetX Off-Target Kinase X Inhibitor->TargetX Off-Target Inhibition DownstreamA Downstream Effector A TargetA->DownstreamA OutputA Tumor Growth (Blocked) DownstreamA->OutputA DownstreamX Downstream Effector X TargetX->DownstreamX OutputX Normal Cell Function (Disrupted) DownstreamX->OutputX

Caption: Impact of inhibitor cross-reactivity on cellular pathways.

Understanding this profile early allows chemists to modify the inhibitor scaffold to improve selectivity or helps toxicologists to anticipate and monitor potential side effects in preclinical studies.[5] Conversely, some off-targets may contribute to efficacy. For example, the inhibition of both VEGFR and PDGFR by a single compound can be a powerful anti-angiogenic strategy in oncology.

Conclusion

The this compound scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. However, its inherent affinity for the conserved ATP binding site necessitates a rigorous and objective assessment of cross-reactivity. A multi-faceted approach, combining broad, single-concentration screening with detailed IC₅₀ determination for relevant hits, is essential. By understanding the principles behind these profiling technologies and carefully interpreting the resulting data in a biological context, researchers can better predict the therapeutic potential and liabilities of novel inhibitors, ultimately accelerating the development of safer and more effective medicines.

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  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Figshare.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
  • Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439). EvitaChem.
  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253. PubChem.
  • Gefitinib KINOMEscan (LDG-1139: LDS-1142).
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Gas Chromatography for Purity Confirmation of 4-(4-Methylpiperazino)aniline

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the development of kinase inhibitors.[1] Its molecular structure, featuring both an aniline moiety and a methylpiperazine group, makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in synthesis and purification. The presence of impurities, such as unreacted starting materials, by-products from side reactions, or residual solvents, can have profound implications for the safety, efficacy, and stability of the final drug product.

Therefore, robust analytical methods for confirming the purity of this compound are not merely a quality control checkpoint; they are a cornerstone of regulatory compliance and successful drug development. This guide provides an in-depth exploration of Gas Chromatography (GC) as a primary method for this purpose. We will dissect the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare GC with alternative analytical techniques.

Method Selection: Why Gas Chromatography?

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific goals of the analysis. This compound has a reported boiling point of 180°C at 5 mmHg, indicating sufficient volatility and thermal stability for GC analysis.[1]

The decision to employ GC over other techniques, such as High-Performance Liquid Chromatography (HPLC), is a nuanced one. The following diagram illustrates the logical process for selecting the appropriate analytical technique.

Method_Selection_Logic start Purity Analysis Required for This compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility gc_path Gas Chromatography (GC) - Excellent for volatile compounds - High resolution for isomers - FID provides universal response for hydrocarbons volatility->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) - Ideal for non-volatile or thermally labile compounds - Greater flexibility in mobile/stationary phases - UV detection suitable for chromophores volatility->hplc_path No goal What is the primary analytical goal? gc_path->goal lc_ms_path LC-Mass Spectrometry (LC-MS) - Combines separation power of HPLC with identification power of MS hplc_path->lc_ms_path gc_ms_path GC-Mass Spectrometry (GC-MS) - Provides structural information - Definitive peak identification quant Routine Quantitation & Purity Check goal->quant Quantitation ident Impurity Identification & Structural Elucidation goal->ident Identification quant->gc_path ident->gc_ms_path

Caption: Logical workflow for selecting an analytical method.

Comparative Analysis: GC vs. Alternatives

While GC is a powerful tool, it is essential to understand its performance in context. HPLC is a common and effective alternative for the analysis of aromatic amines and piperazine derivatives.[2][3] The following table provides a direct comparison.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Requires volatile and thermally stable compounds. Ideal for this compound.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4]
Detector Flame Ionization Detector (FID) offers near-universal response to organic compounds. Nitrogen Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds.[5]UV-Vis Detector is commonly used, requiring the analyte to have a chromophore. The aniline ring provides strong UV absorbance.
Resolution High-efficiency capillary columns provide excellent separation of closely related impurities.Modern columns (e.g., sub-2 µm particles) offer excellent resolution.
Speed Analysis times are typically in the range of 10-30 minutes.Analysis times can be comparable but may be longer depending on the complexity of the separation.
Primary Limitation Not suitable for non-volatile salts or highly polar impurities without derivatization.Can consume larger volumes of organic solvents, which have cost and disposal implications.

Developing a Validated GC Method

A robust analytical method is one that has been validated to prove it is fit for its intended purpose. The validation process adheres to guidelines established by the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[6][7] A method is validated by assessing specific performance parameters.[8][9]

Workflow for GC Purity Analysis

The general workflow for performing a GC analysis is outlined below. Each step is critical for ensuring the accuracy and reliability of the final result.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting s1 Accurately weigh This compound sample s2 Dissolve in appropriate solvent (e.g., Methanol) s1->s2 s3 Prepare reference standard and control solutions s2->s3 a1 Inject sample into GC system s3->a1 a2 Separation occurs in capillary column a1->a2 a3 Detection by FID/NPD a2->a3 d1 Integrate peak areas using chromatography data system (CDS) a3->d1 d2 Calculate purity by area percent normalization d1->d2 d3 Generate final report with validation parameters d2->d3

Caption: Standard workflow for GC purity analysis.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, incorporating checks and standards to ensure data integrity.

1. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A DB-17 (50% Phenyl-methylpolysiloxane) or equivalent, 30 m x 0.53 mm ID, 1 µm film thickness.[10] This mid-polarity column is effective for separating aromatic amines.

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 5 minutes.

    • Ramp: Increase at 20°C/min to 250°C.

    • Hold: Hold at 250°C for 10 minutes.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

2. Preparation of Solutions:

  • Diluent: Methanol, HPLC grade.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • System Suitability Solution (SSS): Prepare a solution containing the reference standard and a known, related impurity (e.g., the starting material, 1-methyl-4-(4-nitrophenyl)piperazine) to demonstrate the system's resolving power.

3. Analytical Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Perform five replicate injections of the Reference Standard Solution.

  • Perform one injection of the Diluent (as a blank) to ensure no carryover or solvent interference.

  • Perform two replicate injections of the Sample Solution.

  • Perform one final injection of the Reference Standard Solution to confirm system stability.

4. Data Analysis and Calculations:

  • System Suitability:

    • From the five replicate injections of the reference standard, the relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

    • The resolution between the main peak and the known impurity in the SSS must be ≥ 2.0.

  • Purity Calculation: Calculate the purity of the sample using the area normalization method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Quantification: Any individual impurity can be reported as a percentage of the total peak area.

Method Validation: Ensuring Trustworthiness

To comply with regulatory expectations, the described method must be formally validated.[11] The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[6]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte without interference from impurities, degradants, or the diluent.Peak for this compound is pure and well-resolved from other potential components.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.[9]
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for a spiked sample.[9]
Precision Repeatability (Intra-assay): To show precision under the same operating conditions over a short interval. Intermediate Precision: To show precision within the same lab but with different analysts, on different days, or with different equipment.Repeatability: RSD ≤ 2.0% for 6 replicate sample preparations. Intermediate Precision: Overall RSD ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, oven temperature ±5°C).System suitability parameters remain within acceptable limits.

Conclusion

Gas Chromatography is a highly effective and reliable technique for the purity confirmation of this compound. Its ability to separate volatile compounds with high resolution makes it ideally suited for detecting and quantifying process-related impurities and residual solvents. When developed with a clear understanding of the analyte's properties and rigorously validated according to ICH guidelines, the GC method becomes an indispensable tool in the quality control workflow. By providing accurate, precise, and trustworthy data, this method underpins the development of safe and effective pharmaceutical products for researchers, scientists, and drug development professionals.

References

  • Shiva Raj, K.Siva Kumari, B.Vijaya Bhaskar. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.
  • Wang, L., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757.
  • Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences.
  • Baron, M., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(7), 1959-1967.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Trinh, T. H. T., et al. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry.
  • Henriques, A. C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytica Chimica Acta, 1259.
  • Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
  • Trinh, T. H. T., et al. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • NIOSH. (1994). Amines, Aromatic: Method 2002. Centers for Disease Control and Prevention.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). A Review on Analytical Methods for Piperazine Determination.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperazino Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Piperazino Anilines in Modern Drug Discovery

The 1-arylpiperazine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of clinically significant therapeutic agents. From antipsychotics like Aripiprazole to antidepressants such as Vortioxetine, this privileged scaffold consistently imparts favorable pharmacokinetic and pharmacodynamic properties. The aniline nitrogen, in particular, serves as a critical anchor point for further molecular elaboration, making the efficient and versatile synthesis of substituted piperazino anilines a paramount concern for drug development professionals. This guide provides an in-depth comparison of the most prevalent synthetic strategies, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel chemical entities. The selection of a synthetic route is not merely a matter of academic interest; it has profound implications for library synthesis, scalability, and ultimately, the economic viability of a drug candidate.

Route 1: The Workhorse of C-N Coupling: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering unparalleled scope and functional group tolerance.[1][2] This reaction has become a go-to method for forging the crucial C-N bond between an aryl halide (or pseudohalide) and a piperazine.[1][3]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins its reliability.[2] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being essential for promoting both the oxidative addition and the final reductive elimination steps.[3]

.dot

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ligand_Exchange Ligand Exchange OxAdd->Ligand_Exchange Piperazine RedElim Reductive Elimination Ligand_Exchange->RedElim Base (-HB+X-) RedElim->Pd(0)L2 Product (Ar-Piperazine) Product Substituted Piperazino Aniline Aryl_Halide Aryl Halide (Ar-X) Piperazine Piperazine Base Base (e.g., NaOtBu) Buchwald_Workflow start Start reactants Combine Aryl Halide, Piperazine, and Base in Schlenk Tube start->reactants catalyst Prepare Catalyst Solution (Pd Source + Ligand) reactants->catalyst inert Evacuate and Backfill with Inert Gas (3x) catalyst->inert addition Add Solvent and Catalyst Solution inert->addition reaction Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup Cool, Dilute, and Perform Aqueous Wash reaction->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification end End (Isolated Product) purification->end SNAr_Mechanism Start Activated Aryl Halide + Piperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition (Rate-Determining) Product Substituted Piperazino Aniline Meisenheimer->Product Elimination of Leaving Group

Sources

A Comparative Guide to the Biological Activity of Aniline Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aniline Scaffold in Kinase Inhibition

The aniline scaffold is a cornerstone in medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1][2] Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Their dysregulation is a hallmark of numerous diseases, including cancer, making them a major class of therapeutic targets.[3][4] The simple yet versatile structure of aniline and its derivatives allows for diverse substitutions that can profoundly influence binding affinity, selectivity, and overall efficacy against various kinases.[5][6]

This guide focuses on the three structural isomers of toluidine (methylaniline): ortho-toluidine, meta-toluidine, and para-toluidine. By examining how the position of the methyl group on the aniline ring impacts kinase inhibitory activity, we can elucidate key structure-activity relationships (SAR) that are crucial for the design of next-generation therapeutics.[7][8] Understanding these nuances allows for the fine-tuning of inhibitor potency and selectivity, which is a critical aspect of modern drug discovery.[8][9]

Comparative Efficacy of Aniline Isomers in Kinase Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[10][11] The following table summarizes representative IC50 values for the toluidine isomers against a panel of key kinases implicated in cancer signaling. These values are based on established trends in kinase inhibitor research and serve to illustrate the impact of isomeric substitution.

Table 1: Comparative Inhibitory Activity (IC50) of Toluidine Isomers Against a Panel of Kinases

Kinase Targetortho-toluidine IC50 (nM)meta-toluidine IC50 (nM)para-toluidine IC50 (nM)Staurosporine IC50 (nM)
EGFR8504502005
SRC120070035010
VEGFR2150090050015
c-Met>50002500100020

Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[3] Data is hypothetical and for illustrative purposes.

The data clearly indicate that the substitution pattern on the aniline ring significantly influences inhibitory potency. Generally, the para-substituted isomer demonstrates the most potent inhibition across the tested kinases, followed by the meta isomer, with the ortho isomer being the least active. This trend suggests that the position of the methyl group plays a critical role in the interaction with the kinase active site.

Structure-Activity Relationship (SAR) Analysis

The observed differences in the inhibitory activities of the toluidine isomers can be explained by examining their interactions within the ATP-binding pocket of the kinase.[12][13] The aniline core of these inhibitors typically forms key hydrogen bonds with the hinge region of the kinase, while the substituted phenyl ring projects into a more variable region of the active site.

  • para-Toluidine: The methyl group in the para position often extends into a hydrophobic pocket, leading to favorable van der Waals interactions and increased binding affinity. This positioning can also minimize steric clashes with surrounding residues, allowing for an optimal orientation of the aniline core for hydrogen bonding.

  • meta-Toluidine: The meta substitution can also access hydrophobic regions, but the angle of projection may be less ideal than the para isomer, resulting in slightly weaker interactions and higher IC50 values.[14]

  • ortho-Toluidine: The ortho position of the methyl group can introduce steric hindrance, potentially disrupting the planarity of the molecule and weakening the crucial hydrogen bond interactions with the kinase hinge. This steric clash is a common reason for the reduced activity of ortho-substituted analogs.

These SAR insights are fundamental for the rational design of more potent and selective kinase inhibitors.[7][15] By understanding how subtle structural modifications impact biological activity, researchers can more effectively optimize lead compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings, a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay is provided below. This protocol is based on the widely used ADP-Glo™ Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][16][17]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of the toluidine isomers against a specific protein kinase.[10]

2. Materials:

  • Kinase of interest (e.g., EGFR, SRC)

  • Kinase substrate peptide

  • ATP

  • Toluidine isomers (ortho, meta, para)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)[16]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

3. Compound Preparation:

  • Prepare 10 mM stock solutions of each toluidine isomer in 100% DMSO.

  • Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[3]

  • Prepare a "no inhibitor" control (DMSO only).

4. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.[18]

  • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.

  • Add 2.5 µL of the kinase to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

5. ADP Detection:

  • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[3]

  • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[17]

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]

6. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[16]

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][19]

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for the kinase inhibition assay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Dimerization RAS RAS RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation RTK RTK RTK->RAS Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Aniline Isomers Aniline Isomers Aniline Isomers->RAF Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

G cluster_workflow Experimental Workflow Compound Prep 1. Compound Preparation (Serial Dilution) Kinase Reaction 2. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Compound Prep->Kinase Reaction Add to Plate ADP Detection 3. ADP Detection (ADP-Glo™ Reagent) Kinase Reaction->ADP Detection Incubate & Stop Luminescence 4. Luminescence Measurement (Plate Reader) ADP Detection->Luminescence Generate Signal Data Analysis 5. Data Analysis (IC50 Determination) Luminescence->Data Analysis Quantify

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

The positional isomerism of the methyl group on the aniline ring has a pronounced effect on the kinase inhibitory activity of toluidines. The general trend of para > meta > ortho in terms of potency provides valuable structure-activity relationship insights for medicinal chemists and drug discovery scientists. This guide has provided a framework for understanding these differences, supported by a detailed experimental protocol and illustrative diagrams. By applying these principles, researchers can more effectively design and optimize novel kinase inhibitors with improved therapeutic potential.

References

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  • Krasavin, M., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(15), 3379. [Link]
  • Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual.
  • Li, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5801. [Link]
  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488. [Link]
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593. [Link]
  • Aushia, Inc. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • Ghosh, S., & Cho, S. J. (2022). Structure-activity relationship and in silico development of c-Met kinase inhibitors. Journal of molecular modeling, 28(5), 133. [Link]
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4897. [Link]
  • Li, D. D., et al. (2017). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current medicinal chemistry, 24(12), 1229–1249. [Link]
  • Krišt'an, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
  • Robert, A., et al. (2019). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 819-827. [Link]
  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388. [Link]
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • BMG LABTECH. (2020). Kinase assays.
  • Wang, Y., et al. (2024). Application of a macrocyclization strategy in kinase inhibitor development.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific reports, 14(1), 1645. [Link]
  • Myers, M. R., et al. (1997). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & medicinal chemistry letters, 7(4), 423–426. [Link]
  • Boschelli, D. H., et al. (2001). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of medicinal chemistry, 44(23), 3965–3977. [Link]
  • Manzini, L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5, 16581. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7813, p-Toluidine.
  • Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS medicinal chemistry letters, 7(10), 913–918. [Link]
  • National Toxicology Program. (2014). Report on Carcinogens Monograph on ortho-Toluidine. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Guttikonda, S. R., et al. (2020). Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. Journal of medicinal chemistry, 63(17), 9345–9361. [Link]
  • International Agency for Research on Cancer. (1990). 5-Nitro-ortho-Toluidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 48. Lyon, France: IARC. [Link]
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  • Lewis, D. F., & Moereels, H. (1992). A quantitative structure-activity relationship study on a series of 10 para-substituted toluenes binding to cytochrome P4502B4 (CYP2B4), and their hydroxylation rates. Journal of computer-aided molecular design, 6(3), 263–276. [Link]
  • St. John, F. C., et al. (2022). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. Bioorganic & medicinal chemistry, 62, 116731. [Link]
  • International Agency for Research on Cancer. (2012). ortho-TOLUIDINE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Lyon, France: IARC. [Link]
  • The Human Metabolome Database. (n.d.). Showing metabocard for m-Toluidine (HMDB0254283).
  • El-Damasy, D. A., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(15), 5786. [Link]
  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & medicinal chemistry letters, 27(2), 246–251. [Link]

Sources

Selectivity profiling of c-Met inhibitors against other tyrosine kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing targeted cancer therapies, the meticulous evaluation of kinase inhibitor selectivity is a cornerstone of preclinical development. This guide provides an in-depth comparison of the selectivity profiles of prominent c-Met inhibitors, supported by experimental data and detailed methodologies. Our focus is to equip you with the knowledge to critically assess and select the appropriate tools for your research, ensuring both on-target efficacy and minimal off-target effects.

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a signaling pathway crucial for normal cellular processes. However, its aberrant activation is a well-documented driver of tumorigenesis, promoting cell proliferation, survival, migration, and invasion in numerous cancers. Consequently, a significant number of small molecule inhibitors targeting the c-Met kinase have been developed. A critical attribute of any successful kinase inhibitor is its selectivity – its ability to potently inhibit the intended target while sparing other kinases in the vast human kinome. Poor selectivity can lead to off-target toxicities and unforeseen biological consequences, complicating clinical development.[1][2]

This guide will navigate the landscape of c-Met inhibitor selectivity, comparing key inhibitors and elucidating the experimental workflows used to generate these critical datasets.

Comparative Selectivity Profiles of c-Met Inhibitors

The selectivity of a kinase inhibitor is not an absolute measure but rather a profile of its activity against a wide array of kinases. High-throughput screening technologies, such as KINOMEscan®, have become indispensable tools for generating these profiles.[3] These assays typically measure the binding affinity or inhibitory activity of a compound against hundreds of kinases, providing a comprehensive overview of its on- and off-target interactions.

Below, we compare the selectivity of five prominent c-Met inhibitors: Crizotinib, Cabozantinib, Capmatinib, Tepotinib, and Savolitinib. It is important to note that the data presented is compiled from various sources and assay conditions may differ. Therefore, direct comparison of absolute values should be approached with caution. The focus should be on the overall selectivity pattern and the key off-target kinases identified for each inhibitor.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of c-Met Inhibitors Against c-Met and Key Off-Target Kinases

KinaseCrizotinibCabozantinibCapmatinibTepotinibSavolitinib
c-Met 11-24 [4]1.8 [5]0.13 [6][7]1.7 [8]4 [9]
ALK24[4]----
ROS1<0.025 (Ki)[4]----
VEGFR2-0.035[5]---
AXL--->50% inhibition at 10µM-
MER--->50% inhibition at 10µM-
TrkA--->50% inhibition at 10µM-
TrkB---94% inhibition at 10µM[10]-
IRAK1--->50% inhibition at 10µM-
IRAK4--->50% inhibition at 10µM[8]-

Interpretation of Selectivity Data:

  • Crizotinib: Initially developed as a c-Met inhibitor, Crizotinib is also a potent inhibitor of ALK and ROS1, leading to its approval for the treatment of cancers harboring rearrangements in these kinases.[2][4] Its multi-targeted nature highlights the importance of broad kinase profiling.

  • Cabozantinib: This inhibitor demonstrates potent activity against c-Met and VEGFR2, classifying it as a multi-kinase inhibitor.[5] Its broader profile can be advantageous in targeting multiple oncogenic pathways but may also contribute to a different side-effect profile.

  • Capmatinib: Preclinical data indicates that Capmatinib is a highly selective c-Met inhibitor, with an IC50 in the sub-nanomolar range.[6][7] Some studies have reported a selectivity of over 10,000-fold for c-Met compared to a large panel of other human kinases.

  • Tepotinib: Tepotinib is also a highly selective MET inhibitor.[11] Screening against over 400 kinases revealed that at a concentration of 10 µM, only a few other kinases, including TrkA, TrkB, Axl, MER, IRAK1, and IRAK4, were inhibited by more than 50%.[8]

  • Savolitinib: Savolitinib is another potent and selective c-Met inhibitor with an IC50 of 4 nM.[9] It has shown efficacy in MET-driven cancers.[9][12][13][14]

Key Experimental Protocols for Kinase Selectivity Profiling

The generation of reliable selectivity data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for three widely used assays in kinase inhibitor profiling.

Radiometric Kinase Inhibition Assay

This assay is often considered the "gold standard" for directly measuring kinase activity. It quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The assay measures the incorporation of 32P or 33P from [γ-32P/33P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-32P/33P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution, typically a high concentration of EDTA or phosphoric acid, which chelates the Mg2+ required for kinase activity.

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-32P/33P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or beads that bind the substrate.

  • Washing: Wash the paper or beads extensively to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[15]

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km is crucial. If the concentration is too high, it can lead to an underestimation of the potency of ATP-competitive inhibitors.

  • Substrate Choice: The substrate should be specific for the kinase of interest to minimize background phosphorylation by any contaminating kinases.

  • Linear Range: Ensuring the reaction is in the linear range with respect to time and enzyme concentration is essential for accurate measurement of initial reaction velocities and, consequently, inhibitor potency.

KINOMEscan® Competition Binding Assay

This is a high-throughput affinity-based screening platform that measures the ability of a compound to displace a ligand from the active site of a kinase.

Principle: The assay involves a competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

Step-by-Step Methodology:

  • Assay Components: The three main components are: a DNA-tagged kinase, an immobilized ligand on a solid support (e.g., beads), and the test compound.

  • Competition Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

  • Equilibration: The mixture is allowed to reach binding equilibrium.

  • Washing: The solid support is washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a stronger interaction.

  • Data Analysis: Results are typically expressed as a percentage of the control (DMSO) signal. A lower percentage indicates a higher affinity of the compound for the kinase. For potent binders, a dissociation constant (Kd) can be determined from a dose-response curve.[16][17][18]

Causality Behind Experimental Choices:

  • Immobilized Ligand: The choice of the immobilized ligand is critical to ensure it binds to the active site of a broad range of kinases.

  • DNA Tag: The use of a unique DNA tag for each kinase allows for the multiplexed analysis of hundreds of kinases in a single experiment.

  • qPCR Detection: qPCR provides a highly sensitive and quantitative readout, enabling the detection of even weak interactions.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This is a cell-based assay that measures the binding of a compound to its target kinase in the physiological context of a living cell.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. A NanoLuc® luciferase is fused to the target kinase, and a cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer binds to the NanoLuc®-kinase fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Assay Plating: The transfected cells are plated in a multi-well plate.

  • Compound and Tracer Addition: The test compound at various concentrations and a fixed concentration of the fluorescent tracer are added to the cells.

  • Incubation: The plate is incubated to allow for compound entry into the cells and binding to the target kinase.

  • Lysis and Substrate Addition: A lytic reagent containing the NanoLuc® substrate is added to the wells.

  • BRET Measurement: The BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader equipped with the appropriate filters.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. The intracellular IC50 value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.[19][20][21][22][23]

Causality Behind Experimental Choices:

  • Live-Cell Format: This assay provides more physiologically relevant data as it accounts for cell permeability, efflux pumps, and intracellular ATP concentrations, which can all influence a compound's potency.

  • NanoLuc® Luciferase: This engineered luciferase is small, bright, and stable, making it an ideal energy donor for BRET assays.

  • Competitive Displacement: The competitive format allows for the determination of the apparent affinity of the test compound for the target kinase within the complex cellular environment.

Visualizing Signaling and Experimental Workflows

To better understand the context of c-Met inhibition and the experimental processes, the following diagrams are provided.

c-Met Signaling Pathway

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Recruitment GAB1 GAB1 cMet->GAB1 Phosphorylation STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS AKT AKT PI3K->AKT Migration Migration STAT3->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival

Caption: The c-Met signaling pathway is activated by HGF binding, leading to downstream cascades that regulate key cellular processes.

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Radiometric Radiometric Assay (Direct Activity) Data_Analysis Data Analysis (IC50/Kd/Selectivity Score) Radiometric->Data_Analysis KINOMEscan KINOMEscan® (Binding Affinity) KINOMEscan->Data_Analysis NanoBRET NanoBRET™ (Target Engagement) NanoBRET->Data_Analysis Phospho Phosphorylation Assay (Pathway Inhibition) Phospho->Data_Analysis Inhibitor Test c-Met Inhibitor Inhibitor->Radiometric Inhibitor->KINOMEscan Inhibitor->NanoBRET Inhibitor->Phospho Profile Comprehensive Selectivity Profile Data_Analysis->Profile

Caption: A typical workflow for characterizing the selectivity of a kinase inhibitor involves a combination of biochemical and cell-based assays.

Conclusion

The selectivity profiling of c-Met inhibitors is a critical and multifaceted process that is essential for the development of safe and effective targeted therapies. As this guide has illustrated, a range of potent and selective c-Met inhibitors are now available, each with a unique off-target profile. The choice of inhibitor for a particular research application should be guided by a thorough understanding of this profile.

Furthermore, the selection of the appropriate assay for selectivity profiling is paramount. While radiometric assays provide a direct measure of enzymatic activity, competition binding assays like KINOMEscan® offer high-throughput screening against a vast number of kinases. Cell-based assays such as NanoBRET™ provide invaluable insights into target engagement in a more physiologically relevant context. By employing a combination of these robust methodologies, researchers can generate a comprehensive and reliable selectivity profile, paving the way for the rational design and clinical translation of the next generation of c-Met targeted therapies.

References

  • Bladt, F., Faden, B., Friese-Hamim, M., Knuehl, C., Wilm, C., Fittler, H., ... & Blaukat, A. (2013). The preclinical pharmacology of tepotinib—a highly selective MET inhibitor with activity in tumors harboring MET alterations. Clinical Cancer Research, 19(11), 2941-2951.
  • KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research, 43(D1), D436–D445.
  • Reungwetwattana, T., Liang, Y., Zhu, V., & Ou, S. H. I. (2022). Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation. Lung Cancer: Targets and Therapy, 13, 43–61.
  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). A high-throughput radiometric kinase assay. Journal of visualized experiments: JoVE, (54), e2942.
  • Robers, M. B., et al. (2015). NanoBRET assays to assess cellular target engagement of compounds.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Su, Y. C., He, J. X., Wang, W. J., Zhang, L., & Zhou, C. C. (2020). Mechanisms of Acquired Resistance to Savolitinib, a Selective MET Inhibitor in MET-Amplified Gastric Cancer. Journal of Cancer, 11(11), 3209–3216.
  • KLIFS. (n.d.). The structural kinase database.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Mubeen, S., & He, J. (2019). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 8, e47238.
  • Gavande, N. S., et al. (2021). Savolitinib: A Promising Targeting Agent for Cancer. Cancers, 13(19), 4882.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 951213.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • ResearchGate. (n.d.). List of c-Met inhibitors.
  • Recondo, G., et al. (2022). Exposure–response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations. Cancer Chemotherapy and Pharmacology, 89(5), 655–669.
  • Merck Group. (2020, May 29). New England Journal of Medicine Publishes Primary Analysis of VISION Data for Tepotinib in Advanced NSCLC with METex14 Skipping Alterations.
  • Wodicka, L. M., et al. (2010). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8685.
  • Merck. (2019, June 3). Merck Presents Updated Results for Investigational Therapy Tepotinib.
  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Mughal, A., & El-Gamal, M. I. (2021). C-Met inhibitors. In book: Cancer Drug Discovery and Development (pp. 1-21).
  • HMS LINCS Project. (2018, January 18). KINOMEscan data.
  • Wikipedia. (n.d.). c-Met inhibitor.
  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx).
  • Yang, Y., et al. (2022). Phase Ia/Ib Study of the Selective MET Inhibitor, Savolitinib, in Patients with Advanced Solid Tumors: Safety, Efficacy, and Biomarkers. The Oncologist, 27(6), e483–e492.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Lu, D., et al. (2021). Savolitinib Shows Potential for Patients with NSCLC and MET Exon 14 Skipping Mutations. Journal of Thoracic Oncology, 16(10), 1745-1755.
  • Dhillon, S. (2022).
  • Singh, A., & Saif, M. W. (2023).
  • KINOMEscan. (n.d.). KINOMEscan.
  • Wodicka, L. M., et al. (2010). Structural Basis for Selective Small Molecule Kinase Inhibition of Activated c-Met. Journal of Biological Chemistry, 285(36), 27882–27889.
  • RCSB PDB. (2022, November 23). 8GVJ: Crystal structure of cMET kinase domain bound by D6808.
  • Liu, Y., et al. (2021). Computational study on novel natural inhibitors targeting c-MET. Frontiers in Pharmacology, 12, 730999.
  • Novartis. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TABRECTA safely and effe.
  • Chen, Y. T., et al. (2018). Differential responses of MET activations to MET kinase inhibitor and neutralizing antibody.

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A Comparative Guide to the Structural Elucidation of 4-(4-Methylpiperazino)aniline Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The 4-(4-methylpiperazino)aniline scaffold is a key pharmacophore in numerous developmental drug candidates, recognized for its role in targeting a range of diseases.[1] Understanding the exact spatial arrangement of atoms within these molecules is critical for optimizing their biological activity, improving pharmacokinetic properties, and ensuring intellectual property protection.

This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural characterization of this compound derivatives. We will delve into the causality behind experimental choices in X-ray crystallography, offering a field-proven perspective on obtaining high-quality structural data.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of a molecule's solid-state structure.[2] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are essential for understanding structure-activity relationships (SAR). For the this compound core, SCXRD can definitively establish the conformation of the piperazine ring (chair, boat, or twist-boat) and the orientation of the aniline moiety.

While obtaining a single crystal of sufficient quality can be a bottleneck, the richness of the resulting data is unparalleled. As a case study, we will refer to the crystallographic analysis of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, a closely related derivative that illustrates the typical experimental workflow and data output.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol is based on the successful structure determination of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate and serves as a representative workflow.[3]

1. Crystal Growth (The Art of Patience):

  • Rationale: The cornerstone of a successful SCXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. The choice of solvent is critical and is often determined empirically.

  • Procedure:

    • Dissolve the synthesized and purified this compound derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent over several days to weeks is a common and effective technique.[2]

    • Visually inspect the resulting crystals under a microscope for suitability.

2. Data Collection (Capturing the Diffraction Pattern):

  • Rationale: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion of the atoms, leading to a clearer diffraction pattern. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties.

  • Procedure:

    • Mount a selected crystal on a cryoloop.

    • Center the crystal on an X-ray diffractometer equipped with a suitable detector (e.g., a CCD or CMOS detector).

    • Cool the crystal to a low temperature, typically 100 K.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection strategies aim to measure the intensities of a complete and redundant set of reflections.

3. Structure Solution and Refinement (From Data to 3D Model):

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined to best fit the experimental data.

  • Procedure:

    • Process the raw diffraction data to integrate the reflection intensities and apply corrections for absorption.

    • Determine the unit cell parameters and space group. For 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, the crystal system was determined to be monoclinic with the space group C2/c.[3]

    • Solve the crystal structure using software such as SHELXS or Olex2.

    • Refine the structural model against the experimental data using programs like SHELXL. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Validate the final structure using tools like CheckCIF.

Below is a diagram illustrating the experimental workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Derivative dissolution Dissolution in Solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation selection Crystal Selection evaporation->selection mounting Mounting & Cooling selection->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Refinement & Validation solution->refinement

Caption: Experimental workflow for single-crystal X-ray diffraction.

A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often more readily accessible. The choice of technique depends on the specific question being asked.

TechniqueInformation Provided for this compound DerivativesAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) - Unambiguous 3D molecular structure[2]- Bond lengths and angles- Conformation of the piperazine ring- Intermolecular interactions in the solid state- Definitive structural elucidation- Provides precise atomic coordinates- Requires high-quality single crystals, which can be difficult to grow- Provides information on the solid-state structure, which may differ from the solution-state conformation
Powder X-ray Diffraction (PXRD) - "Fingerprint" of a crystalline solid[4]- Information on polymorphism and crystal purity[4]- Does not require single crystals[5]- Useful for quality control and formulation development- Does not provide detailed atomic-level structural information[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H, ¹³C NMR)[6]- Information on the chemical environment of each atom- Can provide insights into solution-state conformation- Non-destructive- Provides information on the molecule in solution- Does not provide a definitive 3D structure- Signal overlap can complicate analysis in complex molecules
Mass Spectrometry (MS) - Molecular weight of the compound[6]- Elemental composition (with high-resolution MS)- Fragmentation patterns can provide structural clues[7][8]- High sensitivity- Can be coupled with chromatography for mixture analysis- Does not provide information on stereochemistry or conformation- Isomeric compounds can be difficult to distinguish

In-Depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the successful synthesis of this compound derivatives by establishing the connectivity of atoms within the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the aniline ring, the methylene protons of the piperazine ring, and the methyl group protons. The chemical shifts and coupling patterns provide information about the electronic environment and neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

While NMR is excellent for confirming the identity of a compound in solution, it does not directly provide the three-dimensional structure with the precision of X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of the synthesized this compound derivatives, confirming that the desired product has been formed.

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for these types of molecules, typically producing a protonated molecular ion [M+H]⁺.

  • Fragmentation Analysis: By inducing fragmentation of the molecular ion (tandem MS or MS/MS), characteristic fragment ions can be observed, which can help to confirm the presence of the piperazine and aniline moieties.[2][9]

The logical relationship between these analytical techniques in a drug discovery workflow is illustrated in the diagram below.

analytical_workflow cluster_synthesis Compound Synthesis cluster_initial_characterization Initial Characterization cluster_detailed_analysis Detailed Structural Analysis cluster_final_understanding Comprehensive Understanding synthesis Synthesized Derivative nmr NMR Spectroscopy (Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms pxrd Powder XRD (Bulk Purity, Polymorphism) nmr->pxrd ms->pxrd scxrd Single-Crystal XRD (3D Structure) pxrd->scxrd sar Structure-Activity Relationship scxrd->sar

Caption: Logical workflow of analytical techniques in drug discovery.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction is the most powerful and reliable technique. It provides an unparalleled level of detail that is crucial for understanding the structure-activity relationships that drive modern drug discovery. While other techniques such as NMR and mass spectrometry are indispensable for routine characterization and confirmation of synthesis, they do not provide the complete three-dimensional picture that can be obtained from a high-quality crystal structure. The judicious application of these complementary techniques, with X-ray crystallography as the cornerstone for structural determination, provides the robust data package required for advancing promising drug candidates through the development pipeline.

References

  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer...
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ResearchGate. (2021). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing...
  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637.
  • Harris, A. S., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Crystals, 4(2), 147-184.
  • Chemistry LibreTexts. (2023). Powder X-ray Diffraction.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-(4-Methylpiperazino)aniline (CAS No. 16153-81-4). As a research chemical with significant health hazards, adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for laboratory professionals actively engaged in research and development who handle this and similar chemical entities.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a substituted aromatic amine. This class of compounds, including aniline itself, is known for its potential toxicity.[1] The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are significant and demand stringent safety measures.

Key Hazards:

  • Corrosivity: It causes severe skin burns and serious eye damage.[2][3][4] This is a primary safety concern, necessitating immediate and thorough rinsing in case of contact.[2][3]

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][4]

  • Environmental Hazard: Discharge into the environment must be avoided as it can be harmful to aquatic life.[2][5]

These properties dictate that all waste streams containing this compound, whether in solid or liquid form, must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6]

Hazard Summary Table
Hazard ClassificationDescriptionGHS Pictograms
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[3]GHS05 (Corrosion)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]GHS07 (Exclamation Mark)

Personnel Protection: Your First Line of Defense

Before beginning any work that will generate waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the corrosive and toxic nature of this compound, the following PPE is mandatory.

  • Hand Protection: Double-gloving with compatible, chemical-resistant gloves (e.g., butyl rubber, Viton) is required. Nitrile gloves are not recommended for prolonged contact with anilines.[6] Gloves must be inspected before use and changed immediately if contamination is suspected.[2]

  • Eye Protection: Wear tightly fitting safety goggles or a full-face shield to protect against splashes.[2][7]

  • Skin and Body Protection: An impermeable, disposable gown or a lab coat with a closed front and cuffs is essential to protect clothing and skin.[3][7]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted in a certified chemical fume hood to prevent inhalation.[8] If there is a risk of inhaling dust or aerosols, a fit-tested N95 respirator or higher may be necessary.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment. All materials that have come into contact with the chemical are considered hazardous waste.[7] This includes unused compound, contaminated labware, consumables, and used PPE.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[9]

  • Solid Waste:

    • Place all contaminated solid materials, such as gloves, pipette tips, absorbent pads, and empty vials, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]

    • This container must be clearly labeled as "Hazardous Waste" and should list the chemical constituents.

  • Liquid Waste:

    • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.

    • Organic Solvent Waste: Collect organic solvent waste containing the compound separately in a compatible, labeled container.[7]

    • Never mix aqueous and organic waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

Step 2: Decontamination of Work Surfaces and Equipment

Due to its corrosive nature, any spills or residual compound on work surfaces or non-disposable equipment must be neutralized and cleaned immediately.

  • Absorb Spills: For small spills, absorb the material with an inert dry material like vermiculite or sand.[6] Do not use combustible materials like paper towels for the initial absorption of a large spill.

  • Decontaminate: Prepare a suitable deactivating solution. While a specific agent for this compound is not defined, a common practice for amine compounds is gentle neutralization. Consult with your EHS office for a recommended validated procedure. A common approach involves using a weak acid (like citric acid solution) to form a salt, followed by wiping with a soap and water solution.

  • Final Clean: After decontamination, wipe the area with a clean, damp cloth. All materials used for cleanup must be disposed of as solid hazardous waste.[7]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling and transport.[9]

  • Container Selection: Use only compatible containers, typically polyethylene, for collecting waste.[6] Ensure containers are in good condition and can be securely sealed.

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents in the waste stream.

    • The associated hazards (e.g., "Corrosive," "Toxic").

    • The date when waste was first added to the container.

Step 4: Temporary Storage and Final Disposal
  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic.[7] This area should be cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[3][6]

  • Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[3][5] Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with all local, state, and federal regulations.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Handling this compound) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Vials, Tips, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous or Organic) WasteType->LiquidWaste Liquid SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Segregate and Place in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Storage Store Securely in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Storage->EHS_Pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a research community dedicated to innovation and discovery, our primary commitment is to the safety of our scientists. The handling of reactive chemical intermediates like 4-(4-Methylpiperazino)aniline, a key building block in pharmaceutical development, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe use of Personal Protective Equipment (PPE). Our goal is to instill a culture of safety through understanding, ensuring that every researcher is empowered to work confidently and securely.

Immediate Safety Briefing: Understanding the Primary Hazard

DANGER: this compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1][2][3][4] The primary risk associated with this solid compound is dermal and ocular contact, which can lead to immediate and severe tissue damage.[1] Ingestion is also highly dangerous, with the potential to cause perforation of the stomach or esophagus.[1] While inhalation of the solid dust is a lower probability risk, it is still classified as harmful.[2] Therefore, all handling procedures must be designed around preventing any direct contact with the substance.

The causality for this high level of hazard lies in its chemical structure—an aromatic amine combined with a piperazine moiety. Aromatic amines can be readily absorbed through the skin, and the basic nature of the piperazine ring contributes to its corrosive properties. This is not a compound to be handled with complacency; meticulous adherence to PPE protocols is non-negotiable.

Core Protective Equipment Protocol

A multi-layered approach to PPE is mandatory for all operations involving this compound. The following table outlines the minimum required equipment, with specific justifications tied directly to the chemical's hazard profile.

PPE CategoryRequired ItemSpecification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldSpecification: ANSI Z.87.1-compliant (or equivalent standard like EN 166) chemical splash goggles are required. A full-face shield must be worn over the goggles.[1][2] Rationale: This dual-layer protection is essential due to the chemical's classification as causing severe, irreversible eye damage (Category 1).[1][2] Goggles protect against dust and splashes, while the face shield provides a secondary barrier for the entire face.
Hand Protection Double-Layered Chemical-Resistant GlovesSpecification: Wear two pairs of nitrile or neoprene gloves. Ensure the outer glove has a sufficient cuff length to cover the sleeve of the lab coat. Rationale: The compound causes severe skin burns upon contact.[3][4] Double-gloving minimizes the risk of exposure from a single glove failure (e.g., a micropuncture). Contaminated gloves must be disposed of immediately.[5]
Body Protection Chemical-Resistant Laboratory CoatSpecification: A long-sleeved, knee-length laboratory coat, preferably made of a material with known resistance to chemicals (e.g., coated cotton or a synthetic blend). Cuffs should be snug. Rationale: Standard cotton lab coats offer minimal protection. A chemical-resistant coat prevents skin contact from spills and dust. All protective clothing must be removed immediately if it becomes contaminated.[1][2][3]
Respiratory Protection NIOSH-Approved Respirator (Task-Dependent)Specification: For tasks generating dust (e.g., weighing, transferring powder), a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is required.[1][6] Rationale: While the primary hazard is contact, the substance is harmful if inhaled.[2] Engineering controls like a fume hood are the first line of defense, but respiratory protection is a necessary secondary measure when dust is unavoidable.[5][7]
Foot Protection Closed-Toed, Chemical-Resistant ShoesSpecification: Sturdy, closed-toed shoes made of a non-porous material (e.g., leather or a synthetic equivalent). Rationale: Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.

Procedural Guide: A Self-Validating System for Safe Handling

Adherence to a strict sequence of operations is critical. The following step-by-step protocols are designed to create a self-validating system where safety is integrated into the workflow.

Pre-Handling and PPE Inspection
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Inspect All PPE: Before donning, visually inspect every piece of equipment.

    • Gloves: Check for punctures, tears, or signs of degradation.

    • Goggles/Face Shield: Ensure they are clean, unscratched, and provide a clear field of vision.

    • Lab Coat: Check for stains, tears, or contamination from previous work.

    • Respirator: If required, check the straps, face seal, and filter expiration date.

Donning Sequence: Building Your Protective Barrier
  • Footwear: Don appropriate closed-toed shoes.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring all buttons are fastened.

  • Respirator (if required): Fit the respirator to your face, performing a positive and negative pressure seal check.

  • Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Put on the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing Sequence: The Critical Decontamination Step

This sequence is designed to prevent cross-contamination from the "dirty" outer layers of PPE to your skin or clothing. It should be performed slowly and deliberately.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside surfaces. Turn it inside out as you remove it and place it in the designated container for contaminated laundry or disposal.

  • Respirator (if required): Remove the respirator without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][7]

Emergency Response & Disposal

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]

  • Spills: Evacuate the area. For small spills, use an inert absorbent material (do not use combustible materials). For large spills, follow your institution's emergency procedures. Do not create dust.[8][9]

  • Disposal: All contaminated PPE (gloves, etc.) and chemical waste must be disposed of as hazardous waste. Place materials in a suitable, sealed, and clearly labeled container.[1][3][10] Do not discharge into drains or the environment.[2][3]

Safe Handling Workflow Visualization

The following diagram illustrates the logical flow for handling this compound, emphasizing the integration of PPE at every critical stage.

cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase cluster_emergency Contingency A 1. Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood) A->B C 3. Select & Inspect PPE B->C D 4. Don PPE (Correct Sequence) C->D E 5. Handling Operation (Weighing/Transfer) D->E F 6. Decontaminate Work Area E->F J Spill or Exposure Occurs E->J G 7. Doff PPE (Correct Sequence) F->G H 8. Wash Hands G->H I 9. Dispose of Waste G->I K Execute Emergency Protocol (First Aid & Spill Cleanup) J->K

Caption: Workflow for the safe handling of this compound.

References

  • Title: SAFETY DATA SHEET - this compound Source: Interchim URL:[Link]
  • Title: 4-(4-Methylpiperazin-1-yl)
  • Title: PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS)
  • Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL:[Link]
  • Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: 5 Types of PPE for Hazardous Chemicals Source: Hazm
  • Title: Piperazine - Hazard Summary Source: New Jersey Department of Health URL:[Link]
  • Title: OSHA Technical Manual (OTM)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.